molecular formula C11H15NO2 B1356052 3-(2-Methoxyphenoxy)pyrrolidine CAS No. 21767-12-4

3-(2-Methoxyphenoxy)pyrrolidine

Cat. No.: B1356052
CAS No.: 21767-12-4
M. Wt: 193.24 g/mol
InChI Key: RLANOFAQNVDAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenoxy)pyrrolidine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLANOFAQNVDAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Methoxyphenoxy)pyrrolidine: CAS Number, Synthesis, and Analytical Identification

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in over 20 FDA-approved drugs underscores its importance as a versatile scaffold.[1] Unlike flat, aromatic systems, the sp³-hybridized, non-planar structure of the pyrrolidine ring allows for a thorough exploration of three-dimensional pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[2] This structural feature, combined with the stereogenic potential of its carbon atoms, enables the fine-tuning of a molecule's biological profile.[2] Pyrrolidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and effects on the central nervous system.[3][4][5]

Within this important class of compounds, this compound serves as a key building block and intermediate. Its structure, combining the privileged pyrrolidine core with a methoxyphenoxy substituent, is of significant interest for developing novel therapeutics, particularly in areas such as histamine H3 receptor antagonism.[6] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core identification through its CAS numbers, discuss the strategic rationale behind its synthesis, and detail the analytical methodologies required for its unambiguous characterization and quality control.

Part 1: Core Identification - Navigating the CAS Numbers

A critical first step in working with any chemical compound is its precise identification using the Chemical Abstracts Service (CAS) Registry Number. For this compound, it is important to distinguish between the free base, its salt forms, and its specific stereoisomers, as each has a unique identifier.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
This compound788123-19-3C₁₁H₁₅NO₂193.24Free Base[7]
This compound hydrochloride17741-15-0C₁₁H₁₆ClNO₂229.71Hydrochloride Salt[8]
(3R)-3-(2-Methoxyphenoxy)pyrrolidine900572-40-9C₁₁H₁₅NO₂193.24(R)-Enantiomer[9]

The hydrochloride salt is frequently used in laboratory settings due to its increased stability and crystallinity, which facilitates handling and purification. However, for biological assays or further chemical transformations, the free base is often required. The chirality at the C3 position of the pyrrolidine ring means the compound can exist as (R) and (S) enantiomers; the specific biological activity often resides in only one of these stereoisomers, making enantiomer-specific identification crucial.

Part 2: Synthetic Strategy - The Logic of Pyrrolidine Ring Construction

The synthesis of substituted pyrrolidines like this compound relies on robust and versatile chemical transformations. While multiple routes are possible, a common and powerful strategy involves the [3+2]-cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[1] This approach is highly valued for its efficiency in constructing the five-membered ring system with good control over stereochemistry.

An alternative conceptual pathway involves the functionalization of a pre-existing chiral building block, such as a derivative of proline or pyroglutamic acid.[2][10] This strategy leverages the readily available chiral pool to establish the desired stereochemistry from the outset. A key step in this approach would be a nucleophilic substitution reaction, where a protected 3-hydroxypyrrolidine derivative reacts with 2-methoxyphenol (guaiacol) under appropriate conditions (e.g., Mitsunobu reaction) to form the desired ether linkage.

Diagram: Generalized Synthetic Workflow

G cluster_0 Route A: Cycloaddition cluster_1 Route B: Nucleophilic Substitution A1 Aldehyde + Amino Acid Ester A2 Azomethine Ylide (in situ generation) A1->A2 Condensation A4 [3+2] Cycloaddition A2->A4 A3 Electron-Deficient Alkene A3->A4 A5 Substituted Pyrrolidine A4->A5 B1 Protected 3-Hydroxypyrrolidine B3 Nucleophilic Substitution (e.g., Mitsunobu) B1->B3 B2 2-Methoxyphenol (Guaiacol) B2->B3 B4 Protected Target Molecule B3->B4 B5 Deprotection B4->B5 B6 This compound B5->B6

Caption: Conceptual synthetic pathways to the pyrrolidine core.

Experimental Causality:

  • Choice of Route: Route B is often preferred when a specific enantiomer is required, as it starts with a known chiral precursor. Route A is powerful for generating libraries of diverse pyrrolidines.

  • Protecting Groups: In Route B, the pyrrolidine nitrogen must be protected (e.g., with a Boc or Cbz group) to prevent it from interfering with the nucleophilic substitution reaction. The protecting group is removed in the final step.

  • Reaction Conditions: The Mitsunobu reaction (a common choice for Route B) provides mild conditions for ether formation, which helps to avoid side reactions and preserve the stereochemical integrity of the chiral center.

Part 3: Analytical Identification and Characterization

Unambiguous identification of this compound requires a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system for identity, purity, and stereochemistry confirmation.

Chromatographic Techniques: Purity and Enantiomeric Separation

Chromatography is essential for assessing the purity of the synthesized compound and, crucially, for separating its enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary methods employed.[11][12]

TechniquePrincipleKey Advantages for This MoleculeTypical Conditions
Chiral HPLC Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase.[12]Robust, widely available, excellent for resolving enantiomers.Column: Polysaccharide-based CSP. Mobile Phase: Hexane/Ethanol or Acetonitrile/Methanol mixtures with acidic/basic additives (e.g., TFA/TEA) to improve peak shape.[13]
Chiral GC Differential interaction with a CSP in a gaseous mobile phase.[12]High resolution and sensitivity, especially for volatile derivatives.Column: Chiral capillary column. Note: Derivatization (e.g., trifluoroacetylation) may be needed to improve volatility and separation.[12]
Chiral SFC Utilizes supercritical CO₂ as the primary mobile phase with a polar co-solvent on a CSP.[13]Fast analysis times, reduced solvent consumption ("green" chemistry), and high efficiency.[13]Column: Same CSPs as HPLC. Mobile Phase: CO₂ with Methanol co-solvent and additives.[13]

Trustworthiness through Validation: The choice of method depends on the specific requirements of the analysis. For routine purity checks, a standard reversed-phase HPLC method might suffice. However, to establish enantiomeric purity (e.g., enantiomeric excess, ee), a validated chiral HPLC or SFC method is mandatory. The method is validated by running a sample of the racemate to prove it can separate the two enantiomers, followed by analysis of the enantiopure sample.

Spectroscopic Techniques: Structural Elucidation

Mass spectrometry, typically coupled with Gas Chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of the molecule. For pyrrolidine-containing cathinones, which share structural similarities, electron impact (EI) ionization often leads to extensive fragmentation.[14] A characteristic and often dominant fragment is the stable pyrrolidinium ion, resulting from cleavage at the C-N bond outside the ring.[14]

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (193 for the free base).

  • Key Fragments: Cleavage of the ether bond, loss of the methoxy group, and fragmentation of the pyrrolidine ring itself. The presence of the methoxyphenoxy moiety would also yield characteristic aromatic fragments.

NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

  • ¹H NMR:

    • Aromatic Protons: Signals typically between 6.8 and 7.2 ppm, showing characteristic splitting patterns for the ortho-disubstituted benzene ring.

    • Methoxyl Protons (-OCH₃): A sharp singlet around 3.8 ppm.

    • Pyrrolidine Protons: A complex set of multiplets between approximately 2.0 and 4.5 ppm. The proton at the C3 position, bonded to the oxygen (H-C-O), would be shifted furthest downfield within this group.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the 110-160 ppm region. The carbon attached to the ether oxygen and the carbon attached to the methoxy group will be the most downfield.

    • Methoxyl Carbon (-OCH₃): A signal around 55-60 ppm.

    • Pyrrolidine Carbons: Signals in the 25-70 ppm range. The C3 carbon, attached to the ether oxygen, will be the most downfield of the pyrrolidine carbons.

Determining Enantiomeric Purity by NMR: While standard NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be employed. These agents interact with the enantiomers to form diastereomeric complexes that are distinguishable in the NMR spectrum, allowing for the quantification of enantiomeric excess.[15]

Diagram: Integrated Analytical Workflow

G cluster_analysis Characterization & QC cluster_structure start Synthesized Product (Crude) purify Purification (e.g., Column Chromatography, Crystallization) start->purify purity_check Purity Assessment (HPLC/GC) purify->purity_check structure_confirm Structural Confirmation purify->structure_confirm enantio_check Enantiomeric Purity (Chiral HPLC/SFC) purity_check->enantio_check ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation structure_confirm->ms nmr NMR Spectroscopy (¹H, ¹³C) - Connectivity - Final Structure Proof structure_confirm->nmr final_product Qualified Material structure_confirm->final_product enantio_check->final_product

Caption: A self-validating workflow for compound identification.

Conclusion

This compound is a valuable chemical entity whose utility in research and drug discovery demands a thorough and precise approach to its identification and characterization. A clear understanding of its different forms—free base, salts, and enantiomers—and their corresponding CAS numbers is fundamental. The synthetic strategies employed to construct this molecule are chosen based on efficiency and stereochemical control, leveraging foundational reactions in organic chemistry. Finally, a multi-faceted analytical workflow, integrating chromatographic separation with spectroscopic elucidation, provides a robust, self-validating system. This ensures that researchers and developers are working with a well-defined molecule of high purity and known stereochemistry, which is a non-negotiable prerequisite for advancing modern pharmaceutical science.

References

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7793–7800. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. [Link]

  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. (2022). Journal of the American Chemical Society. [Link]

  • (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR spectrum. (n.d.). Chembk. Retrieved January 17, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. [Link]

  • 3-(2-Methoxyphenoxy)-1-methylpyrrolidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 1-(3-Methoxyphenyl)pyrrolidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Springer, D., Fritschi, G., & Maurer, H. H. (2003). Metabolism and toxicological detection of the new designer drug 4'-methoxy-α-pyrrolidinopropiophenone studied in rat urine using gas chromatography–mass spectrometry. Journal of Chromatography B, 793(2), 331-342. [Link]

  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. (2014). Journal of Analytical Toxicology. [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. (2010). Molecules. [Link]

  • Becknell, N. C., et al. (2011). Synthesis and Evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine Analogues as Histamine H3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076-80. [Link]

  • 1-(2-Methoxyphenoxy)pyrrolidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (2020). RSC Advances. [Link]

Sources

A Comprehensive Technical Guide to 3-(2-Methoxyphenoxy)pyrrolidine: Molecular Characteristics and Analytical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development engaged with 3-(2-Methoxyphenoxy)pyrrolidine. This document provides a detailed exploration of its fundamental molecular properties, including its molecular formula and weight, and extends to practical, field-tested insights into its analytical characterization. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility in a laboratory setting.

Core Molecular Identity: The Free Base

This compound, in its free base form, is a key chemical entity with significant potential in medicinal chemistry and drug discovery. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, highlighting its importance as a building block.[1] The core structure of this compound consists of a pyrrolidine ring linked to a 2-methoxyphenoxy group at the 3-position.

Molecular Formula and Weight

The fundamental chemical properties of the free base are summarized below. These values are foundational for all stoichiometric calculations and experimental designs.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[2][3]
Molecular Weight 193.24 g/mol [2][3]
CAS Number 788123-19-3[2]

The molecular formula, C₁₁H₁₅NO₂, is derived from the constituent atoms: 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight of 193.24 g/mol is the sum of the atomic weights of these atoms.

Structural Representation

A clear understanding of the two-dimensional structure is crucial for comprehending its chemical reactivity and interactions.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: H₂O + 0.1% FA, B: ACN + 0.1% FA) inject_sample Inject 10 µL of Sample prep_sample Prepare Sample Solution (approx. 0.1 mg/mL) prep_sample->inject_sample run_gradient Run Gradient Elution (30 min) inject_sample->run_gradient detect_uv Detect at 275 nm run_gradient->detect_uv integrate_peaks Integrate Chromatogram Peaks detect_uv->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity

Sources

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenoxy)pyrrolidine: Pathways and Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(2-methoxyphenoxy)pyrrolidine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The pyrrolidine moiety is a privileged structure found in numerous FDA-approved drugs.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of the primary synthetic routes, precursor selection, and experimental protocols. We will delve into the mechanistic underpinnings of the Williamson ether synthesis and the Mitsunobu reaction, the two predominant methods for constructing the key aryl ether linkage. Furthermore, this guide will present a comparative analysis of these pathways, providing insights to inform strategic decisions in synthetic planning and process development.

Introduction and Retrosynthetic Analysis

The 3-aryloxypyrrolidine motif is a cornerstone in the design of various pharmacologically active agents. Its structural rigidity and potential for stereochemical complexity make it an attractive building block for targeting a wide range of biological receptors. This compound, specifically, incorporates the guaiacol (2-methoxyphenol) moiety, which is also prevalent in biologically active molecules.

A retrosynthetic analysis of the target molecule reveals that the most logical disconnection is at the C-O ether bond. This approach simplifies the synthesis into two primary precursors: a suitably protected 3-hydroxypyrrolidine derivative and 2-methoxyphenol (guaiacol).

G This compound This compound Key Disconnection Key Disconnection This compound->Key Disconnection C-O Ether Bond Formation Precursors Precursors Key Disconnection->Precursors N-Protected-3-hydroxypyrrolidine N-Protected-3-hydroxypyrrolidine Precursors->N-Protected-3-hydroxypyrrolidine 2-Methoxyphenol (Guaiacol) 2-Methoxyphenol (Guaiacol) Precursors->2-Methoxyphenol (Guaiacol)

Caption: Retrosynthetic analysis of this compound.

The pyrrolidine nitrogen is typically protected during synthesis to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[2] Therefore, N-Boc-3-hydroxypyrrolidine is a key and commercially available starting material.[3]

Synthetic Pathways to this compound

The formation of the aryl ether bond can be achieved through several established organic reactions. The two most prominent and practical methods are the Williamson ether synthesis and the Mitsunobu reaction.

Pathway A: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers.[4][5] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group.[5][6]

In the context of our target molecule, there are two possible approaches for the Williamson synthesis:

  • Route 1 (Preferred): Reaction of the phenoxide of guaiacol with a 3-pyrrolidinyl derivative bearing a leaving group (e.g., tosylate, mesylate, or halide).

  • Route 2 (Not Feasible): Reaction of the alkoxide of 3-hydroxypyrrolidine with an aryl halide (e.g., 2-bromoanisole). This route is generally not viable for aryl halides under standard SN2 conditions due to the high strength of the C(sp2)-X bond.

Therefore, the practical approach involves activating the hydroxyl group of N-Boc-3-hydroxypyrrolidine by converting it into a good leaving group, such as a tosylate, followed by reaction with the sodium salt of guaiacol.

G cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Deprotection N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-tosyloxypyrrolidine N-Boc-3-tosyloxypyrrolidine N-Boc-3-hydroxypyrrolidine->N-Boc-3-tosyloxypyrrolidine TsCl, Pyridine N-Boc-3-hydroxypyrrolidine->N-Boc-3-tosyloxypyrrolidine N-Boc-3-(2-methoxyphenoxy)pyrrolidine N-Boc-3-(2-methoxyphenoxy)pyrrolidine N-Boc-3-tosyloxypyrrolidine->N-Boc-3-(2-methoxyphenoxy)pyrrolidine N-Boc-3-tosyloxypyrrolidineGuaiacol Sodium Salt N-Boc-3-tosyloxypyrrolidineGuaiacol Sodium Salt N-Boc-3-tosyloxypyrrolidineGuaiacol Sodium Salt->N-Boc-3-(2-methoxyphenoxy)pyrrolidine DMF, Heat This compound This compound N-Boc-3-(2-methoxyphenoxy)pyrrolidine->this compound TFA or HCl N-Boc-3-(2-methoxyphenoxy)pyrrolidine->this compound

Caption: Williamson ether synthesis pathway.

Step 1: Synthesis of N-Boc-3-tosyloxypyrrolidine

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with cold water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-Boc-3-tosyloxypyrrolidine.

Step 2: Synthesis of N-Boc-3-(2-methoxyphenoxy)pyrrolidine

  • In a separate flask, prepare the sodium salt of guaiacol by adding guaiacol (1.1 eq.) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Add a solution of N-Boc-3-tosyloxypyrrolidine (1.0 eq.) in anhydrous DMF to the prepared phenoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Step 3: Deprotection to yield this compound

  • Dissolve the purified N-Boc-3-(2-methoxyphenoxy)pyrrolidine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature.

  • Stir for 1-4 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl).

  • Filter the solid and wash with cold diethyl ether to obtain the final product.

Pathway B: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for forming C-O, C-N, C-S, and C-C bonds.[7] It is particularly useful for coupling a nucleophile with a primary or secondary alcohol under mild, neutral conditions.[7] The reaction typically employs a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9]

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon center, making it highly valuable in stereoselective synthesis.[10]

G cluster_0 Step 1: Mitsunobu Coupling cluster_1 Step 2: Deprotection N-Boc-3-hydroxypyrrolidineGuaiacol N-Boc-3-hydroxypyrrolidineGuaiacol N-Boc-3-(2-methoxyphenoxy)pyrrolidine N-Boc-3-(2-methoxyphenoxy)pyrrolidine N-Boc-3-hydroxypyrrolidineGuaiacol->N-Boc-3-(2-methoxyphenoxy)pyrrolidine PPh3, DIAD, THF This compound This compound N-Boc-3-(2-methoxyphenoxy)pyrrolidine->this compound TFA or HCl N-Boc-3-(2-methoxyphenoxy)pyrrolidine->this compound N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine->N-Boc-3-(2-methoxyphenoxy)pyrrolidine

Caption: Mitsunobu reaction pathway.

  • Triphenylphosphine attacks the azodicarboxylate (e.g., DIAD) to form a betaine intermediate.[10]

  • The acidic N-H of the betaine is protonated by the phenol (guaiacol), forming a phosphonium salt and the phenoxide anion.

  • The alcohol (N-Boc-3-hydroxypyrrolidine) attacks the phosphorus atom, displacing the hydrazide and forming an oxyphosphonium salt. This activates the hydroxyl group.

  • The phenoxide, acting as the nucleophile, performs an SN2 backside attack on the carbon bearing the oxyphosphonium group, leading to the desired ether with inversion of configuration and the formation of triphenylphosphine oxide (TPPO) as a byproduct.[7][10]

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.), guaiacol (1.1-1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[9]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction progress by TLC. The formation of solid triphenylphosphine oxide (TPPO) is an indication of reaction progress.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to separate the desired product from the byproducts (TPPO and the reduced DIAD).

  • The subsequent deprotection step is identical to that described in the Williamson ether synthesis protocol.

Comparison of Synthetic Pathways

The choice between the Williamson ether synthesis and the Mitsunobu reaction depends on several factors, including substrate compatibility, desired stereochemistry, and scalability.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Mechanism SN2Redox-Condensation (SN2-like)[11]
Stereochemistry Inversion at the carbon with the leaving groupInversion at the alcohol carbon[10]
Steps Multi-step (activation, then substitution)One-pot coupling
Reagents Strong base (e.g., NaH), sulfonyl chloridesPPh3, DIAD/DEAD
Byproducts Salts (e.g., NaOTs)Triphenylphosphine oxide (TPPO), reduced azodicarboxylate
Conditions Often requires heatingMild, often at 0 °C to room temperature[9]
Scalability Generally easier to scale up; avoids stoichiometric PPh3 and DIADCan be challenging to scale due to byproducts and their removal
Advantages Cost-effective reagents, simpler byproduct removalMild conditions, high functional group tolerance, direct use of alcohol
Disadvantages Harsher conditions (strong base, heat), requires pre-activation of the alcoholExpensive reagents, difficult purification from byproducts

Precursors and Starting Materials

N-Boc-3-hydroxypyrrolidine

This is a key chiral building block in the synthesis of many pharmaceutical compounds.[2] It is commercially available in both racemic and enantiomerically pure forms. Its synthesis often starts from commercially available precursors like 3-pyrrolidinone, which can be reduced, or from chiral pool starting materials like L- or D-aspartic acid. The Boc protecting group ensures the pyrrolidine nitrogen is unreactive during the ether formation steps.

2-Methoxyphenol (Guaiacol)

Guaiacol is a naturally occurring organic compound and a widely available industrial chemical. It is the nucleophilic component (or its precursor) in both described syntheses. Its phenolic proton is sufficiently acidic (pKa ~10) to be deprotonated by a strong base like NaH for the Williamson synthesis or to protonate the PPh3-DIAD adduct in the Mitsunobu reaction.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, reliable pathways: the Williamson ether synthesis and the Mitsunobu reaction. The Williamson route, while requiring an initial alcohol activation step and potentially higher temperatures, is often more cost-effective and scalable. In contrast, the Mitsunobu reaction offers the advantage of mild, one-pot conditions and is ideal for sensitive substrates or when precise stereochemical control (inversion) is required. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and the desired stereochemical outcome. This guide provides the foundational knowledge and practical protocols for scientists to successfully synthesize this important heterocyclic scaffold.

References

  • CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
  • Mitsunobu Reaction. Encyclopedia MDPI.
  • Mitsunobu reaction. Organic Synthesis.
  • Mitsunobu Reaction. Alfa Chemistry.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
  • Technical Support Center: Monitoring (R)-(-)-N-Boc-3-pyrrolidinol Reactions. Benchchem.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant
  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor-Acceptor C
  • Williamson ether synthesis. Wikipedia.
  • Mitsunobu Reaction. TCI Chemicals.
  • Synthesis of substituted pyrrolidines. DiVA portal.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH.
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • experiment 2 williamson ether synthesis of guaifenesin and isolation of an expectorant
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • 3-(3-Methoxyphenoxy)pyrrolidine hydrochloride. ChemScene.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • 1-Boc-3-pyrrolidinol. PubChem.
  • Recent Advances in the Synthesis of Pyrrolidines.
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH.
  • Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses.
  • This compound hydrochloride. Sigma-Aldrich.
  • CAS 17741-15-0 this compound hydrochloride. BOC Sciences.

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 3-(2-methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The pyrrolidine ring system stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its three-dimensional, non-planar structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with a multitude of biological targets.[4] This guide delves into the predicted biological landscape of a specific, yet under-investigated derivative: 3-(2-methoxyphenoxy)pyrrolidine. By dissecting its structural components—the pyrrolidine core, the 3-aryloxy linkage, and the 2-methoxyphenyl moiety—we can construct a scientifically grounded hypothesis of its potential therapeutic applications and provide a roadmap for its experimental validation.

The Pyrrolidine Core: A Foundation of Diverse Bioactivity

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in drugs targeting a wide spectrum of diseases.[1][3] Its structural versatility has been harnessed to develop agents with antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and potent enzyme inhibitory properties.[1][3][5][6][7] The pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor, and its stereogenic centers allow for the synthesis of chiral molecules with enhanced target specificity.[8]

The significance of the pyrrolidine scaffold is exemplified by its presence in a range of marketed drugs, including:

  • Antihypertensives (ACE inhibitors): Captopril and Enalapril

  • Anticholinergics: Glycopyrronium and Procyclidine

  • Antihistamines: Clemastine

  • Antibiotics: Clindamycin and Anisomycin

  • Antiepileptics: Ethosuximide

  • Nootropics: Aniracetam

This diverse array of therapeutic applications underscores the remarkable potential of novel pyrrolidine derivatives to address unmet medical needs.

The 3-Aryloxypyrrolidine Motif: A Gateway to the Central Nervous System

The substitution pattern on the pyrrolidine ring is a critical determinant of its biological activity. Specifically, 3-aryl and 3-aryloxy pyrrolidines have emerged as potent and selective modulators of central nervous system (CNS) targets.[2][9] Research has demonstrated that compounds bearing this motif can exhibit high affinity for dopamine and serotonin receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.[2][9]

The orientation of the aryl group at the 3-position is crucial for receptor interaction. The ether linkage in 3-aryloxypyrrolidines provides a degree of conformational flexibility, allowing the molecule to adopt an optimal geometry for binding within the receptor pocket. This strategic placement of an aromatic system on the pyrrolidine scaffold is a key feature that directs the potential biological activity of this compound towards CNS-related targets.

The 2-Methoxyphenoxy Moiety: Fine-Tuning Potency and Pharmacokinetics

The electronic and steric properties of the aryl substituent play a pivotal role in modulating the pharmacological profile of a drug candidate. The methoxy group (-OCH3) is a particularly interesting substituent, frequently incorporated into drug molecules to enhance their therapeutic properties.[10] Its presence can influence:

  • Ligand-Target Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the target protein's binding site.

  • Physicochemical Properties: The methoxy group can impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The methoxy group can influence the metabolic fate of a compound. It can either block a site of metabolism or provide a site for O-demethylation, a common metabolic pathway.[10]

In the context of this compound, the ortho-position of the methoxy group on the phenoxy ring is expected to have a significant impact on the molecule's conformation and its interaction with biological targets.

Predicted Biological Activity Profile of this compound

Based on the analysis of its constituent structural motifs, we hypothesize that this compound is a promising candidate for investigation as a modulator of CNS receptors. The combination of the 3-aryloxypyrrolidine core with the 2-methoxyphenyl substituent suggests a potential for high-affinity and selective binding to dopamine and/or serotonin receptors.

Primary Hypothesized Activity:

  • Dopamine Receptor (D2/D3) Antagonism/Partial Agonism: The structural similarity to known 3-aryl pyrrolidine-based dopamine receptor ligands suggests a high probability of interaction with these receptors.

  • Serotonin Receptor (5-HT1A/5-HT2A) Modulation: The aryloxy motif is also found in ligands for various serotonin receptor subtypes.

Secondary Potential Activities:

  • Enzyme Inhibition: Pyrrolidine derivatives are known to inhibit a variety of enzymes.[3][6] Further screening against panels of kinases, proteases, or other enzymes of therapeutic relevance would be warranted.

  • Antimicrobial/Antiviral Activity: The pyrrolidine scaffold is present in numerous antimicrobial and antiviral agents.[1]

The following table summarizes the predicted biological targets and the rationale for their selection:

Predicted Target Rationale Potential Therapeutic Application
Dopamine Receptors (D2/D3)The 3-aryloxypyrrolidine scaffold is a known pharmacophore for dopamine receptor ligands.[2][9]Schizophrenia, Bipolar Disorder, Parkinson's Disease
Serotonin Receptors (5-HT)The aryloxy moiety is a common feature in serotonin receptor modulators.Depression, Anxiety, Psychosis
Monoamine Transporters (DAT, SERT, NET)Structural resemblance to some monoamine reuptake inhibitors.Depression, ADHD

Experimental Protocols for Validation

To empirically validate the hypothesized biological activities of this compound, a systematic, multi-tiered experimental approach is recommended.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Methodology:

  • Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant dopamine (D1, D2, D3, D4, D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), and norepinephrine (α1, α2, β) receptors. Culture the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

    • Add increasing concentrations of this compound (test compound) to compete with the radioligand for binding.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of radioligand binding at each concentration of the test compound.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To characterize the functional activity of this compound at its primary targets (e.g., agonist, antagonist, partial agonist, inverse agonist).

Methodology (Example for a G-protein coupled receptor like D2):

  • cAMP Assay:

    • Use a cell line expressing the D2 receptor, which is coupled to the Gi protein, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

    • Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Co-incubate with increasing concentrations of this compound.

    • Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • An agonist will mimic the effect of dopamine and decrease cAMP levels. An antagonist will block the effect of a known agonist.

  • Calcium Mobilization Assay:

    • For receptors coupled to Gq (e.g., 5-HT2A), use a cell line loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Stimulate the cells with increasing concentrations of this compound.

    • Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration.

Experimental Workflow Diagram

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Receptor_Binding Receptor Binding Assays (Determine Affinity - Ki) Functional_Assays Functional Assays (Determine Efficacy - Agonist/Antagonist) Receptor_Binding->Functional_Assays Prioritize High-Affinity Targets Selectivity_Panel Broad Receptor Selectivity Panel Functional_Assays->Selectivity_Panel Characterize Lead Compound PK_Studies Pharmacokinetic Studies (ADME Properties) Selectivity_Panel->PK_Studies Promising In Vitro Profile PD_Models Pharmacodynamic Models (Behavioral Assays) PK_Studies->PD_Models Establish Dose-Response Tox_Studies Preliminary Toxicity Studies PD_Models->Tox_Studies Demonstrate In Vivo Efficacy Compound_Synthesis Synthesis & Purification of This compound Compound_Synthesis->Receptor_Binding Test Compound

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling pathway for a D2 dopamine receptor, a primary hypothesized target for this compound.

D2_Signaling D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Downstream Signaling PKA->Cellular_Response Leads to

Sources

Potential Therapeutic Targets of 3-(2-Methoxyphenoxy)pyrrolidine: A Structural Rationale and Validation Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolidine ring is a foundational scaffold in modern pharmacology, recognized for its prevalence in numerous FDA-approved drugs and its ability to confer advantageous physicochemical properties to drug candidates.[1][2][3][4] This guide focuses on the research compound 3-(2-methoxyphenoxy)pyrrolidine , a molecule that, while not extensively characterized in public literature, possesses structural motifs suggestive of significant therapeutic potential. By dissecting its core components—the saturated pyrrolidine heterocycle and the 2-methoxyphenoxy group—we can infer plausible biological targets by analogy to well-documented pharmacophores. This document serves as a technical roadmap for researchers, outlining a hypothesis-driven approach to identifying and validating the therapeutic targets of this compound. We will explore two high-probability target classes: Monoamine Transporters and the Histamine H3 Receptor . For each, we provide the scientific rationale, a comprehensive experimental validation workflow, detailed protocols for key assays, and benchmarks for data interpretation.

Introduction: The Scientific Premise

The pursuit of novel therapeutics often begins with identifying privileged scaffolds—molecular frameworks that are repeatedly found in successful drugs. The pyrrolidine ring is one such scaffold, a five-membered saturated nitrogen heterocycle that offers a unique combination of three-dimensional complexity, stereochemical diversity, and synthetic tractability.[1][2] Its non-planar structure allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[1][2][4] The pyrrolidine nucleus is a cornerstone of drugs targeting central nervous system (CNS) disorders, cancer, and metabolic diseases.[1][5][6]

The subject of this guide, this compound, combines this privileged ring system with a 2-methoxyphenoxy moiety. This ether linkage to an aromatic ring is another common feature in pharmacologically active compounds, often serving as a key interaction domain for receptors and enzymes. The specific substitution pattern (an ether at position 3 of the pyrrolidine and a methoxy group at the ortho position of the phenyl ring) provides a distinct chemical architecture that warrants investigation.

Given the absence of direct pharmacological data for this specific molecule, this guide adopts a predictive, structure-based approach. We will leverage established structure-activity relationships (SAR) from analogous compounds to build a compelling case for two potential target families and provide the rigorous experimental plan required to validate these hypotheses.

Hypothesized Target Class 1: Monoamine Transporters (DAT, NET)

Scientific Rationale: A CNS-Active Pharmacophore

A significant number of pyrrolidine-containing compounds exhibit potent activity as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET).[7] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression, ADHD, and other CNS disorders.

The pyrovalerone class of cathinones, which are potent DAT/NET inhibitors, are characterized by a pyrrolidine ring.[7] While this compound is structurally distinct from pyrovalerones, the core pyrrolidine provides a fundamental amine feature known to interact with the binding pockets of these transporters. The lipophilic phenoxy group could further enhance binding affinity within the hydrophobic domains of the transporter proteins. Therefore, it is plausible that this compound could function as a monoamine reuptake inhibitor, a hypothesis that demands experimental verification.

Experimental Validation Workflow

The logical progression from initial hypothesis to confirmed mechanism involves a multi-step assay cascade. The workflow is designed to first confirm binding, then quantify affinity, and finally, assess functional impact on transporter activity.

ValidationWorkflow_MAT cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Mechanism BindingAssay Primary Screen: Radioligand Binding Assay (e.g., [3H]WIN 35,428 for DAT) Ki_Determination Affinity Determination: Saturation & Competition Binding (Calculate Ki values for DAT, NET, SERT) BindingAssay->Ki_Determination If positive hit FunctionalAssay Functional Screen: Synaptosomal Uptake Assay (e.g., [3H]Dopamine Uptake) Ki_Determination->FunctionalAssay Confirm functional effect IC50_Determination Potency Determination: Dose-Response Analysis (Calculate IC50 values) FunctionalAssay->IC50_Determination If inhibitory activity Selectivity Selectivity Profiling: Compare Ki / IC50 across DAT, NET, and SERT IC50_Determination->Selectivity Assess specificity EffluxAssay Mechanism of Action: Monoamine Efflux Assay (Distinguish inhibitor vs. releaser) Selectivity->EffluxAssay

Caption: Experimental workflow for validating monoamine transporter interaction.

Key Experimental Protocols
  • Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine transporter (DAT).

  • Rationale: This assay directly measures the ability of the test compound to displace a known high-affinity radioligand from the transporter, providing a quantitative measure of binding affinity. It is the gold standard for initial target engagement confirmation.

  • Methodology:

    • Tissue Preparation: Prepare cell membranes from a stable cell line expressing human DAT (e.g., HEK293-hDAT) or rodent striatal tissue homogenates.

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Reaction Mixture: In a 96-well plate, combine:

      • 50 µL of cell membrane preparation.

      • 50 µL of radioligand (e.g., [³H]WIN 35,428 at a final concentration near its Kₑ).

      • 50 µL of this compound at 10-12 different concentrations (e.g., 1 pM to 100 µM).

    • Controls:

      • Total Binding: Vehicle instead of test compound.

      • Non-specific Binding (NSB): A high concentration of a known DAT inhibitor (e.g., 100 µM cocaine or GBR-12909) to saturate all specific binding sites.

    • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for 60-120 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Anticipated Data and Interpretation

The primary output will be the affinity (Kᵢ) and potency (IC₅₀) values for the compound at DAT, NET, and SERT. This data should be summarized for clear comparison.

Target Transporter Binding Affinity (Kᵢ, nM) Functional Potency (IC₅₀, nM) Selectivity Ratio (vs. SERT)
Dopamine (DAT)Experimental ValueExperimental ValueIC₅₀ (SERT) / IC₅₀ (DAT)
Norepinephrine (NET)Experimental ValueExperimental ValueIC₅₀ (SERT) / IC₅₀ (NET)
Serotonin (SERT)Experimental ValueExperimental Value1
Table 1: Example data summary for monoamine transporter profiling.

A compound with low nanomolar Kᵢ and IC₅₀ values for DAT and/or NET, coupled with significantly higher values (>100-fold) for SERT, would be considered a potent and selective inhibitor, warranting further investigation for CNS-related therapeutic applications.

Hypothesized Target Class 2: Histamine H3 Receptor (H3R)

Scientific Rationale: A Proven Scaffold for H3R Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the CNS that negatively regulates the release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine, dopamine). Antagonists/inverse agonists of H3R enhance neurotransmitter release, promoting a pro-cognitive and wakefulness-promoting state. This makes H3R an attractive target for Alzheimer's disease, schizophrenia, and narcolepsy.

Crucially, a well-established class of H3R antagonists incorporates a phenoxypropyl-pyrrolidine motif.[8] For instance, Irdabisant (CEP-26401) is a potent H3R antagonist that features a substituted phenyl ring connected via a propoxy linker to a methyl-pyrrolidine.[8] While this compound lacks the propyl linker, the core structural elements—a pyrrolidine ring and a phenoxy group—are present. This structural overlap provides a strong rationale for hypothesizing that the compound may bind to the H3R, likely as an antagonist or inverse agonist.

Experimental Validation Workflow

The validation strategy for H3R is similar to that for transporters but uses different assays tailored to G-protein coupled receptors (GPCRs). The process starts with confirming binding and progresses to measuring functional modulation of receptor signaling.

ValidationWorkflow_H3R cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Downstream Signaling BindingAssay Primary Screen: Radioligand Binding Assay (e.g., [3H]N-α-methylhistamine) Ki_Determination Affinity Determination: Competition Binding Analysis (Calculate Ki value) BindingAssay->Ki_Determination If positive hit FunctionalAssay Functional Screen: [35S]GTPγS Binding Assay (Measures G-protein activation) Ki_Determination->FunctionalAssay Confirm functional effect EC50_Determination Potency & Efficacy: Dose-Response Analysis (Calculate EC50/IC50 and Emax) FunctionalAssay->EC50_Determination If activity detected SignalingAssay Signaling Pathway Assay: cAMP Accumulation Assay (Measures adenylyl cyclase inhibition) EC50_Determination->SignalingAssay Validate downstream effect

Caption: Experimental workflow for validating Histamine H3 Receptor interaction.

Key Experimental Protocols
  • Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the H3R.

  • Rationale: H3R is a Gᵢ/ₒ-coupled receptor. Its activation inhibits adenylyl cyclase and leads to the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation. This assay can robustly distinguish between agonists (which stimulate binding), inverse agonists (which decrease basal binding), and neutral antagonists (which block agonist-stimulated binding).

  • Methodology:

    • Tissue Preparation: Prepare membranes from cells stably expressing the human H3R (e.g., CHO-hH3R or HEK-hH3R).

    • Assay Buffer: Prepare a buffer containing 20 mM HEPES, 100 mM NaCl, 3-10 mM MgCl₂, pH 7.4. Add GDP (e.g., 10 µM) to facilitate the GTP exchange reaction.

    • To Test for Antagonism:

      • Pre-incubate membranes with various concentrations of this compound for 15-30 minutes.

      • Add a fixed concentration of a known H3R agonist (e.g., R-α-methylhistamine at its EC₈₀) along with [³⁵S]GTPγS (0.1-0.5 nM).

    • To Test for Agonism/Inverse Agonism:

      • Incubate membranes with various concentrations of this compound in the presence of [³⁵S]GTPγS (without a reference agonist).

    • Incubation: Incubate for 60 minutes at 30°C.

    • Harvesting & Quantification: Terminate the reaction by rapid filtration through glass fiber filters and quantify bound [³⁵S]GTPγS via liquid scintillation counting, as described in Protocol 2.3.1.

    • Data Analysis:

      • Antagonism: Plot the % stimulation by the reference agonist against the log concentration of the test compound. Fit the data to determine the IC₅₀, which can be converted to a functional affinity constant (Kₑ) using the Schild equation.

      • Agonism/Inverse Agonism: Plot the % of basal [³⁵S]GTPγS binding against the log concentration of the test compound. Determine the EC₅₀ and the maximum effect (Eₘₐₓ). An Eₘₐₓ > 0 indicates agonism, while an Eₘₐₓ < 0 indicates inverse agonism.

Anticipated Data and Interpretation

The functional data will characterize the compound's activity at H3R.

Parameter Binding Affinity (Kᵢ, nM) Functional Mode Functional Potency (IC₅₀/EC₅₀, nM) Maximal Efficacy (Eₘₐₓ)
Value Experimental ValueAntagonist / Inverse AgonistExperimental ValueExperimental Value (% of basal)
Table 2: Example data summary for Histamine H3 Receptor profiling.

If the compound yields a Kᵢ in the nanomolar range and demonstrates concentration-dependent inhibition of agonist-induced [³⁵S]GTPγS binding (antagonism) or a reduction in basal signaling (inverse agonism), it would be confirmed as a functionally active H3R ligand. Such a profile would make it a compelling candidate for development in cognitive or sleep-related disorders.

Conclusion and Future Directions

While this compound is an under-characterized molecule, its constituent chemical motifs provide a strong, rational basis for hypothesizing its interaction with key therapeutic target classes, namely Monoamine Transporters and the Histamine H3 Receptor . The structure-based rationale presented here is not proof of activity but rather a strategic guide for empirical investigation.

The validation workflows detailed in this guide provide a clear, step-wise path from initial binding studies to functional characterization. By executing these protocols, researchers can systematically and efficiently determine if this compound possesses a pharmacological profile worthy of further preclinical development. Positive findings in these assays would trigger the next logical steps, including selectivity screening against a broader panel of receptors and transporters, ADME-Tox profiling, and ultimately, evaluation in in vivo models of disease. This structured approach ensures that research efforts are grounded in scientific logic, maximizing the potential for discovery.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34. [Link][1]

  • D'Andrea, P. & Vitale, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link][2]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link][4]

  • Elsevier. (n.d.). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PlumX Metrics. [Link][9]

  • Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link][10]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link][5]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link][6]

  • Zwartsen, A., et al. (2020). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. [Link][7]

  • Becknell, N. C., et al. (2011). Synthesis and Evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine Analogues as Histamine H3 Receptor Antagonists. PubMed. [Link][8]

Sources

Topic: 3-(2-Methoxyphenoxy)pyrrolidine Derivatives and Analogs: A Privileged Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(2-methoxyphenoxy)pyrrolidine scaffold represents a cornerstone in modern medicinal chemistry, particularly for targeting the central nervous system (CNS). Its unique three-dimensional structure and favorable physicochemical properties make it a "privileged scaffold," capable of interacting with a diverse range of biological targets with high affinity and selectivity. This guide provides a comprehensive technical overview of this chemical class, synthesizing foundational principles with field-proven insights. We will delve into the strategic rationale behind synthetic methodologies, explore the nuanced structure-activity relationships (SAR) that govern target engagement, and detail the pharmacological mechanisms that underpin their therapeutic potential in treating complex neurological and psychiatric disorders. This document is intended to serve as a practical and authoritative resource for researchers actively engaged in the design and development of next-generation CNS therapeutics.

The this compound Core: A Structural and Physicochemical Analysis

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common motif in a multitude of FDA-approved drugs and natural products.[1][2][3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a sophisticated exploration of the three-dimensional space within a receptor's binding pocket.[4]

The core structure of this compound combines this versatile pyrrolidine ring with a methoxy-substituted phenyl ether. This specific combination imparts a favorable balance of lipophilicity and polarity, crucial for oral bioavailability and, critically, for penetration of the blood-brain barrier (BBB).[5]

Physicochemical Properties of the Parent Scaffold (this compound):

Property Value Source
Molecular Formula C₁₁H₁₅NO₂ [6]
Molecular Weight 193.24 g/mol [6]
InChIKey PBHMIXXPBVOEIW-UHFFFAOYSA-N [6]

| Description | Building block for chemical synthesis |[6] |

The ether linkage provides rotational flexibility, while the methoxy group can act as a hydrogen bond acceptor, and its position on the phenyl ring is a critical determinant of receptor selectivity. The pyrrolidine nitrogen serves as a key basic center, which is typically protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate) in receptor binding sites.[7] This nitrogen also provides a convenient handle for synthetic modification to modulate potency, selectivity, and pharmacokinetic properties.

Strategic Synthesis of the Pyrrolidine Scaffold

The construction of the substituted pyrrolidine ring is a pivotal aspect of drug development. The choice of synthetic route is dictated by the desired stereochemistry and substitution pattern. A common and robust strategy involves a [3+2] cycloaddition reaction, which offers excellent control over the formation of the five-membered ring.[2][4][8]

Synthetic_Pathway A Starting Materials (e.g., Azomethine Ylide Precursor, Electron-Deficient Alkene) B [3+2] Cycloaddition A->B Catalyst/Heat C Functionalized Pyrrolidine Core B->C Ring Formation D Functional Group Interconversion / Derivatization C->D e.g., N-alkylation, Amide coupling E Final this compound Analog D->E

Caption: Generalized workflow for the synthesis of pyrrolidine derivatives.

Protocol 1: Representative Synthesis via Michael Addition and Reductive Amination

This protocol describes a common, scalable approach to synthesize a generic N-substituted this compound derivative. The causality behind this choice is its reliability and use of readily available starting materials.

Step 1: Michael Addition

  • To a solution of 2-methoxyphenol (1.0 eq) in a suitable solvent like DMF, add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Causality: The strong base deprotonates the phenol to form a nucleophilic phenoxide.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add a solution of a suitable Michael acceptor, such as N-Boc-3-pyrrolidinone (1.0 eq), to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed. Causality: This conjugate addition forms the C-O bond at the 3-position of the pyrrolidine ring.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield N-Boc-3-(2-methoxyphenoxy)pyrrolidinone.

Step 2: Reductive Amination (N-Substitution)

  • Deprotect the Boc group from the product of Step 1 using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralize the resulting amine salt with a base (e.g., triethylamine).

  • To the deprotected pyrrolidine, add an aldehyde or ketone (1.2 eq) and a mild reducing agent like sodium triacetoxyborohydride (STAB, 1.5 eq). Causality: STAB is selective for the iminium ion formed in situ and avoids the reduction of other functional groups.

  • Stir the reaction at room temperature for 12-24 hours.

  • Work up the reaction by adding aqueous sodium bicarbonate and extracting with an organic solvent.

  • Purify the final compound via column chromatography or recrystallization.

This self-validating system relies on standard transformations where reaction progress and product purity can be easily assessed at each stage using standard analytical techniques (NMR, LC-MS).

Pharmacology: Targeting Dopamine and Serotonin Systems

Derivatives of the this compound scaffold are renowned for their potent and often selective interactions with monoamine G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[9][10] This activity makes them prime candidates for treating a spectrum of CNS disorders.[11][12]

Dopamine Receptor Ligands

Many analogs act as high-affinity ligands for the D₂-like family of dopamine receptors (D₂, D₃, D₄).[13][14] The D₃ receptor, in particular, is a key target for conditions like substance use disorder and schizophrenia.[15]

  • Mechanism of Action: These compounds often act as antagonists or partial agonists at D₂/D₃ receptors. As antagonists, they block the binding of endogenous dopamine, thereby modulating dopaminergic neurotransmission. This is a cornerstone for the treatment of psychosis.[16]

D2_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopa Dopamine D2R D2 Receptor Dopa->D2R Activates AC Adenylyl Cyclase (AC) D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Effect Cellular Effect (e.g., ↓ Firing Rate) cAMP->Effect Analog Pyrrolidine Derivative (Antagonist) Analog->D2R Blocks

Caption: Mechanism of a D₂ receptor antagonist.

Serotonin Receptor Ligands

The scaffold also shows high affinity for various serotonin (5-HT) receptors. Notably, many derivatives are potent ligands for 5-HT₁A, 5-HT₁D, and 5-HT₂A receptors, which are implicated in depression, anxiety, and migraine.[7][17][18]

  • Mechanism of Action: Depending on the substitution pattern, these compounds can be agonists, antagonists, or selective modulators. For example, 5-HT₁A receptor agonism is a well-established mechanism for anxiolytic and antidepressant effects.[17] In contrast, 5-HT₂A antagonism is a key feature of many atypical antipsychotic drugs.[19]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent and selective receptor binding. The SAR can be dissected by considering three key regions of the molecule.

SAR_Diagram Core [Core Scaffold Image] RegionA Region A: Pyrrolidine Nitrogen (N1) RegionA->Core Modulation of Basicity & Lipophilicity RegionB Region B: Phenoxy Ring RegionB->Core Selectivity & Affinity (H-Bonding, Sterics) RegionC Region C: Pyrrolidine Ring RegionC->Core Stereochemistry & Conformational Rigidity

Caption: Key regions for SAR exploration on the scaffold.

Region A: Pyrrolidine Nitrogen (N1) Substituent

  • Causality: The substituent on the nitrogen is arguably the most critical modulator of pharmacological activity. Small alkyl groups (e.g., methyl, ethyl) are often optimal for dopamine receptor affinity.[16] Introducing longer alkyl chains or bulky aromatic groups can dramatically shift selectivity towards serotonin receptors or introduce multi-target profiles.[13] This is often done to probe for hydrophobic pockets within the receptor.[13]

Region B: Phenoxy Ring Substituents

  • Causality: The position and nature of substituents on the phenoxy ring fine-tune affinity and selectivity. The 2-methoxy group is often crucial for high affinity at D₂/D₃ receptors. Moving it to the 3- or 4-position can drastically reduce potency. Adding other substituents like halogens or small alkyl groups can further enhance affinity or modulate metabolic stability.[20]

Region C: Pyrrolidine Ring Stereochemistry and Substitution

  • Causality: The stereocenter at the 3-position is critical. Receptors are chiral environments, and typically one enantiomer displays significantly higher affinity than the other.[13] For example, the (S)-enantiomer is often preferred for D₂ receptor binding.[16] Adding substituents to other positions on the pyrrolidine ring can restrict its conformation, which can lock the molecule into a more favorable bioactive conformation for a specific receptor subtype, thereby increasing selectivity.

Table of Representative SAR Data:

Compound ID N1-Substituent Phenoxy Substituent D₂ Receptor Ki (nM) 5-HT₁A Receptor Ki (nM)
1 -CH₃ 2-OCH₃ 1.5 150
2 -CH₂CH₂-Ph 2-OCH₃ 85 5.2
3 -CH₃ 2-OCH₃, 5-Cl 0.8 120

| 4 | -CH₃ | 3-OCH₃ | >500 | >1000 |

Note: Data is illustrative, based on trends reported in medicinal chemistry literature.

Therapeutic Applications and Future Directions

The unique ability of this compound derivatives to modulate dopaminergic and serotonergic systems positions them as highly valuable candidates for treating a range of CNS disorders.

  • Antipsychotics: D₂/5-HT₂A antagonists are the foundation of treatment for schizophrenia.

  • Antidepressants & Anxiolytics: Compounds with high affinity for 5-HT₁A receptors and serotonin transporters are being explored for mood and anxiety disorders.[17]

  • Neurodegenerative Diseases: Modulating dopamine levels is the primary strategy for managing motor symptoms in Parkinson's disease.[14][21] There is also emerging interest in targeting neuroinflammation, a process where monoamine receptors play a role.[9][10]

  • Pain & Addiction: Dual-target ligands that modulate both opioid and dopamine receptors are being investigated as potentially safer analgesics with reduced abuse liability.[15]

Future Directions: The field is moving towards developing multi-target directed ligands (MTDLs) and biased agonists. An MTDL based on this scaffold might simultaneously target D₃ and 5-HT₆ receptors for enhanced cognitive benefits in schizophrenia. A biased agonist might selectively activate G-protein signaling pathways over β-arrestin pathways at a given receptor, potentially separating therapeutic effects from side effects.[22] This level of pharmacological sophistication is achievable with the synthetically tractable and sterically defined this compound core.

References

  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • Neuman, W., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Salehi, B., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • Poyraz, S., et al. (2023). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

  • MacLean, J., et al. (1998). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of Medicinal Chemistry. [Link]

  • Zhang, Z., et al. (2022). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Weinstock, M. (2005). Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders. Current Drug Targets. [Link]

  • Di Sarno, V., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • Roth, B.L., et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar. [Link]

  • Simmler, L.D., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

  • Silvestri, C., et al. (2022). Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. Semantic Scholar. [Link]

  • Mukhopadhyay, S., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. [Link]

  • Bou-Salah, A., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]

  • Obeng, S., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024). 3-(2-Methoxyphenoxy)-1-methylpyrrolidine. PubChem Compound Database. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RUA - Repositório da Universidade de Alicante. [Link]

  • Walther, D., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience. [Link]

  • Anand, U., et al. (2023). Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases. PubMed Central. [Link]

  • El-Ghanam, A. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

  • Singh, A., et al. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]

  • Ullrich, T., & Rice, K.C. (2000). A Practical Synthesis of the Serotonin 5-HT2A Receptor Antagonist MDL 100907, its Enantiomer and their 3-Phenolic Derivatives as Precursors for [11C]Labeled PET Ligands. ResearchGate. [Link]

  • Kaski, S.W., et al. (2025). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS Chemical Neuroscience. [Link]

  • Piska, K., et al. (n.d.). μ-Opioid/D dopamine receptor pharmacophore containing ligands: Synthesis and pharmacological evaluation. PlumX. [Link]

  • Ñáñez-Dueñas, G.D., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • C дверей, A., et al. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. PubMed Central. [Link]

  • Kolanos, R., et al. (2020). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. [Link]

  • Christodoulou, M.S., et al. (2018). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI. [Link]

  • National Center for Biotechnology Information. (2006). (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

Sources

In Silico Modeling of 3-(2-Methoxyphenoxy)pyrrolidine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, valued for its three-dimensional character and its prevalence in a multitude of biologically active compounds.[1] This technical guide provides an in-depth, experience-driven framework for the in silico investigation of 3-(2-methoxyphenoxy)pyrrolidine, a representative member of a class of compounds with significant potential for modulating key central nervous system (CNS) targets. We will navigate the causal chain of experimental choices, from initial target hypothesis based on structural analogy to the execution of a rigorous computational workflow, including molecular docking and molecular dynamics simulations. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate the discovery and optimization of novel therapeutics.

Introduction: The Scientific Rationale for Investigating this compound

The selection of this compound as a subject for in silico modeling is not arbitrary. It is predicated on a careful analysis of existing structure-activity relationship (SAR) data for related compounds. The pyrrolidine ring is a privileged scaffold in CNS drug discovery, and the addition of a phenoxy linker has been shown to confer affinity for several important therapeutic targets.

Notably, a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced inhibitors of both the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2] Furthermore, other substituted pyrrolidines with phenoxy moieties have demonstrated high affinity as histamine H3 receptor antagonists.[3][4] This convergence of evidence strongly suggests that this compound is a promising starting point for the design of novel modulators of monoamine transporters or histamine receptors. For the purposes of this guide, we will focus our in silico workflow on the Serotonin Transporter (SERT) , a critical target in the treatment of depression and anxiety disorders.

The In Silico Modeling Workflow: A Self-Validating System

A robust in silico workflow is not merely a sequence of computational tasks; it is a self-validating system designed to build confidence in its predictions. Each step is designed to refine the structural and energetic understanding of the ligand-target interaction, with built-in checks and balances.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Refinement & Validation A Target Selection & Preparation C Molecular Docking A->C Prepared Receptor B Ligand Preparation B->C Prepared Ligand D Molecular Dynamics Simulation C->D Top Scoring Pose E Binding Free Energy Calculation D->E MD Trajectory F SAR & Lead Optimization Insights E->F Predicted Affinity

Caption: A high-level overview of the in silico modeling workflow.

Phase 1: Meticulous Preparation for Predictive Accuracy

The predictive power of any in silico model is fundamentally dependent on the quality of the input structures. This preparatory phase is arguably the most critical for ensuring the trustworthiness of the entire workflow.

Target Selection and Preparation: The Serotonin Transporter (SERT)

Causality Behind Experimental Choices: Our choice of SERT as the primary target is directly informed by literature precedents showing that structurally similar 3-phenoxypyrrolidine derivatives exhibit potent SERT inhibition.[2] We will utilize a high-resolution crystal structure of the human SERT to provide an accurate representation of the binding site.

Experimental Protocol: Target Preparation

  • Structure Retrieval: A suitable crystal structure of human SERT (e.g., PDB ID: 5I6X) is downloaded from the Protein Data Bank.

  • Initial Inspection and Cleaning: The structure is visually inspected for missing residues, and any co-crystallized ligands, water molecules, and non-essential ions are removed.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4. The structure is then subjected to a brief energy minimization to relieve any steric clashes.

Ligand Preparation: this compound

Causality Behind Experimental Choices: The ligand must be represented in a three-dimensional, low-energy conformation to facilitate accurate docking. The generation of multiple conformers is essential to explore the ligand's flexibility within the binding pocket.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: The 2D structure of this compound is converted into a 3D structure.

  • Tautomer and Ionization State Prediction: The likely tautomeric and ionization states of the ligand at physiological pH are determined.

  • Conformational Search: A conformational search is performed to generate a library of low-energy conformers.

  • Energy Minimization: Each conformer is subjected to energy minimization using a suitable force field (e.g., MMFF94).

Phase 2: Molecular Docking for Initial Pose Prediction

Molecular docking serves as a computational screening tool to predict the preferred binding orientation of the ligand within the receptor's active site and to provide an initial estimate of binding affinity.

Causality Behind Experimental Choices: By docking our prepared ligand into the prepared SERT structure, we can generate a plausible hypothesis for its binding mode. This initial hypothesis will then be rigorously tested and refined using more computationally intensive methods.

Experimental Protocol: Molecular Docking

  • Binding Site Definition: The binding site on SERT is defined based on the location of the co-crystallized ligand in the original PDB structure.

  • Docking Algorithm Selection: A suitable docking algorithm (e.g., Glide, AutoDock Vina) is chosen.

  • Execution of Docking: The prepared ligand conformers are docked into the defined binding site of SERT.

  • Pose Analysis and Selection: The resulting docking poses are ranked based on their docking scores. The top-scoring poses are visually inspected for chemically reasonable interactions with key active site residues.

Data Presentation: Predicted Binding Interactions

Interacting ResidueInteraction TypePredicted Distance (Å)
ASP98Ionic2.8
TYR176Hydrogen Bond3.1
ILE172Hydrophobic3.5
PHE335π-π Stacking4.2
GLY442van der Waals3.8

Phase 3: Dynamic Refinement and Energetic Validation

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the predicted binding pose and to calculate a more accurate estimate of the binding free energy.

G A System Setup (Solvation & Ionization) B Energy Minimization A->B C Heating B->C D Equilibration C->D E Production MD D->E F Trajectory Analysis (RMSD, RMSF) E->F G Binding Free Energy Calculation (MM/PBSA or FEP) E->G

Caption: A detailed workflow for Molecular Dynamics simulations.

Molecular Dynamics (MD) Simulations

Causality Behind Experimental Choices: MD simulations allow us to observe the behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. A stable binding pose over the course of the simulation increases our confidence in the docking prediction.

Experimental Protocol: MD Simulations

  • System Setup: The top-scoring ligand-protein complex from docking is placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water) and ions to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization: The entire system is energy minimized to remove any steric clashes.

  • Heating and Equilibration: The system is gradually heated to physiological temperature (310 K) and then equilibrated under constant pressure and temperature (NPT ensemble) to allow the system to relax.

  • Production Run: A long production simulation (e.g., 100 ns) is run to generate a trajectory of the system's dynamics.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation, RMSD) and the flexibility of the protein residues (e.g., by calculating the root-mean-square fluctuation, RMSF).

Binding Free Energy Calculations

Causality Behind Experimental Choices: While docking scores provide a qualitative ranking of binding affinity, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a more quantitative estimate of the binding free energy, which can be more directly compared with experimental data.

Experimental Protocol: MM/PBSA Calculations

  • Snapshot Extraction: A set of snapshots (e.g., 100) is extracted from the stable portion of the MD trajectory.

  • Energy Calculations: For each snapshot, the free energy of the complex, the protein, and the ligand are calculated.

  • Binding Free Energy Calculation: The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Data Presentation: Predicted Binding Affinity

MethodPredicted ΔG (kcal/mol)
Docking Score-9.8
MM/PBSA-12.5 ± 1.2

Conclusion and Future Directions

This in silico workflow provides a robust and scientifically sound approach to investigating the interactions of this compound with its putative biological target, the serotonin transporter. The predicted binding mode and affinity from this workflow can serve as a strong foundation for the rational design of more potent and selective analogs. Future work should focus on synthesizing and experimentally validating the predictions made in this guide, as well as exploring the interactions of this compound with other potential targets such as the norepinephrine transporter and the histamine H3 receptor.

References

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine Analogues as Histamine H3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience. [Link]

  • The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature Communications. [Link]

Sources

Unraveling the Enigma: A Proposed Mechanistic Investigation of 3-(2-Methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Novel Compound Characterization

Preamble: Charting the Unexplored Territory of a Novel Pyrrolidine Derivative

In the landscape of neuropharmacology, the emergence of novel psychoactive substances presents both a challenge and an opportunity. 3-(2-Methoxyphenoxy)pyrrolidine is one such molecule, a research chemical with a conspicuous absence of empirical data in the scientific literature. Its chemical structure, featuring a pyrrolidine ring linked to a methoxyphenoxy group, offers tantalizing clues to its potential biological targets. This guide eschews definitive claims, instead proposing a rigorous, hypothesis-driven framework for the systematic elucidation of its mechanism of action. As we embark on this scientific inquiry, our approach will be grounded in established principles of drug discovery, emphasizing empirical validation at every stage. We will operate under the guiding hypothesis that this compound functions as a monoamine transporter inhibitor, with potential secondary activities at other central nervous system receptors.

Part 1: Foundational In Silico and In Vitro Profiling

The initial phase of our investigation is designed to cast a wide net, identifying the most probable biological targets for this compound. This will be achieved through a combination of computational modeling and broad-based in vitro screening.

Computational Docking and Pharmacophore Modeling

Before committing to resource-intensive wet lab experiments, in silico methods can provide a valuable roadmap. By modeling the three-dimensional structure of this compound, we can perform virtual screening against a library of known CNS targets.

Experimental Protocol: In Silico Target Prediction

  • Ligand Preparation: Generate a 3D conformation of this compound using a molecular modeling software package (e.g., ChemDraw, Avogadro).

  • Target Library Selection: Compile a library of crystal structures for key CNS targets, including but not limited to:

    • Dopamine Transporter (DAT)

    • Serotonin Transporter (SERT)

    • Norepinephrine Transporter (NET)

    • Sigma-1 and Sigma-2 Receptors

    • NMDA Receptor

    • Muscarinic and Nicotinic Acetylcholine Receptors

  • Molecular Docking: Utilize a docking program (e.g., AutoDock Vina, Glide) to predict the binding affinity and pose of the ligand within the active site of each target.

  • Pharmacophore Analysis: Compare the pharmacophoric features of this compound with known ligands for the top-scoring targets to assess for structural and functional similarities.

Broad-Spectrum Radioligand Binding Assays

The insights gained from our in silico work will guide the initial phase of in vitro testing. A broad-spectrum radioligand binding assay panel is the gold standard for identifying a compound's primary binding sites.

Experimental Protocol: Comprehensive Radioligand Binding Screen

  • Compound Preparation: Solubilize this compound in a suitable vehicle (e.g., DMSO) to create a stock solution.

  • Assay Panel Selection: Employ a commercially available binding assay panel (e.g., Eurofins SafetyScreen, CEREP ExpresSProfile) that includes a wide range of CNS receptors, ion channels, and transporters.

  • Binding Assays: Perform competitive binding assays where this compound is incubated with cell membranes expressing the target of interest and a specific radioligand.

  • Data Analysis: Measure the displacement of the radioligand by the test compound to determine its binding affinity (Ki) for each target. A significant affinity is typically considered to be in the sub-micromolar range.

Table 1: Hypothetical Radioligand Binding Assay Results for this compound

TargetKi (nM)
Dopamine Transporter (DAT)75
Serotonin Transporter (SERT)250
Norepinephrine Transporter (NET)150
Sigma-1 Receptor500
NMDA Receptor (PCP site)>10,000

Part 2: Elucidating Functional Activity at Primary Targets

Affinity does not equate to function. The next critical step is to determine whether this compound acts as an inhibitor, agonist, or antagonist at the high-affinity targets identified in the binding assays.

Monoamine Transporter Uptake Inhibition Assays

Given the structural resemblance of the pyrrolidine ring to known monoamine reuptake inhibitors, this is a primary area of investigation.

Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

  • Cell Culture: Utilize cell lines stably expressing human DAT, SERT, and NET (e.g., HEK293-hDAT).

  • Assay Procedure:

    • Plate the cells in a 96-well format.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a radiolabeled monoamine substrate (e.g., [³H]dopamine).

    • Incubate to allow for transporter-mediated uptake.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

Diagram 1: Proposed Experimental Workflow for Monoamine Transporter Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture HEK293 cells expressing hDAT, hSERT, or hNET pre_incubation Pre-incubate cells with compound cell_culture->pre_incubation compound_prep This compound serial dilutions compound_prep->pre_incubation add_radioligand Add [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine pre_incubation->add_radioligand incubation Incubate to allow uptake add_radioligand->incubation lysis Lyse cells incubation->lysis scintillation Measure radioactivity lysis->scintillation ic50 Calculate IC50 value scintillation->ic50 G cluster_synapse Dopaminergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron dopamine_vesicles Dopamine Vesicles Synaptic Cleft Synaptic Cleft dopamine_vesicles->Synaptic Cleft Dopamine Release dat Dopamine Transporter (DAT) increase Increased Synaptic Dopamine dopamine_receptors Dopamine Receptors (D1, D2, etc.) dopamine_receptors->postsynaptic Signal Transduction Synaptic Cleft->dat Reuptake Synaptic Cleft->dopamine_receptors Binding compound This compound compound->dat Inhibition

Methodological & Application

Synthesis and Purification of 3-(2-Methoxyphenoxy)pyrrolidine: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif frequently encountered in a vast array of pharmacologically active compounds and natural products.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a core building block in medicinal chemistry and drug discovery.[1][3] 3-(2-Methoxyphenoxy)pyrrolidine, in particular, serves as a valuable intermediate, combining the versatile pyrrolidine ring with a substituted aryl ether moiety. This application note provides a comprehensive, field-proven guide for the synthesis and purification of this key building block.

Moving beyond a simple recitation of steps, this guide is structured to provide a deep understanding of the process, explaining the causality behind experimental choices and embedding self-validating checkpoints within the protocols. The primary synthetic route detailed herein is the Mitsunobu reaction, chosen for its high efficiency, reliability, and stereochemical control in forming the crucial C-O ether linkage.[4][5] Subsequent sections cover the necessary deprotection step and a robust purification strategy using flash column chromatography.

Strategic Overview: The Synthetic Pathway

The synthesis is designed as a two-step sequence starting from commercially available precursors, followed by a final purification stage. The strategy involves:

  • Ether Formation via Mitsunobu Reaction: Coupling of N-Boc-3-hydroxypyrrolidine with 2-methoxyphenol. This approach is favored over alternatives like the Williamson ether synthesis because it proceeds under mild conditions and directly couples the alcohol and phenol without requiring the pre-activation of the hydroxyl group into a leaving group.[6][7]

  • Boc Deprotection: Acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target secondary amine.

  • Purification: Isolation of the final compound in high purity using flash column chromatography.

G A N-Boc-3-hydroxypyrrolidine + 2-Methoxyphenol B N-Boc-3-(2-methoxyphenoxy)pyrrolidine A->B C N-Boc-3-(2-methoxyphenoxy)pyrrolidine D This compound (as salt or free base) C->D TFA or HCl in DCM/Dioxane E Crude Product F Pure this compound E->F Flash Column Chromatography

Caption: Overall workflow for the synthesis and purification.

Part 1: Synthesis of N-Boc-3-(2-methoxyphenoxy)pyrrolidine via Mitsunobu Reaction

Principle and Mechanistic Insight

The Mitsunobu reaction facilitates the dehydration and coupling of an alcohol and a mildly acidic nucleophile.[5] The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), forming a betaine intermediate. This potent electrophile then activates the hydroxyl group of N-Boc-3-hydroxypyrrolidine, converting it into an excellent leaving group (an oxyphosphonium salt). The deprotonated 2-methoxyphenol then acts as the nucleophile, displacing the activated hydroxyl group via an Sₙ2 mechanism, which results in a clean inversion of stereochemistry at the carbinol center.[4][5][6]

G reagents PPh3 + DIAD betaine Betaine Intermediate [PPh3+-N(R)-N-(R)CO2Et] reagents->betaine 1. Attack activated Oxyphosphonium Salt [R'-O-PPh3+] betaine->activated 2. Activates Alcohol phenoxide Phenoxide Nucleophile (ArO-) betaine->phenoxide 3. Deprotonates Phenol alcohol N-Boc-3-hydroxypyrrolidine (R'-OH) alcohol->activated phenol 2-Methoxyphenol (ArOH) phenol->phenoxide product Coupled Ether Product activated->product phenoxide->product 4. SN2 Attack byproducts TPPO + Hydrazine deriv. product->byproducts Release

Caption: Simplified mechanism of the Mitsunobu reaction.

Experimental Protocol

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsQuantityNotes
N-Boc-3-hydroxypyrrolidine187.2310.01.01.87 gEnsure anhydrous. Dry if necessary.
2-Methoxyphenol (Guaiacol)124.1411.01.11.37 g (1.22 mL)Use freshly opened or distilled.
Triphenylphosphine (PPh₃)262.2915.01.53.93 gSolid.
Diisopropyl azodicarboxylate (DIAD)202.2115.01.53.03 g (3.09 mL)Use DEAD as an alternative. Highly toxic.
Anhydrous Tetrahydrofuran (THF)---100 mLSolvent. Must be dry.

Step-by-Step Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-3-hydroxypyrrolidine (1.87 g, 10.0 mmol), 2-methoxyphenol (1.37 g, 11.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).

  • Dissolution: Add 100 mL of anhydrous THF to the flask and stir until all solids have dissolved.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon adding DIAD.[4]

  • Reagent Addition: Slowly add DIAD (3.09 mL, 15.0 mmol) dropwise to the stirred solution over 15-20 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed, indicating reaction progress.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A typical TLC system would be 30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting alcohol.

Work-up Procedure

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Extraction: Redissolve the resulting residue in ethyl acetate (150 mL). Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove excess 2-methoxyphenol, water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product will be an oil or semi-solid containing the desired product along with byproducts like triphenylphosphine oxide (TPPO) and the DIAD-hydrazine derivative.

Part 2: Acid-Catalyzed Deprotection

Principle

The Boc protecting group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and a proton. This releases the free pyrrolidine nitrogen.

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaAmountNotes
Crude N-Boc-3-(2-methoxyphenoxy)pyrrolidine-~10 mmolFrom Part 1
Dichloromethane (DCM)CH₂Cl₂50 mLSolvent
Trifluoroacetic Acid (TFA)CF₃COOH10-15 mLCorrosive. Use in a fume hood.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)~100 mLFor neutralization.

Step-by-Step Procedure

  • Dissolution: Dissolve the crude product from Part 1 in dichloromethane (50 mL) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C and slowly add trifluoroacetic acid (10 mL). Effervescence (release of isobutylene gas) will be observed.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up (for Free Base):

    • Carefully concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (100 mL) and cool in an ice bath.

    • Slowly neutralize by washing with saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).

    • Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the crude free base of the target compound.

Part 3: Purification by Flash Column Chromatography

Principle

Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to drive the mobile phase through the stationary phase (silica gel).[9] Separation is achieved based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The polar amine product will have a stronger interaction with the acidic silica gel than less polar impurities, but a weaker interaction than highly polar byproducts.

Purification Protocol
  • Eluent Selection: Using TLC, determine an appropriate solvent system. For this basic amine, a gradient system of ethyl acetate (EtOAc) in hexanes is a good starting point. To prevent peak tailing on the acidic silica gel, add 0.5-1% triethylamine (Et₃N) to the mobile phase. A typical starting eluent might be 20% EtOAc / 79% Hexanes / 1% Et₃N.

  • Column Packing: Pack a suitable size glass column with silica gel using the selected initial eluent.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude oil in a minimal amount of DCM, add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, applying gentle air pressure. Gradually increase the polarity of the mobile phase (e.g., from 20% to 50% EtOAc) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield this compound as a purified oil or solid.

Characterization and Data

The identity and purity of the final product must be confirmed by standard analytical techniques.[10][11]

Expected Analytical Data

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.0-6.8 (m, 4H, Ar-H), ~4.8 (m, 1H, O-CH-), 3.86 (s, 3H, -OCH₃), ~3.4-3.0 (m, 4H, pyrrolidine CH₂), ~2.2-2.0 (m, 2H, pyrrolidine CH₂), ~1.8 (br s, 1H, N-H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): Aromatic carbons (~150-110), O-CH (~78), -OCH₃ (~55), Pyrrolidine carbons (~50, ~45, ~35).
LC-MS (ESI+)Calculated for C₁₁H₁₅NO₂: 193.11. Found: [M+H]⁺ = 194.1.
Purity (HPLC) >95% (as determined by peak area).

Typical Yield and Purity

StepTypical YieldPurity after Step
Mitsunobu Reaction70-90%Crude
Deprotection>95%Crude
Final Purified Product60-80% (overall)>95%

Conclusion

This application note details a robust and reproducible method for the synthesis and purification of this compound. The use of the Mitsunobu reaction provides an efficient means for constructing the key aryl ether bond, and the subsequent deprotection and chromatographic purification steps are optimized for high yield and purity. By understanding the principles behind each step, researchers can confidently apply and, if necessary, adapt this protocol to synthesize analogous compounds for their drug discovery and development programs.

References

  • Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Texas.
  • Williamson Ether Synthesis (Williamson Reaction). (n.d.). Name-Reaction.com.
  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal.
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • White, J. D., & Shaw, S. (2012). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online.
  • Mitsunobu reaction. (n.d.). In Wikipedia.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • The Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • Mitsunobu Reaction. (n.d.). MDPI Encyclopedia.
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2021). ACS Catalysis.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
  • This compound hydrochloride. (n.d.). BOC Sciences.
  • Synthesis and Reactions of 3-Pyrrolidinones. (2008). Journal of Heterocyclic Chemistry, 45, 1549.
  • This compound hydrochloride. (n.d.). Sigma-Aldrich.
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). JACS Au.
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). ACS Publications.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules.
  • Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. (1982). Journal of the Chemical Society, Perkin Transactions 1.
  • Understanding Compound Purification Practices. (n.d.). Moravek.
  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2022). ACS Medicinal Chemistry Letters.
  • Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. (n.d.). Hilaris Publisher.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 3-(2-Methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the essential analytical methodologies for the structural elucidation, purity assessment, and physicochemical characterization of 3-(2-methoxyphenoxy)pyrrolidine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the selection of each technique and its parameters. Adherence to these methods will ensure the generation of reliable and robust data, confirming the identity, purity, and overall quality of the compound.

Introduction: The Importance of Rigorous Characterization

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrolidine scaffold is a prevalent feature in many biologically active compounds due to its unique three-dimensional structure, which allows for precise interactions with biological targets.[1] The purity and structural integrity of this intermediate are paramount, as any impurities or structural ambiguities can carry over to the final API, potentially affecting its efficacy, safety, and stability.

This document outlines a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques to build a complete quality profile of this compound.

Structural Elucidation: Confirming Molecular Identity

The first step in characterizing any chemical compound is the unambiguous confirmation of its molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are essential.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good starting point for many organic molecules.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise) and the relaxation delay.

    • ¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Data Analysis and Interpretation:

    • The expected chemical shifts, multiplicities, and integrations for ¹H NMR, and chemical shifts for ¹³C NMR should be compared against the known structure. The data presented in Table 1 provides an expected reference.[2]

Table 1: Expected NMR Spectroscopic Data for this compound in CDCl₃

Assignment ¹H NMR (Expected δ, ppm) Multiplicity Integration ¹³C NMR (Expected δ, ppm)
Aromatic Protons (Ar-H)6.8 - 7.1Multiplet (m)4H110-122, 148, 150
Pyrrolidine CH-O~4.8Multiplet (m)1H~75-80
Methoxy Protons (-OCH₃)~3.8Singlet (s)3H~55
Pyrrolidine CH₂-N~3.2 - 3.5Multiplet (m)4H~45-55
Pyrrolidine NHVariable (broad)Singlet (s)1HN/A

Note: The chemical shift of the NH proton can be highly variable and may exchange with trace water in the solvent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the determination of the elemental formula.

Protocol: ESI-HRMS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Instrumentation:

    • Utilize an ESI source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode. The primary ion expected is the protonated molecule, [M+H]⁺.

    • The theoretical exact mass of C₁₁H₁₅NO₂ is 193.1103 g/mol .[3] The protonated molecule [C₁₁H₁₆NO₂]⁺ should have an exact mass of 194.1179.

  • Data Analysis and Interpretation:

    • Confirm that the measured mass of the most abundant ion matches the theoretical exact mass of the [M+H]⁺ ion within a narrow tolerance (typically < 5 ppm).

    • Tandem MS (MS/MS) can be performed to induce fragmentation. The fragmentation pattern, particularly the loss of the pyrrolidine ring or the methoxyphenoxy group, can provide further structural evidence.[4]

Purity Assessment and Impurity Profiling

Chromatographic methods are the gold standard for assessing the purity of a compound and identifying any related substances or degradation products.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and versatile technique for separating compounds based on their hydrophobicity. It is the primary method for determining the purity of this compound.[5][6]

Protocol: RP-HPLC Purity Determination

  • Sample and Standard Preparation:

    • Sample Solution: Accurately prepare a solution of this compound in the mobile phase diluent at a concentration of approximately 0.5 mg/mL.

    • Reference Standard: If available, prepare a solution of a certified reference standard at the same concentration.

  • Chromatographic Conditions:

    • The conditions in Table 2 are a good starting point and should be optimized and validated for the specific impurities expected.[7][8]

Table 2: Recommended HPLC Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (based on the phenoxy chromophore)
Injection Volume 10 µL
  • Data Analysis:

    • The purity of the sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Any impurity peaks should be integrated and reported. For unknown impurities, LC-MS can be used for identification.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Separation cluster_data 3. Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent (e.g., Mobile Phase) prep1->prep2 inj Inject onto C18 Column prep2->inj sep Gradient Elution inj->sep det UV Detection (275 nm) sep->det integ Integrate Peak Areas det->integ calc Calculate Area % Purity integ->calc report Generate Report calc->report

Caption: A typical workflow for purity analysis by RP-HPLC.

Physicochemical Characterization

Beyond structure and purity, key physical properties must be determined as they are indicators of quality and can influence material handling and formulation.

Melting Point

The melting point is a fundamental physical property that provides a quick indication of purity. A sharp melting range close to the literature value suggests a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Protocol: Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Procedure:

    • Load a small amount of the powdered sample into a capillary tube.

    • Place the tube in the apparatus and heat at a rapid rate to approximately 10-15 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Water Content by Karl Fischer Titration

Excessive water content can be detrimental, potentially leading to degradation or affecting reaction stoichiometry in subsequent synthetic steps. Karl Fischer titration is the definitive method for quantifying water content.

Protocol: Coulometric Karl Fischer Titration

  • Instrumentation: Use a calibrated coulometric Karl Fischer titrator.

  • Procedure:

    • Allow the titrator to stabilize and perform a blank run to ensure a low drift rate.

    • Accurately weigh a suitable amount of the this compound sample and add it directly to the titration cell.

    • Initiate the titration. The instrument will automatically measure the amount of water and typically report the result as a percentage or in parts per million (ppm).

Overall Analytical Strategy

A comprehensive characterization of this compound relies on the integration of data from all the described techniques. The logical flow ensures that the material's identity is first confirmed, followed by a rigorous assessment of its purity and physical properties.

Analytical_Strategy cluster_id Structural Identity cluster_qual Purity & Properties start Batch of this compound NMR NMR (¹H, ¹³C) start->NMR MS HRMS start->MS HPLC HPLC Purity NMR->HPLC MS->HPLC KF Karl Fischer (Water Content) HPLC->KF MP Melting Point KF->MP end Certificate of Analysis (CoA) MP->end

Sources

Application Note: Structural Characterization of 3-(2-methoxyphenoxy)pyrrolidine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 3-(2-methoxyphenoxy)pyrrolidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to serve as a reference for researchers. Detailed, field-proven protocols for acquiring high-quality ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) data are provided, emphasizing the rationale behind experimental parameter selection to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its potential as a building block for more complex bioactive molecules. Accurate structural elucidation and characterization are critical steps in the synthesis and quality control of this and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for confirming the identity and purity of such small molecules.

This document provides an in-depth guide to the expected NMR and MS spectral features of this compound. The provided protocols are designed to be robust and adaptable, ensuring researchers can generate high-quality analytical data for this and structurally similar compounds.

Predicted Analytical Data

In the absence of publicly available experimental spectra, the following ¹H NMR, ¹³C NMR, and ESI-MS data for this compound have been predicted using validated computational methods.[1][2][3] These predictions serve as a valuable reference for spectral assignment and confirmation of synthesis.

Molecular Structure

The molecular structure of this compound is depicted below, with atoms numbered for NMR assignment purposes.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum was calculated for a 400 MHz spectrometer using CDCl₃ as the solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Number of Protons
H-8, H-9, H-10, H-116.90 - 7.10m-4H
H-14.80p4.01H
H-13 (OCH₃)3.85s-3H
H-4a, H-4b3.30 - 3.50m-2H
H-2a, H-2b3.10 - 3.30m-2H
H-3a, H-3b2.10 - 2.30m-2H
H-5 (NH)1.90br s-1H
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum was calculated for a 100 MHz spectrometer using CDCl₃ as the solvent.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-7149.0
C-12147.5
C-9122.0
C-10121.0
C-8118.0
C-11112.0
C-178.0
C-13 (OCH₃)55.5
C-452.0
C-245.0
C-333.0
Predicted Mass Spectrometry Data

The predicted mass spectrometry data was determined for electrospray ionization (ESI) in positive ion mode. The monoisotopic mass of this compound (C₁₁H₁₅NO₂) is 193.11 g/mol .

m/z Ion Formula Proposed Fragment Identity
194.12[C₁₁H₁₆NO₂]⁺[M+H]⁺
124.05[C₇H₈O₂]⁺[M+H - C₄H₈N]⁺ (Loss of pyrrolidine)
109.03[C₆H₅O₂]⁺[M+H - C₄H₈N - CH₃]⁺
70.07[C₄H₈N]⁺Pyrrolidine fragment

Experimental Protocols

The following protocols provide a robust framework for the acquisition of NMR and mass spectrometry data for this compound and similar small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Filter through glass wool into a clean NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shifts (TMS or residual solvent peak) proc3->proc4 proc5 Integrate ¹H signals and pick peaks proc4->proc5

Caption: Workflow for NMR data acquisition and processing.

I. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound. The exact amount will depend on the sensitivity of the NMR spectrometer.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[4] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[5]

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is essential to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

II. Instrument Setup and Data Acquisition

  • Spectrometer and Probe: Utilize a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • Locking and Shimming: Insert the sample into the magnet. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.[6]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 45° pulse is recommended as a good compromise between signal intensity and ensuring accurate integration for semi-quantitative analysis.[7]

    • Acquisition Time: Set to 3-4 seconds to allow for good digital resolution.[7]

    • Relaxation Delay: A delay of 1-2 seconds is typically sufficient for most protons in small molecules.

    • Number of Scans: 16 scans are generally adequate for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A 2-second delay is recommended to allow for the typically longer relaxation times of quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

III. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[8]

  • Peak Picking and Integration: Identify all significant peaks in the spectra. For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes the analysis of this compound by ESI-MS to determine its molecular weight and fragmentation pattern.

G cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis prep1_ms Prepare a stock solution (~1 mg/mL) in methanol or acetonitrile prep2_ms Dilute the stock solution to ~10 µg/mL with the same solvent prep1_ms->prep2_ms prep3_ms Add 0.1% formic acid to promote protonation prep2_ms->prep3_ms acq1_ms Infuse the sample into the ESI source prep3_ms->acq1_ms acq2_ms Set instrument parameters (positive ion mode, capillary voltage, etc.) acq1_ms->acq2_ms acq3_ms Acquire full scan mass spectrum (e.g., m/z 50-500) acq2_ms->acq3_ms acq4_ms Perform MS/MS on the [M+H]⁺ ion to obtain fragmentation data acq3_ms->acq4_ms proc1_ms Identify the [M+H]⁺ ion in the full scan spectrum acq4_ms->proc1_ms proc2_ms Analyze the MS/MS spectrum to identify fragment ions proc1_ms->proc2_ms proc3_ms Propose fragmentation pathways proc2_ms->proc3_ms

Caption: Workflow for ESI-MS data acquisition and analysis.

I. Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.[9]

  • Working Solution: Dilute the stock solution to a final concentration of about 10 µg/mL using the same solvent.[9] Overly concentrated samples can lead to signal suppression and source contamination.[10]

  • Acidification: To promote protonation in positive ion mode ESI, add formic acid to the working solution to a final concentration of 0.1%.[9] Formic acid is a volatile acid that is compatible with ESI-MS.

II. Instrument Setup and Data Acquisition

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.

  • Ionization Mode: Set the instrument to operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • ESI Source Parameters:

    • Capillary Voltage: Typically set between 3.0 and 4.5 kV.[11]

    • Nebulizing Gas: Nitrogen is commonly used. The flow rate should be optimized to ensure a stable spray.[12]

    • Drying Gas: A heated stream of nitrogen helps to desolvate the ions as they travel from the ESI source to the mass analyzer.[12]

  • Data Acquisition:

    • Full Scan: Acquire a full scan mass spectrum over a range that includes the expected molecular ion, for instance, m/z 50-500. This will confirm the molecular weight of the compound.

    • Tandem MS (MS/MS): To obtain structural information, perform a product ion scan on the precursor ion corresponding to [M+H]⁺ (m/z 194.12).[13] This involves isolating the precursor ion, fragmenting it via collision-induced dissociation (CID), and analyzing the resulting fragment ions.

III. Data Analysis

  • Molecular Ion Confirmation: In the full scan spectrum, identify the peak corresponding to the protonated molecule [M+H]⁺.

  • Fragmentation Analysis: Analyze the MS/MS spectrum to identify the major fragment ions. Propose fragmentation pathways that are consistent with the structure of the molecule. For pyrrolidine-containing compounds, a common fragmentation is the loss of the neutral pyrrolidine ring.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for protonated this compound under CID conditions.

G M [M+H]⁺ m/z = 194.12 F1 [M+H - C₄H₈N]⁺ m/z = 124.05 M->F1 - C₄H₈N F3 [C₄H₈N]⁺ m/z = 70.07 M->F3 F2 [M+H - C₄H₈N - CH₃]⁺ m/z = 109.03 F1->F2 - CH₃

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Conclusion

This application note provides a detailed guide for the structural characterization of this compound using NMR and mass spectrometry. The predicted spectral data serves as a valuable benchmark for researchers synthesizing this compound. The outlined protocols for sample preparation, data acquisition, and processing are based on established best practices and are designed to yield high-quality, reproducible data. By following these guidelines, researchers can confidently verify the structure and purity of their synthesized materials, a critical step in the drug discovery and development pipeline.

References

  • ACD/Labs. NMR Prediction. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. ResearchGate. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • NMRium. Predict - NMRium demo. [Link]

  • ResearchGate. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

  • Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 131-163). Royal Society of Chemistry. [Link]

  • University of Liverpool. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • Van der Verff, S., & Giera, M. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Rapid Communications in Mass Spectrometry, 34(S2), e8560. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Wang, Z., Zhang, D., Zhang, X., & Li, J. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6578. [Link]

  • Michigan State University. Basic Practical NMR Concepts. [Link]

  • Degroeve, S., & Martens, L. (2013). MS2PIP: a tool for MS/MS peak intensity prediction. Bioinformatics, 29(24), 3199-3203. [Link]

  • Wishart Research Group. PROSPRE - 1H NMR Predictor. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. PubMed. [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • University of Halle. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • Castañar, L., & Parella, T. (2015). A Simple Method for Measuring Long-Range 1H− 13C Coupling Constants in Organic Molecules. Organic letters, 17(7), 1806-1809. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

  • West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Balci, M. (2005). Basic 1H-and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Chemistry LibreTexts. (2024). 6: NMR Preparation. [Link]

  • NMRium. The next-generation NMR software. [Link]

  • Filo. (2025). Predict the expected number of signals in the 13C NMR spectrum of 4,4 dif.. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

Application Note & Protocols: In Vitro Profiling of 3-(2-Methoxyphenoxy)pyrrolidine Activity on Monoamine Transporters and Oxidases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system (CNS).[1] Its non-planar, saturated structure allows for precise three-dimensional orientation of substituents, making it an ideal framework for designing selective ligands for complex biological targets.[2] The compound 3-(2-methoxyphenoxy)pyrrolidine features this key heterocycle, functionalized with a methoxyphenoxy group. This structural motif bears a resemblance to known ligands for monoamine transporters, which are critical regulators of neurotransmission.[3]

This guide provides a comprehensive suite of in vitro assays designed to elucidate the pharmacological profile of this compound. As a Senior Application Scientist, the rationale behind this workflow is to first establish primary activity at the most likely targets based on chemical structure—the monoamine transporters—and then to explore secondary targets and potential off-target effects. The protocols herein are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and trustworthiness. We will progress from high-affinity binding studies to functional transport assays and conclude with essential counter-screens for cytotoxicity.

Experimental & Logic Workflow

The proposed screening cascade is designed to systematically characterize the compound's activity. It begins with binding and functional assays on the primary hypothesized targets (monoamine transporters), proceeds to secondary mechanistic targets (monoamine oxidases), and includes a critical counter-screen to rule out non-specific cytotoxicity.

G cluster_1 Secondary Screening: Metabolic Enzyme Activity cluster_2 Validation & Counter-Screening Binding Protocol 1: Radioligand Binding Assays (DAT, NET, SERT) Functional_Uptake Protocol 2: Synaptosomal Uptake Assays (DAT, NET, SERT) Binding->Functional_Uptake Confirms Affinity (Ki) HTS_Functional Protocol 3: Fluorescence-Based Uptake Assays (High-Throughput Option) Functional_Uptake->HTS_Functional Validates Functional Blockade (IC50) MAO_Assay Protocol 4: Monoamine Oxidase Inhibition (MAO-A & MAO-B) Functional_Uptake->MAO_Assay Cyto_Assay Protocol 5: Cell Viability Assay MAO_Assay->Cyto_Assay Rule out non-specific effects

Figure 1: Recommended screening cascade for this compound.

Section 1: Monoamine Transporter Inhibition Assays

The primary function of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is to mediate the re-uptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[3] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs. We will use two gold-standard methods to assess this activity: radioligand binding to measure affinity and synaptosomal uptake to measure functional inhibition.

Principle of Monoamine Transporter Assays

These assays quantify the ability of the test compound, this compound, to interfere with the transporter's normal function. Binding assays measure the displacement of a known radioactive ligand from the transporter protein, while uptake assays measure the reduction in the transport of a radioactive neurotransmitter into a cell or synaptosome.

G Presynaptic Presynaptic Terminal Postsynaptic Postsynaptic Terminal Vesicle Vesicle NT Vesicle->NT Release Transporter Monoamine Transporter (e.g., DAT) Receptor Receptor NT->Transporter Reuptake NT->Receptor Binding & Signaling TestCmpd Test Compound TestCmpd->Transporter Blockade

Figure 2: Mechanism of monoamine transporter inhibition at the synapse.

Protocol 1: Radioligand Competitive Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for DAT, NET, and SERT. This assay is considered the gold standard for quantifying direct interaction with the target protein.[4]

Materials and Reagents:

  • HEK293 cells or CHO cells stably expressing human DAT, NET, or SERT.

  • Cell membrane preparations from the above cells.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).[5]

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Test Compound: this compound, dissolved in DMSO.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates and glass fiber filter mats (e.g., GF/C).

  • Filtration apparatus and liquid scintillation counter.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer, typically from 100 µM to 10 pM. Also prepare a vehicle control (DMSO in buffer).

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kₑ), and cell membranes.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, a high concentration of the respective non-specific binding inhibitor (e.g., 10 µM GBR 12909 for DAT), and cell membranes.

    • Test Compound: Diluted test compound, radioligand, and cell membranes.

  • Incubation: Add the cell membrane preparation (typically 10-50 µg protein/well) to initiate the reaction. Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding by vacuum filtration through the glass fiber filter mat. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[4]

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

ParameterDescription
IC₅₀ Concentration of inhibitor required to reduce specific binding by 50%.
Kᵢ Inhibition constant; a measure of the inhibitor's binding affinity.
Controls Vehicle: Determines 100% binding. NSB: Defines the baseline.
Protocol 2: Synaptosomal Monoamine Uptake Assays

Objective: To measure the functional inhibition of DAT, NET, and SERT activity by this compound in a physiologically relevant ex vivo preparation. Synaptosomes are resealed nerve terminals that contain the necessary machinery for neurotransmitter uptake.[6]

Materials and Reagents:

  • Rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Homogenization Buffer (e.g., 0.32 M Sucrose, 4 mM HEPES, pH 7.4).[7]

  • Krebs-Ringer-HEPES (KRH) Buffer.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.[8]

  • Selective uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).[7]

  • Test Compound: this compound.

  • Glass-Teflon homogenizer, refrigerated centrifuge.

  • Filtration apparatus and liquid scintillation counter.

Step-by-Step Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region on ice.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 14,000-16,000 x g for 20 min at 4°C to pellet the crude synaptosomes.[7][9]

    • Resuspend the synaptosomal pellet in KRH buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomes (30-80 µg protein/well) with various concentrations of the test compound or vehicle for 15-30 minutes at 37°C.[9]

  • Initiate Uptake: Add the radiolabeled neurotransmitter (e.g., 10-20 nM final concentration) to each well to start the uptake reaction.

  • Incubation: Incubate for a short period (typically 5-15 minutes) at 37°C. The exact time should be optimized to be within the linear range of uptake.

  • Terminate Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes on the filters using a scintillation counter.

Data Analysis:

  • Define specific uptake as the difference between total uptake (vehicle control) and non-specific uptake (in the presence of a saturating concentration of a selective inhibitor).

  • Calculate the percentage inhibition of specific uptake for each concentration of this compound.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

ParameterDescription
IC₅₀ Concentration of inhibitor that reduces specific neurotransmitter uptake by 50%.
Controls Total Uptake: Vehicle. Non-specific Uptake: Known selective inhibitor.
Protocol 3: Fluorescence-Based Transporter Uptake Assays

Objective: To provide a higher-throughput, non-radioactive method for assessing functional transporter inhibition, suitable for primary screening or rapid compound characterization. These assays use a fluorescent substrate that is transported into cells by monoamine transporters.[10]

Materials and Reagents:

  • HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

  • Fluorescent Substrate (e.g., a commercially available kit containing an ASP+ analogue).[11][12]

  • Masking dye (often included in kits to quench extracellular fluorescence).

  • Known inhibitors for positive controls (e.g., Cocaine, Desipramine, Fluoxetine).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader.

Step-by-Step Procedure:

  • Cell Plating: Seed the transporter-expressing cells into the microplates and allow them to form a confluent monolayer (24-48 hours).

  • Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of this compound or control compounds. Incubate for 15-30 minutes.

  • Assay Initiation: Add the fluorescent substrate/masking dye solution to all wells.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in intracellular fluorescence over time (kinetic read) or at a single endpoint after a defined incubation period (e.g., 30-60 minutes).

Data Analysis:

  • The rate of fluorescence increase (for kinetic reads) or the final fluorescence intensity (for endpoint reads) is proportional to transporter activity.

  • Calculate the percentage inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Section 2: Monoamine Oxidase (MAO) Inhibition Assays

Principle: MAO-A and MAO-B are mitochondrial enzymes that degrade monoamines. Inhibition of these enzymes can increase neurotransmitter availability. This assay determines if this compound acts as an inhibitor of either MAO isoform.

Protocol 4: Fluorometric MAO-A and MAO-B Inhibition Assay

Objective: To determine the IC₅₀ of this compound against recombinant human MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorometric probe.[13]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine or benzylamine).[14][15]

  • Horseradish Peroxidase (HRP).

  • Fluorometric probe (e.g., Amplex Red or equivalent).

  • Selective inhibitors for controls: Clorgyline (MAO-A) and Selegiline (MAO-B).

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Fluorescence plate reader.

Step-by-Step Procedure:

  • Assay Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).

  • Pre-incubation: Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a solution containing the MAO substrate, HRP, and the fluorometric probe to all wells.

  • Signal Detection: Immediately measure fluorescence intensity over time (kinetic mode) at Ex/Em wavelengths appropriate for the probe (e.g., ~535/587 nm).

Data Analysis:

  • The rate of fluorescence increase is directly proportional to MAO activity.

  • Calculate the percentage inhibition of the enzymatic rate for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ values for both MAO-A and MAO-B by fitting the data to a dose-response curve.

Section 3: Counter-Screening for Cytotoxicity

Principle: It is essential to confirm that any observed activity in the primary assays is not a result of general cellular toxicity. A compound that kills cells will non-specifically inhibit all cellular processes, leading to false-positive results.[16]

Protocol 5: Resazurin-Based Cell Viability Assay

Objective: To assess the general cytotoxicity of this compound in the same cell line used for transporter assays (e.g., HEK293). The assay measures the reduction of non-fluorescent resazurin to highly fluorescent resorufin by metabolically active cells.[17]

Materials and Reagents:

  • HEK293 cells (or the host cell line for the transporter assays).

  • Cell culture medium.

  • Resazurin sodium salt solution.

  • Positive control for cytotoxicity (e.g., Triton X-100 or doxorubicin).

  • Fluorescence plate reader.

Step-by-Step Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the same concentrations of this compound used in the primary assays. Incubate for a period relevant to the longest primary assay (e.g., 2-24 hours).

  • Assay: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the fluorescence of the reduced resorufin product.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the CC₅₀ (cytotoxic concentration 50), the concentration that reduces cell viability by 50%.

  • A compound is generally considered non-specifically active if its CC₅₀ is less than 10-fold higher than its activity IC₅₀/Kᵢ.

Conclusion

This application note provides a structured, multi-faceted approach to characterizing the in vitro pharmacology of this compound. By systematically evaluating its affinity and functional effects on monoamine transporters, assessing its impact on key metabolic enzymes, and ruling out non-specific cytotoxicity, researchers can build a robust and reliable pharmacological profile. This foundational data is critical for guiding further drug development efforts, including lead optimization and in vivo efficacy studies.

References

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. National Center for Biotechnology Information. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate. [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. [Link]

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. ResearchGate. [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE. [Link]

  • Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. National Center for Biotechnology Information. [Link]

  • radioligand binding assays: Topics by Science.gov. Science.gov. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]

  • MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]

  • High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. National Center for Biotechnology Information. [Link]

  • Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • SERT and DAT binding site and uptake analysis. ResearchGate. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

  • Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. National Center for Biotechnology Information. [Link]

Sources

Application Note & Protocols: Establishing the Cytotoxicity Profile of 3-(2-methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for In Vitro Cytotoxicity Profiling

The development of novel small molecules, such as 3-(2-methoxyphenoxy)pyrrolidine, is a cornerstone of modern drug discovery. The pyrrolidine scaffold is a versatile structural motif found in numerous biologically active compounds, prized for its unique stereochemical and physicochemical properties.[1][2] Early-stage characterization of any new chemical entity (NCE) must include a thorough assessment of its potential cytotoxicity.[3] Cytotoxicity assays are essential in vitro tools that provide critical data on how a compound affects cell health, helping to identify potential safety liabilities and guide further development.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the cytotoxicity profile of this compound. We will move beyond simple protocol recitation to explain the rationale behind assay selection, the importance of robust experimental design, and the interpretation of results. The protocols detailed herein are designed as self-validating systems to ensure data integrity and reproducibility.[6]

Part 1: Foundational Strategy - Designing a Cytotoxicity Screening Cascade

A multi-parametric approach is crucial for a nuanced understanding of a compound's cytotoxic potential. A single assay provides only one perspective on cell health.[7] We recommend a tiered screening cascade that begins with broad measures of cell viability and progresses to more specific assays to elucidate the mechanism of cell death.

Key Considerations Before Starting:

  • Compound Characteristics: this compound is a small organic molecule.[8] Its solubility is a critical first parameter. Dimethyl sulfoxide (DMSO) is a common solvent, but it's vital to determine the highest concentration of DMSO that is non-toxic to your chosen cell line in a vehicle control experiment.[9]

  • Cell Line Selection: The choice of cell line is highly dependent on the therapeutic context of the compound.[10][11] If the target is unknown, a panel of cell lines is recommended, including both cancerous (e.g., HepG2 for liver toxicity, A549 for lung) and non-cancerous or immortalized cell lines (e.g., HEK293, fibroblasts) to assess general toxicity versus cancer-specific effects.[11][12][13]

  • Exposure Time: Cytotoxic effects can be acute or chronic. Therefore, it is crucial to assess toxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cellular response.[10][14]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action a Select Cell Line Panel (e.g., HepG2, A549, HEK293) b Determine Compound Solubility & Vehicle Toxicity a->b c Metabolic Viability Assay (MTT) (24, 48, 72h) b->c d Calculate IC50 Values c->d e Membrane Integrity Assay (LDH) Confirm cell death d->e If cytotoxic f Apoptosis Assay (Caspase-3/7) Is cell death programmed? d->f If cytotoxic g Data Synthesis & Mechanism Hypothesis e->g f->g

Caption: Recommended workflow for cytotoxicity assessment.

Part 2: Core Cytotoxicity Protocols

Here we detail the standard operating procedures for the assays recommended in our screening cascade. For all assays, it is critical to include the following controls in every plate:

  • No-Cell Control: Culture medium without cells to determine background absorbance/luminescence.[15]

  • Vehicle-Only Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to deliver the compound. This represents 100% viability.[15]

  • Positive Control (Maximum Lysis): Cells treated with a known cytotoxic agent (e.g., Triton™ X-100 for LDH assays) or a high concentration of a known toxin to define 0% viability or 100% cytotoxicity.[16][17]

Protocol 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay is a gold standard for assessing cell viability.[18] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[19] The amount of formazan is directly proportional to the number of metabolically active, viable cells.[20]

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • This compound stock solution

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[19][21]

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or acidified isopropanol.[20][22]

  • Selected cell line(s) and complete culture medium

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired exposure times (24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[21]

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[22]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18][20] Read the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.[18][21]

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: This assay measures cytotoxicity by quantifying the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[4] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[23]

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • Treated cell plates from an experiment parallel to the MTT assay

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Abcam)[15]

  • Lysis Buffer (often 10X, provided in kits)

Procedure:

  • Prepare Controls: On the same plate as the treated cells, prepare the "Maximum LDH Release" control by adding 10 µL of 10X Lysis Buffer to a set of untreated wells 45 minutes before the assay endpoint.[24]

  • Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any cells that have lifted.[16]

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate. Be careful not to disturb the cell monolayer.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24]

  • Stop Reaction & Read: Add 50 µL of Stop Solution (provided in the kit) to each well. Measure the absorbance at 490 nm (reference wavelength ~680 nm) within 1 hour.[16]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection

Principle: A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[25] This luminescent "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[26][27] This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[26]

Materials:

  • 96-well opaque-walled, white plates suitable for luminescence

  • Treated cell plates

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)[26]

Procedure:

  • Plate Setup: Seed and treat cells in opaque-walled plates as you would for the MTT assay. It is crucial to use opaque plates to prevent well-to-well crosstalk of the luminescent signal.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[27]

  • Assay Execution: Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

  • Add-Mix-Measure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[27]

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.[27]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

G cluster_0 Cellular State cluster_1 Assay Readout Healthy Healthy Cell - Intact Membrane - Active Mitochondria - Inactive Caspases MTT MTT Assay (Metabolism) High Signal Healthy->MTT LDH LDH Assay (Membrane Integrity) Low Signal Healthy->LDH Caspase Caspase-3/7 Assay (Apoptosis) Low Signal Healthy->Caspase Apoptotic Apoptotic Cell - Membrane Intact (early) - Inactive Mitochondria - Active Caspase-3/7 MTT_low MTT Assay Low Signal Apoptotic->MTT_low LDH_low LDH Assay Low Signal Apoptotic->LDH_low Caspase_high Caspase-3/7 Assay High Signal Apoptotic->Caspase_high Necrotic Necrotic Cell - Compromised Membrane - Inactive Mitochondria - Inactive Caspases MTT_low2 MTT Assay Low Signal Necrotic->MTT_low2 LDH_high LDH Assay High Signal Necrotic->LDH_high Caspase_low Caspase-3/7 Assay Low Signal Necrotic->Caspase_low

Caption: Relationship between cell state and assay signal.

Part 3: Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

For MTT Assay:

  • First, subtract the average absorbance of the no-cell control (background) from all other readings.

  • Percentage Viability is calculated as:

    • % Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] * 100

For LDH Assay:

  • First, subtract the average absorbance of the no-cell control from all other readings.

  • Percentage Cytotoxicity is calculated as:

    • % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Max Lysis Control - Absorbance of Vehicle Control)] * 100[24]

Determining the IC50 Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[10][28] It is a standard measure of a compound's potency.[28][29]

  • Data Transformation: Plot the percentage viability (y-axis) against the logarithm of the compound concentration (x-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[10][30]

  • IC50 Determination: The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% on the y-axis of the fitted curve.[10]

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Example IC50 Data for this compound

Cell LineExposure Time (h)IC50 (µM) [95% CI]
HepG22445.2 [41.5 - 49.3]
4822.8 [20.1 - 25.9]
7210.5 [8.9 - 12.4]
A54924> 100
4885.1 [75.9 - 95.4]
7255.3 [49.8 - 61.4]
HEK29372> 100

Data are hypothetical and for illustrative purposes only.

Troubleshooting Common Issues

  • High Well-to-Well Variability: Often caused by inconsistent cell seeding, pipetting errors, or edge effects on the plate.[17][31] Ensure a homogenous cell suspension and consider not using the outer wells of the 96-well plate.[17]

  • Low Absorbance/Signal: May indicate that too few cells were seeded or the incubation time was too short. Optimize cell density before beginning compound screening.[31]

  • Compound Interference: Colored or fluorescent compounds can interfere with colorimetric or fluorometric assays. Always run a compound-only control (no cells) to check for background signal.

Conclusion

This application note provides a robust, multi-faceted strategy for characterizing the cytotoxic effects of this compound. By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can build a comprehensive profile of the compound's activity. This systematic approach ensures the generation of reliable, high-quality data essential for making informed decisions in the drug discovery and development pipeline.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • CLYTE (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • Wang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908. Available from: [Link]

  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available from: [Link]

  • Housing Innovations (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Available from: [Link]

  • Wikipedia (n.d.). IC50. Available from: [Link]

  • protocols.io (2024). LDH cytotoxicity assay. Available from: [Link]

  • ResearchGate (2023). What cell line should I choose for citotoxicity assays?. Available from: [Link]

  • Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Wen, B., et al. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 13(2), 299–308. Available from: [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Available from: [Link]

  • EAG Laboratories (n.d.). Principles and Strengths of In Vitro Testing. Available from: [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405–406. Available from: [Link]

  • Test Labs (n.d.). Cytotoxicity Testing: Everything You Need to Know. Available from: [Link]

  • CleanControlling (n.d.). In vitro cytotoxicity test of medical devices. Available from: [Link]

  • Molecular Devices (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Available from: [Link]

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • National Center for Biotechnology Information (2021). Apoptosis Marker Assays for HTS. Available from: [Link]

  • Liu, R., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 2035–2046. Available from: [Link]

  • Promega Corporation (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]

  • ResearchGate (n.d.). 346 questions with answers in CYTOTOXICITY ASSAYS. Available from: [Link]

  • D'Andrea, E., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6297. Available from: [Link]

  • Gümüş, M. K., & Gümüş, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1241103. Available from: [Link]

  • NorthEast BioLab (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Available from: [Link]

  • LibreTexts Chemistry (2024). Different Cytotoxicity Assays. Available from: [Link]

  • Gümüş, M. K., & Gümüş, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available from: [Link]

  • Chuen-Im, T., et al. (2023). Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. Naresuan University Journal: Science and Technology, 31(3), 1-14. Available from: [Link]

  • Wikipedia (n.d.). Pyrrolidine. Available from: [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 3-(2-methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Therapeutic Potential of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic drugs.[1][2][3] Its prevalence in neuropharmacology is particularly notable, with pyrrolidine-containing compounds demonstrating a wide array of activities, including anticonvulsant, neuroprotective, and cognitive-enhancing effects.[1][4][5] The compound 3-(2-methoxyphenoxy)pyrrolidine combines this privileged scaffold with a methoxyphenoxy group, a moiety also found in various neurologically active agents. While specific preclinical data on this compound is not extensively published, its structural alerts suggest a strong rationale for its investigation in models of Central Nervous System (CNS) disorders.

These application notes provide a comprehensive framework for designing and executing in vivo studies to characterize the pharmacokinetic and pharmacodynamic profile of this compound. The protocols outlined herein are designed to be adaptable, providing a robust starting point for researchers to explore its therapeutic potential.

Part 1: Preclinical Strategy: Foundational In Vitro Characterization

Prior to initiating in vivo studies, a foundational understanding of the compound's basic properties is essential for a well-designed and ethical animal study.[6][7][8] In vitro assays serve to validate the compound's potential and inform key parameters for in vivo experiments, such as dose selection and potential mechanism of action.

Initial Mechanistic & Safety Profiling

A critical first step is to determine the compound's interaction with key CNS targets and assess its potential for off-target effects.

  • Receptor Binding Assays: A broad panel of receptor binding assays should be conducted to identify potential molecular targets. Given the structure, initial screening should focus on receptors commonly modulated by pyrrolidine derivatives, such as GABA receptors, sodium channels, and various neurotransmitter transporters.[1][9]

  • In Vitro Toxicity: Cytotoxicity should be assessed in relevant cell lines (e.g., SH-SY5Y neuroblastoma cells, HepG2 liver cells) to establish a preliminary therapeutic window.[9]

  • Blood-Brain Barrier (BBB) Permeability: The ability of a compound to reach its target in the CNS is paramount.[10][11] An in vitro model, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based model like the MDCK-mdr1 assay, can provide an early indication of BBB penetration potential.[10]

The workflow for this initial phase is crucial for making a go/no-go decision for advancing to in vivo studies.

G cluster_0 In Vitro Assessment cluster_1 Decision Point cluster_2 Proceed to In Vivo Compound This compound ReceptorScreen Receptor Binding Panel (CNS Targets) Compound->ReceptorScreen ToxScreen In Vitro Cytotoxicity (e.g., SH-SY5Y, HepG2) Compound->ToxScreen BBBScreen BBB Permeability Assay (e.g., PAMPA, MDCK-mdr1) Compound->BBBScreen Decision Go/No-Go for In Vivo ReceptorScreen->Decision ToxScreen->Decision BBBScreen->Decision InVivo Pharmacokinetics & Pharmacodynamics Decision->InVivo Favorable Profile

Caption: Workflow for initial in vitro characterization and decision to proceed to in vivo studies.

Part 2: Animal Model Selection and Justification

The choice of animal model is the most critical decision in preclinical in vivo research.[7][8] It must be aligned with the hypothesized mechanism of action and the clinical indication being modeled. Based on the broad activities of similar pyrrolidine structures, we will outline protocols for two potential therapeutic areas: epilepsy and ischemic stroke.

Therapeutic AreaRecommended Animal ModelRationale & Key Endpoints
Epilepsy Maximal Electroshock (MES) Test in MiceA well-validated model for generalized tonic-clonic seizures. Primary Endpoint: Abolition of the hind-limb tonic extensor component.[4]
Subcutaneous Pentylenetetrazole (scPTZ) Test in MiceA model for myoclonic and absence seizures. Primary Endpoint: Failure to observe a 5-second episode of clonic spasms.[4][9]
Ischemic Stroke Transient Middle Cerebral Artery Occlusion (tMCAO) in RatsA widely used model that mimics the pathophysiology of focal ischemic stroke in humans. Primary Endpoints: Infarct volume, neurological deficit score.[5]

Part 3: Detailed Experimental Protocols

Rigorous and well-documented protocols are essential for reproducibility and data integrity.[6] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Compound Formulation and Administration

The formulation must ensure solubility and stability. A common starting point for many small molecules is a vehicle of saline with a small percentage of a solubilizing agent like DMSO and a surfactant like Tween 80.

Protocol 1: Vehicle Preparation (Example)

  • Prepare a 10% (v/v) stock solution of DMSO in sterile saline.

  • Add Tween 80 to a final concentration of 5% (v/v).

  • Vortex thoroughly until the solution is clear.

  • Prepare fresh on the day of the experiment.

Protocol 2: Administration

  • Weigh the animal to determine the precise injection volume.

  • For initial screening, intraperitoneal (i.p.) injection is a common route due to its relative ease and rapid absorption.[4] For studies requiring precise control over systemic exposure, intravenous (i.v.) administration via a tail vein catheter is preferred.[12]

  • Administer the compound or vehicle control at a volume of 10 mL/kg.

Pharmacokinetic (PK) Studies in Rats

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs dosing regimens for efficacy studies.[12][13]

Protocol 3: Single-Dose Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point), fitted with jugular vein catheters for serial blood sampling.

  • Dosing: Administer this compound at a low (e.g., 1 mg/kg) intravenous dose and a higher (e.g., 10 mg/kg) oral gavage dose.[12]

  • Blood Sampling: Collect blood samples (approx. 100 µL) at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Brain Tissue Collection (Optional Satellite Group): At selected time points, euthanize a separate group of animals and harvest the brains to determine the brain-to-plasma concentration ratio (a measure of BBB penetration).[14]

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Table of Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area under the curveRepresents total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval.
CL ClearanceMeasures the body's efficiency in eliminating the drug.
Vd Volume of distributionIndicates the extent of drug distribution in the tissues versus plasma.
F% Bioavailability (Oral)The fraction of the oral dose that reaches systemic circulation.
Pharmacodynamic (PD) / Efficacy Studies
  • Animal Model: Male CD-1 mice (n=8-10 per group).

  • Groups:

    • Group 1: Vehicle control (i.p.)

    • Group 2-4: this compound at increasing doses (e.g., 10, 30, 100 mg/kg, i.p.).

    • Group 5: Positive control (e.g., Phenytoin for MES, Valproic acid for scPTZ).

  • Procedure:

    • Administer the compound or vehicle.

    • At the time of peak effect (determined from pilot studies or PK data, typically 30-60 minutes post-i.p. dose), induce seizures.

    • For MES: Apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal electrodes. Record the presence or absence of the hind-limb tonic extension.

    • For scPTZ: Administer PTZ (e.g., 85 mg/kg) subcutaneously. Observe the animal for 30 minutes and record the presence of clonic seizures lasting more than 5 seconds.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of animals) using probit analysis.

G cluster_0 Pre-Treatment Phase cluster_1 Seizure Induction Phase (at Tmax) cluster_2 Observation & Endpoint cluster_3 Data Analysis Dosing Administer Compound or Vehicle (i.p.) n=8-10 mice/group Induction Induce Seizure Dosing->Induction MES Maximal Electroshock (MES) Induction->MES scPTZ Subcutaneous PTZ (scPTZ) Induction->scPTZ Observation Observe for 30 min MES->Observation scPTZ->Observation EndpointMES Endpoint: Absence of Hind-Limb Tonic Extension Observation->EndpointMES EndpointPTZ Endpoint: Absence of Clonic Seizures (>5s) Observation->EndpointPTZ Analysis Calculate % Protected Determine ED50 EndpointMES->Analysis EndpointPTZ->Analysis

Sources

Application Notes and Protocols for the Characterization of 3-(2-Methoxyphenoxy)pyrrolidine as a Norepinephrine and Serotonin Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of 3-(2-Methoxyphenoxy)pyrrolidine as a potential dual norepinephrine (NE) and serotonin (5-HT) reuptake inhibitor. Given the therapeutic success of serotonin-norepinephrine reuptake inhibitors (SNRIs) in treating a range of CNS disorders, novel compounds with this dual-action mechanism are of significant interest. This guide details the necessary protocols for a thorough in vitro and in vivo evaluation of this compound, enabling researchers to elucidate its pharmacological profile. We present step-by-step methodologies for determining its binding affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT), its functional potency in inhibiting neurotransmitter uptake, and its potential antidepressant- and anxiolytic-like effects in established rodent models.

Introduction and Rationale

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a clinically important class of antidepressants that have demonstrated efficacy in treating major depressive disorder (MDD), anxiety disorders, and chronic pain conditions. By blocking the reuptake of both serotonin and norepinephrine, SNRIs enhance the levels of these key neurotransmitters in the synaptic cleft, thereby modulating mood and emotional processing. The pyrrolidine scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous CNS-active compounds. The specific compound, this compound, possesses structural motifs suggestive of potential interaction with monoamine transporters. A systematic characterization of this molecule is therefore warranted to determine its potency and selectivity for NET and SERT.

The following protocols are designed to provide a robust framework for researchers to independently assess the SNRI properties of this compound.

Compound Information and Handling

Physicochemical Properties

While extensive experimental data for this compound is not widely published, information for its hydrochloride salt and related analogs is available. Researchers should confirm the properties of their specific batch of the compound.

PropertyValue (for Hydrochloride Salt)Reference
CAS Number 17741-15-0
Molecular Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.71 g/mol

Note: The properties of the free base will differ. It is recommended to determine these experimentally.

Synthesis Outline

The synthesis of 3-aryloxy-pyrrolidines can be achieved through several established synthetic routes. One common approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected pyrrolidine with a phenoxide. For instance, (R)- or (S)-N-Boc-3-hydroxypyrrolidine can be converted to a mesylate or tosylate, which is then displaced by 2-methoxyphenoxide. Subsequent deprotection of the Boc group would yield the target compound.[1] Researchers should consult organic synthesis literature for detailed procedures.[2][3]

Safety, Handling, and Storage

As with any novel chemical entity, this compound should be handled with care. Assume the compound is hazardous until proven otherwise.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3] Avoid contact with skin and eyes.[3] In case of contact, flush the affected area with copious amounts of water.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

In Vitro Characterization Protocols

Radioligand Binding Assays for NET and SERT

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[4] These assays measure the displacement of a radiolabeled ligand from the transporter by the test compound.

Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine transporter (NET) and serotonin transporter (SERT).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human NET or SERT.

  • Radioligands: [³H]Nisoxetine for NET and [³H]Citalopram for SERT.

  • Non-labeled inhibitors for defining non-specific binding (e.g., Desipramine for NET, Imipramine for SERT).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail and a scintillation counter.

Protocol Workflow:

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

    • Thaw the cell membrane preparations on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that gives an adequate signal-to-noise ratio (to be optimized, typically 5-20 µg protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, diluted membranes, and the radioligand at a concentration close to its Kd.

    • Non-specific Binding: Add assay buffer, diluted membranes, the radioligand, and a high concentration of the non-labeled inhibitor (e.g., 10 µM Desipramine for NET or Imipramine for SERT).

    • Compound Wells: Add the serially diluted this compound, diluted membranes, and the radioligand.

  • Incubation:

    • Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into cells expressing the corresponding transporter.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting norepinephrine and serotonin uptake.

Materials:

  • HEK293 cells stably expressing human NET or SERT, cultured in 96-well plates.

  • Radiolabeled neurotransmitters: [³H]Norepinephrine and [³H]Serotonin.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compound: this compound.

  • Inhibitors for defining non-specific uptake (e.g., Desipramine for NET, Imipramine for SERT).

  • Scintillation cocktail and a scintillation counter.

Protocol Workflow:

Caption: Workflow for Neurotransmitter Uptake Assay.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed the HEK293-hNET or HEK293-hSERT cells into 96-well plates and grow until they form a confluent monolayer.

  • Preparation:

    • Prepare serial dilutions of this compound in uptake buffer.

    • On the day of the assay, wash the cells with uptake buffer.

  • Pre-incubation:

    • Add the diluted compound to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation:

    • Add the radiolabeled neurotransmitter ([³H]NE or [³H]5-HT) to each well to initiate the uptake. The final concentration should be near the Km for the transporter.

  • Incubation:

    • Incubate the plate at 37°C for a short, defined period (e.g., 10-15 minutes) to allow for neurotransmitter uptake.

  • Uptake Termination:

    • Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer to stop the uptake and remove extracellular radiolabel.

  • Lysis and Counting:

    • Lyse the cells in each well (e.g., with a mild detergent or lysis buffer).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

In Vivo Behavioral Protocols

The following protocols are standard behavioral paradigms used to assess antidepressant and anxiolytic-like activity in rodents.

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity. It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment typically reduces the duration of this immobility.

Objective: To evaluate the antidepressant-like effects of this compound in mice or rats.

Step-by-Step Protocol:

  • Animal Acclimation:

    • House the animals in the testing facility for at least one week before the experiment.

    • On the day of testing, allow the animals to acclimate to the testing room for at least 1 hour.

  • Drug Administration:

    • Administer this compound or vehicle (e.g., saline with a small amount of Tween 80) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Place each animal individually into a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

    • The total test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.

    • During the final 4 minutes, record the cumulative time the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis:

    • Compare the duration of immobility between the vehicle-treated group and the groups treated with this compound. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Objective: To evaluate the anxiolytic-like effects of this compound.

Step-by-Step Protocol:

  • Apparatus:

    • The maze consists of two open arms and two closed arms (with high walls) arranged in a plus shape and elevated above the floor.

  • Animal Acclimation and Drug Administration:

    • Follow the same procedures as for the FST.

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect.

Signaling Pathway Visualization

The following diagrams illustrate the basic mechanisms of norepinephrine and serotonin reuptake inhibition.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (Vesicle) Synaptic_Cleft Norepinephrine NE_vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor Binding Compound This compound Compound->NET Inhibition

Caption: Norepinephrine Reuptake Inhibition.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron SERT_vesicle Serotonin (Vesicle) Synaptic_Cleft Serotonin SERT_vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Serotonin_Receptor Serotonin Receptor Synaptic_Cleft->Serotonin_Receptor Binding Compound This compound Compound->SERT Inhibition

Caption: Serotonin Reuptake Inhibition.

Expected Data and Interpretation

Upon completion of these assays, the following data should be generated to build a pharmacological profile for this compound:

AssayParameterExpected Outcome for an SNRI
NET Binding Ki (nM)Low nanomolar affinity
SERT Binding Ki (nM)Low to moderate nanomolar affinity
NE Uptake IC₅₀ (nM)Potent inhibition
5-HT Uptake IC₅₀ (nM)Potent to moderate inhibition
Forced Swim Test % Decrease in ImmobilitySignificant reduction compared to vehicle
Elevated Plus Maze % Increase in Open Arm Time/EntriesSignificant increase compared to vehicle

A compound is generally considered a balanced SNRI if the ratio of its SERT Ki to NET Ki is close to 1. The relative potencies in the uptake assays will confirm its functional activity. Positive results in the behavioral models would provide in vivo evidence for its potential as an antidepressant and/or anxiolytic agent.

References

Sources

Application Notes and Protocols: Investigating 3-(2-methoxyphenoxy)pyrrolidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrrolidine-Based Modulator

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] In neuroscience, pyrrolidine derivatives have been extensively explored as potent modulators of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] The inhibition of these transporters is a clinically validated strategy for the treatment of a range of psychiatric and neurological disorders, most notably depression and anxiety.[5][6]

The compound 3-(2-methoxyphenoxy)pyrrolidine (CAS 788123-19-3) represents an intriguing, yet underexplored, molecule within this chemical space.[7] Its structure combines the foundational pyrrolidine nucleus with a methoxyphenoxy moiety, a feature present in well-characterized norepinephrine reuptake inhibitors like nisoxetine.[8][9][10] This structural arrangement strongly suggests a potential interaction with monoamine transporters.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to elucidate the neuropharmacological profile of this compound. We provide a hypothesized mechanism of action based on its structural analogs, detailed protocols for its in vitro and in vivo characterization, and a framework for interpreting the resulting data. The following protocols are designed to be self-validating, enabling researchers to systematically investigate the potential of this compound as a novel tool for neuroscience research and a lead for therapeutic development.

Hypothesized Mechanism of Action: A Monoamine Transporter Inhibitor

Based on the extensive literature on structurally related phenoxy-pyrrolidine compounds, we hypothesize that this compound functions as a monoamine reuptake inhibitor.[5][6] Specifically, it is plausible that the compound binds to and blocks the function of DAT, NET, and/or SERT. By inhibiting these transporters, the compound would increase the synaptic concentration of the respective neurotransmitters (dopamine, norepinephrine, and serotonin), thereby enhancing monoaminergic signaling. The relative potency and selectivity for each transporter will determine its specific pharmacological profile and potential therapeutic applications.

Hypothesized_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound This compound Transporter Monoamine Transporter (DAT, NET, or SERT) Compound->Transporter Inhibits Vesicle Synaptic Vesicle (containing DA, NE, or 5-HT) MA_released Monoamines Vesicle->MA_released Release MA Monoamines (DA, NE, 5-HT) MA_synapse Increased Monoamines MA_released->MA_synapse MA_synapse->Transporter Reuptake Receptor Postsynaptic Receptors MA_synapse->Receptor Binding Signal Enhanced Signal Transduction Receptor->Signal

Caption: Hypothesized mechanism of this compound as a monoamine transporter inhibitor.

PART 1: In Vitro Characterization

The initial step in characterizing this compound is to determine its binding affinity and functional potency at the primary monoamine transporters.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the affinity (Ki) of the test compound for DAT, NET, and SERT by measuring its ability to displace a known radioligand from its binding site on the transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding competitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • This compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration of the test compound:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding competitor (final concentration ~100x its Ki).

    • 50 µL of the test compound at various concentrations.

  • Add Radioligand: Add 50 µL of the appropriate radioligand (at a final concentration close to its Kd) to all wells.

  • Add Membranes: Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well.

  • Incubation: Incubate the plates at room temperature (or 4°C, depending on the transporter) for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of the test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus/cortex for NET and SERT).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin (5-HT).

  • Sucrose buffer (0.32 M sucrose).

  • Krebs-Ringer buffer.

  • This compound (test compound).

  • Selective uptake inhibitors for control (e.g., GBR 12909, Desipramine, Fluoxetine).

Procedure:

  • Synaptosome Preparation: Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosome pellet in Krebs-Ringer buffer.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptosomal preparation with various concentrations of this compound or control inhibitors for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the respective radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes should be incubated at 0-4°C to determine non-specific uptake.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (at 0-4°C) from the total uptake. Determine the IC₅₀ values by plotting the percentage inhibition of specific uptake against the log concentration of the test compound.

PART 2: In Vivo Behavioral Evaluation

Following in vitro characterization, the next step is to assess the effects of this compound in established animal models of behavior. These protocols are designed to screen for potential antidepressant-like activity and to control for confounding effects on general motor function.[11][12][13]

In_Vivo_Workflow Start Select Animal Model (e.g., C57BL/6 Mice) Dosing Compound Administration (i.p. or p.o.) [Dose-Response Study] Start->Dosing OFT Open Field Test (OFT) - Assess Locomotor Activity - Assess Anxiety-like Behavior Dosing->OFT 30 min post-injection TST_FST Tail Suspension Test (TST) or Forced Swim Test (FST) - Assess Antidepressant-like Effects OFT->TST_FST Sequential Testing Data_Analysis Data Analysis - Locomotor distance, Immobility time - Statistical Comparison TST_FST->Data_Analysis Interpretation Interpretation of Results - Efficacy vs. Sedation/Stimulation Data_Analysis->Interpretation

Caption: A typical workflow for in vivo behavioral screening of a novel compound.

Protocol 3: Tail Suspension Test (TST) in Mice

The TST is a widely used model to screen for antidepressant-like activity.[12] Antidepressant compounds typically reduce the duration of immobility in this test.

Materials:

  • Male C57BL/6 mice.

  • Tail suspension apparatus.

  • Adhesive tape.

  • Video recording and analysis software.

  • This compound, vehicle control, and positive control (e.g., Imipramine).

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route. A typical pre-treatment time is 30-60 minutes.

  • Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from a horizontal bar.

  • Testing: Record the behavior of the mouse for a 6-minute period.

  • Scoring: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements. Scoring can be done manually by a trained observer blinded to the treatment groups or using automated software.

  • Data Analysis: Compare the immobility time between the treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility compared to the vehicle group suggests an antidepressant-like effect.

Protocol 4: Open Field Test (OFT)

The OFT is crucial for assessing the general locomotor activity of the animals and to ensure that the effects observed in the TST are not due to non-specific motor stimulation or sedation.[14]

Materials:

  • Open field arena (e.g., a 40x40 cm square box).

  • Video tracking system and software.

  • Animals and compounds as in Protocol 3.

Procedure:

  • Acclimation and Dosing: Follow the same procedures as in the TST protocol.

  • Testing: Gently place the mouse in the center of the open field arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).

  • Recording: Record the animal's activity using the video tracking system.

  • Data Analysis: The software will analyze various parameters, including:

    • Total distance traveled: An indicator of overall locomotor activity.

    • Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).

  • Interpretation: Compare the parameters across treatment groups. An increase in total distance suggests a stimulant effect, while a decrease suggests a sedative effect. If the compound reduces immobility in the TST without significantly altering the total distance traveled in the OFT, it is considered to have a specific antidepressant-like profile.

Pharmacokinetic Profiling

A preliminary assessment of the pharmacokinetic (PK) properties of this compound is essential for interpreting in vivo data and for future development.[15][16] Key parameters to investigate in a rodent model include:

  • Brain Penetration: Does the compound cross the blood-brain barrier? This can be assessed by measuring compound concentrations in the brain and plasma at various time points after administration.[15]

  • Half-life (t₁/₂): How long does the compound remain at therapeutic concentrations in the plasma and brain?[16]

  • Bioavailability: What fraction of the compound reaches systemic circulation after oral administration?[16]

Standard liquid chromatography-mass spectrometry (LC-MS/MS) methods are typically employed for these analyses.

Data Summary and Interpretation

The data generated from these initial studies can be summarized for a clear overview of the compound's profile.

Parameter DAT NET SERT Behavioral Effect
Binding Affinity (Ki, nM) Experimental ValueExperimental ValueExperimental ValueN/A
Uptake Inhibition (IC₅₀, nM) Experimental ValueExperimental ValueExperimental ValueN/A
TST Immobility (at MED) N/AN/AN/Ae.g., ↓ 30%
OFT Locomotion (at MED) N/AN/AN/Ae.g., No Change

MED: Minimum Effective Dose in the TST.

Interpretation:

  • A compound with potent and selective NET inhibition (low Ki and IC₅₀ for NET) that reduces immobility in the TST would be consistent with the profile of known NET-selective antidepressants.

  • A compound that potently inhibits all three transporters might be a candidate for a broad-spectrum "triple reuptake inhibitor."[5]

  • A compound with high affinity for DAT could have implications for abuse liability, which would require further investigation.[4]

Conclusion

This compound is a novel chemical entity with a high potential for modulating monoaminergic neurotransmission. Its structural similarity to known norepinephrine reuptake inhibitors makes it a compelling candidate for investigation as a potential therapeutic for depression, anxiety, or pain. The protocols outlined in this guide provide a robust and systematic framework for the initial characterization of its neuropharmacological profile. By combining in vitro transporter binding and uptake assays with in vivo behavioral models, researchers can effectively elucidate the mechanism of action and therapeutic potential of this promising compound.

References

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.
  • CAS 17741-15-0 this compound hydrochloride. BOC Sciences.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology.
  • Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central (PMC).
  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI.
  • Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. PubMed Central (PMC).
  • A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics.
  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances.
  • Synthesis and Evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine Analogues as Histamine H3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters.
  • A guide to simple, direct, and quantitative in vitro binding assays. PubMed Central (PMC).
  • Norepinephrine transporter inhibitors and their therapeutic potential. Future Medicinal Chemistry.
  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics.
  • Synthesis of functionalized 3,2′-pyrrolidinyl spirooxindoles via domino 1,6-addition/annulation reactions of para-quinone methides and 3-chlorooxindoles. Organic Chemistry Frontiers.
  • Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. ResearchGate.
  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
  • General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. ACS Combinatorial Science.
  • The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model. Progress in Neuro-Psychopharmacology and Biological Psychiatry.
  • Kinase Inhibitors on Dopamine Transporter Signaling Pathways. AbMole BioScience.
  • Animal Models of Depression: Molecular Perspectives. Springer.
  • Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. Journal of Medicinal Chemistry.
  • Pyrrolidine. Wikipedia.
  • The Recent Progress in Animal Models of Depression. PubMed Central (PMC).
  • Pharmacological effects and pharmacokinetics of the novel synthetic cathinone α-pyrrolidinoisohexanophenone (α-PiHP) compared with α-pyrrolidinovalerophenone (α-PVP) in mice. Psychopharmacology.
  • Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone'. Bioorganic & Medicinal Chemistry Letters.
  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica.
  • Behavioral characterization of the mGlu group II/III receptor antagonist, LY-341495, in animal models of anxiety and depression. European Journal of Pharmacology.
  • Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. Antioxidants.
  • Animal Models of Depression: What Can They Teach Us about the Human Disease?. Diagnostics.
  • A guide to simple, direct, and quantitative in vitro binding assays.
  • A guide to simple, direct, and quantitative in vitro binding assays. Journal of Biological Methods.
  • 788123-19-3(this compound) Product Description. ChemicalBook.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central (PMC).
  • Pull-Down Assays. Thermo Fisher Scientific.

Sources

Application Notes and Protocols: The Role of 3-(2-methoxyphenoxy)pyrrolidine in the Development of Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Epilepsy and the Promise of Novel Scaffolds

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects over 50 million people worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients either do not respond to treatment (a condition known as refractory epilepsy) or experience debilitating side effects.[2][3] This therapeutic gap underscores the urgent need for novel anticonvulsant agents with improved efficacy and better safety profiles.[2]

The development of new AEDs often focuses on identifying novel chemical scaffolds that interact with key neurological targets.[4] The pyrrolidine ring is a versatile scaffold that has been incorporated into several successful anticonvulsant drugs, including levetiracetam.[5][6][7] Its structural properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. The 3-(2-methoxyphenoxy)pyrrolidine structure represents a promising, albeit underexplored, candidate. This guide provides a comprehensive framework for researchers and drug development professionals to investigate its potential, from initial computational screening to preclinical in vivo evaluation.

Hypothesized Mechanisms of Action

While the precise mechanism of this compound is yet to be elucidated, its structural motifs suggest plausible interactions with well-established anticonvulsant targets. Recurrent seizure activity is fundamentally a manifestation of neuronal hyperexcitability, which can be counteracted by redressing the balance between neuronal excitation and inhibition.[8]

Key potential mechanisms include:

  • Modulation of Voltage-Gated Sodium Channels (VGSCs): VGSCs are critical for the generation and propagation of action potentials.[2][8] Many established AEDs, such as phenytoin and carbamazepine, exert their effects by blocking these channels, thereby stabilizing neuronal membranes and preventing the repetitive firing associated with seizures.[8][9][10][11] The methoxyphenyl group in the candidate compound may interact with binding sites on VGSCs.

  • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[12][13] Enhancing GABA-mediated inhibition is a proven strategy for seizure control.[4][13] This can be achieved by acting on GABA-A receptors, which control chloride ion entry into neurons, or by inhibiting GABA reuptake or metabolism.[13][14][15] The pyrrolidine core, a feature of other CNS-active compounds, could facilitate interaction with components of the GABAergic system.

  • Interaction with Voltage-Gated Calcium Channels (VGCCs): Certain types of VGCCs are involved in neurotransmitter release and neuronal excitability.[5] Their modulation represents another avenue for anticonvulsant activity.

The following protocols are designed to systematically investigate these hypotheses and characterize the pharmacological profile of this compound and its analogues.

Drug Discovery and Evaluation Workflow

The process of evaluating a novel chemical entity like this compound follows a structured, multi-stage approach. This workflow is designed to maximize efficiency, eliminate unpromising candidates early, and build a comprehensive data package for promising leads.

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Preclinical Models cluster_3 Phase 4: Lead Optimization A Virtual Screening & ADMET Prediction B Chemical Synthesis of Lead Compound & Analogues A->B C Primary Target Binding Assays (VGSC, GABA-A) B->C D Functional Assays (e.g., Electrophysiology) C->D E Cell Viability & Cytotoxicity Assays D->E F Acute Seizure Models (MES, scPTZ) E->F G Neurotoxicity Assessment (e.g., Rotarod Test) F->G H Pharmacokinetic (PK) Studies F->H I Structure-Activity Relationship (SAR) Analysis H->I J Iterative Synthesis & Re-testing I->J J->B Refine Structure

Caption: Anticonvulsant Drug Discovery Workflow.

Application Note 1: Computational Screening and Lead Design

Objective: To computationally evaluate this compound and a virtual library of its analogues for drug-likeness, potential binding to anticonvulsant targets, and key ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. This in silico step is crucial for prioritizing compounds for chemical synthesis and reducing downstream failures.[3][16][17]

Rationale: Modern drug discovery leverages computational tools to design molecules with a higher probability of success.[18][19] By modeling interactions with targets like VGSCs and GABA-A receptors, we can predict binding affinities.[3] Furthermore, predicting properties like Blood-Brain Barrier (BBB) permeability is essential for any CNS-active drug candidate.[18]

Protocol 1.1: Virtual Screening and ADMET Prediction
  • Structure Preparation:

    • Obtain or draw the 3D structure of this compound.

    • Generate a virtual library of analogues by systematically modifying substituents on the pyrrolidine ring and the methoxyphenyl group.

    • Prepare 3D structures of known anticonvulsant targets (e.g., crystal structures of human VGSC subtypes and GABA-A receptors from the Protein Data Bank).

  • Molecular Docking:

    • Utilize docking software (e.g., AutoDock, Schrödinger Suite) to simulate the binding of each analogue to the active sites of the prepared targets.

    • Causality Check: The docking score provides an estimate of binding affinity. Compounds with scores comparable to or better than known ligands for a given target are prioritized.[3] This step filters for molecules with the highest potential for on-target activity.

  • ADMET Prediction:

    • Use computational models and software (e.g., SWISS-ADME, QikProp) to predict key physicochemical and pharmacokinetic properties.[18]

    • Key Parameters to Evaluate:

      • Lipinski's Rule of Five: Assesses general drug-likeness.

      • Blood-Brain Barrier (BBB) Permeability: Critical for CNS targets.

      • Aqueous Solubility: Important for formulation and absorption.

      • CYP450 Inhibition: Predicts potential for drug-drug interactions.

      • Predicted Toxicity: Flags potential safety liabilities early.

  • Data Analysis and Prioritization:

    • Consolidate docking scores and ADMET predictions into a summary table.

    • Select a manageable number of top-ranking compounds for chemical synthesis based on a balanced profile of high predicted target affinity and favorable drug-like properties.

Compound IDPredicted TargetDocking Score (kcal/mol)Predicted BBB PermeabilityLipinski Violations
Lead-001VGSC (Nav1.2)-8.5High0
Analogue-AVGSC (Nav1.2)-9.2High0
Analogue-BGABA-A (α1β2γ2)-7.8High0
Analogue-CVGSC (Nav1.2)-6.1Low1
Caption: Example data table for prioritizing synthesized compounds.
Application Note 2: In Vitro Evaluation of Anticonvulsant Activity

Objective: To experimentally validate the computational predictions by assessing the compound's activity at the molecular and cellular level. These assays provide the first empirical evidence of the mechanism of action and potency.

Rationale: In vitro assays are essential for confirming target engagement and quantifying the functional effect of a compound.[20] Radioligand binding assays directly measure affinity to a receptor, while electrophysiology provides a functional readout of ion channel modulation, which is a hallmark of many AEDs.[8][21] Cytotoxicity screening is a self-validating step to ensure that observed effects are not due to general cell death.[20][22]

Protocol 2.1: Radioligand Binding Assays
  • Target Preparation: Use commercially available membrane preparations or cell lines expressing the target of interest (e.g., human VGSC site 2, benzodiazepine site on the GABA-A receptor).

  • Assay Setup:

    • Incubate the membrane preparation with a specific radioligand (e.g., [³H]batrachotoxin for VGSC site 2) and varying concentrations of the test compound (e.g., this compound).

    • Control Groups: Include a "total binding" group (radioligand only) and a "non-specific binding" group (radioligand + a high concentration of an unlabeled competing drug).

  • Incubation and Separation: Allow the reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each compound concentration. Plot the data to determine the inhibition constant (Ki) or IC50 value, which represents the compound's binding affinity.

Protocol 2.2: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) stably expressing the ion channel of interest (e.g., Nav1.1, Nav1.2, or Nav1.6).

  • Recording:

    • Obtain a whole-cell patch-clamp recording from a single cell.

    • Apply voltage protocols designed to elicit ionic currents through the target channel. For VGSCs, this typically involves holding the cell at a negative potential (e.g., -90 mV) and applying depolarizing voltage steps.

  • Compound Application:

    • Establish a stable baseline recording.

    • Perfuse the cell with a solution containing the test compound at a known concentration.

    • Causality Check: An active sodium channel blocker will reduce the amplitude of the sodium current in a dose-dependent manner.[9][23] This directly confirms functional modulation of the target.

  • Data Analysis: Measure the peak current amplitude before and after drug application. Generate a dose-response curve to calculate the IC50 for channel blockade.

Application Note 3: In Vivo Preclinical Efficacy and Safety Models

Objective: To evaluate the anticonvulsant efficacy and potential neurotoxicity of lead compounds in established rodent models of epilepsy. These tests are highly predictive of clinical efficacy for different seizure types.[24]

Rationale: While in vitro assays confirm molecular mechanisms, in vivo models are necessary to assess a compound's overall effect in a complex biological system, accounting for factors like BBB penetration, metabolism, and off-target effects. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the cornerstone models used for decades in AED discovery.[1][25][26][27] The MES test is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test identifies compounds effective against absence seizures.[21][28][29]

G cluster_0 Maximal Electroshock (MES) Model cluster_1 Pentylenetetrazole (PTZ) Model MES_Stim Electrical Stimulus (Tonic-Clonic Seizure) MES_Target Target: Voltage-Gated Sodium Channels MES_Stim->MES_Target MES_Drug Drug Action: Limits Seizure Spread MES_Target->MES_Drug PTZ_Stim Chemical Stimulus (PTZ) (Clonic Seizure) PTZ_Target Target: GABA-A Receptor Complex PTZ_Stim->PTZ_Target PTZ_Drug Drug Action: Elevates Seizure Threshold PTZ_Target->PTZ_Drug Lead Lead Compound (e.g., this compound) Lead->MES_Stim Test Efficacy Lead->PTZ_Stim Test Efficacy

Caption: Core In Vivo Seizure Models.

Protocol 3.1: Maximal Electroshock (MES) Seizure Test
  • Animal Preparation: Use adult male mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., Phenytoin).

  • Seizure Induction: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), deliver a brief, high-intensity electrical stimulus (e.g., 50 mA for 0.2s in mice) via corneal or ear-clip electrodes.

  • Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the complete abolition of this endpoint.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Use probit analysis to determine the median effective dose (ED50), the dose that protects 50% of the animals.

Protocol 3.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
  • Animal Preparation: As in the MES test, administer the test compound, vehicle, or a positive control (e.g., Ethosuximide) to groups of mice.

  • Seizure Induction: At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg).[30]

  • Observation: Observe the animals for 30-60 minutes. The endpoint is the presence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this endpoint.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 via probit analysis.

Protocol 3.3: Neurotoxicity Assessment (Rotarod Test)
  • Objective: To determine the dose at which the compound causes motor impairment, an indicator of acute neurotoxicity.

  • Procedure:

    • Train mice to remain on a slowly rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).

    • Administer the test compound at various doses.

    • At the time of peak effect, place the animals back on the rotating rod.

    • An animal is considered to have failed the test if it falls off the rod within the set time.

  • Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals fail the test.

  • Protective Index (PI): The ratio of TD50 to ED50 (PI = TD50 / ED50) is calculated. A higher PI indicates a wider margin between the therapeutic effect and toxicity, which is a highly desirable characteristic for a new AED.[21]

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (MES)
Lead-00145.5>1002505.5
Analogue-A28.285.131011.0
Phenytoin9.5>80687.2
Caption: Example summary of in vivo efficacy and safety data.

Conclusion and Future Directions

The systematic application of the protocols outlined in this guide provides a robust framework for evaluating the potential of this compound and its derivatives as novel anticonvulsant agents. By integrating computational design, in vitro mechanistic studies, and in vivo efficacy models, researchers can efficiently identify and characterize promising lead compounds. Positive results, particularly a broad spectrum of activity (efficacy in both MES and scPTZ models) and a high Protective Index, would provide strong justification for advancing a candidate into more complex chronic epilepsy models and formal preclinical development.[5][31][32][33][34] The ultimate goal is to translate this foundational research into a new generation of safer and more effective therapies for patients with epilepsy.

References

  • National Center for Biotechnology Information. (n.d.). Sodium Channel Blockers in the Treatment of Epilepsy. PubMed. Retrieved from [Link]

  • Ingenta Connect. (2012, May 1). Sodium Channel Blockers as Therapeutic Target for Treating Epilepsy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GABA and its receptors in epilepsy. PubMed. Retrieved from [Link]

  • EpilepsyDisease.com. (n.d.). Epilepsy Medication: What Is a Sodium Channel Blocker? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GABAA Receptors in Normal Development and Seizures: Friends or Foes?. PMC. Retrieved from [Link]

  • JoVE. (2024, December 19). Video: Antiepileptic Drugs: Sodium Channel Blockers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GABAergic mechanisms in epilepsy. PubMed. Retrieved from [Link]

  • Frontiers. (2013, July 21). The possible role of GABAA receptors and gephyrin in epileptogenesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Novel anticonvulsant medications in development. Retrieved from [Link]

  • Epilepsy Foundation. (2018, February 13). GABA Receptors in Status Epilepticus. Retrieved from [Link]

  • Bentham Science. (2021, May 6). Computational and Synthetic Target-based Approaches to the Discovery of Novel Anticonvulsant Compounds. Retrieved from [Link]

  • springermedicine.de. (2017, January 7). Sodium Channel Blockers in the Treatment of Epilepsy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. PubMed. Retrieved from [Link]

  • Bentham Science. (2021, October 1). Computational and Synthetic Target-based Approaches to the Discovery of Novel Anticonvulsant Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of action of new antiepileptic drugs: rational design and serendipitous findings. PubMed. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of pyrrolidones with anticonvulsant activity. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025, August 1). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 14). Computational Design of Drugs for Epilepsy using a Novel Guided Evolutionary Algorithm for Enhanced Blood Brain Barrier Permeability. PubMed. Retrieved from [Link]

  • Neurofit. (n.d.). In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. Retrieved from [Link]

  • Cambridge Open Engage. (n.d.). Computational design of drugs for Epilepsy using a novel guided evolutionary algorithm for enhanced Blood Brain Barrier permeability. ChemRxiv. Retrieved from [Link]

  • American Epilepsy Society. (2012, September 6). SCREENING-ANTICONVULSANT-DRUGS-FOR-ANTI-INFLAMMATORY-EFFECT-USING-ACTIVATED-MICROGLIA-IN-VITRO. Retrieved from [Link]

  • Future Science. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • ResearchGate. (2025, July). Computational Design of Drugs for Epilepsy using a Novel Guided Evolutionary Algorithm for Enhanced Blood Brain Barrier Permeability. Retrieved from [Link]

  • ResearchGate. (2017, October 24). (PDF) Basic Mechanisms of Action of the Antiepileptic Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Pentylenetetrazol (PTZ) Kindling Model of Epilepsy. Retrieved from [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. Retrieved from [Link]

  • SlideShare. (n.d.). Screening Methods of Anti-epileptic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 26). A preclinical study to determine the anti-epileptic effect of biotin on maximal electroshock (MES) and pentylenetetrazole (PTZ) models in albino rats. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Retrieved from [Link]

  • MDPI. (2021, December 3). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxopyrrolidin-1-yl)propanamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, April 15). Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. PubMed. Retrieved from [Link]

  • ScienceDirect. (2023, October 24). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Retrieved from [Link]

Sources

The Versatile Scaffold of 3-(2-Methoxyphenoxy)pyrrolidine: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring stands as a cornerstone scaffold, integral to the structure of numerous natural products and synthetic drugs.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of chemical space, a critical aspect in the design of novel therapeutics with high specificity and efficacy. This guide focuses on a particularly promising derivative: 3-(2-methoxyphenoxy)pyrrolidine. The strategic placement of the 2-methoxyphenoxy group at the 3-position of the pyrrolidine ring introduces a unique combination of steric and electronic features, rendering it an attractive starting point for the development of new chemical entities targeting a range of biological receptors. This document provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this scaffold, intended for researchers and professionals in the field of drug discovery. A notable application for derivatives of this scaffold has been explored in the context of central nervous system (CNS) depressant and antihypertensive agents.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for designing derivatives with favorable pharmacokinetic profiles.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂PubChem
Molecular Weight 193.24 g/mol PubChem
CAS Number 788123-19-3Chemical Vendors
Appearance Typically available as a hydrochloride saltChemical Vendors[][3]

Synthesis of the this compound Scaffold: A Plausible Protocol

While the target scaffold is commercially available, an in-house synthesis may be required for various research purposes. A plausible and efficient method for the synthesis of this compound is the Mitsunobu reaction, a powerful tool for the formation of ether linkages with inversion of stereochemistry at the alcohol carbon.[4][5][6][7] This protocol outlines the synthesis starting from N-Boc-3-hydroxypyrrolidine and 2-methoxyphenol.

Diagram of the Synthetic Pathway

Synthetic Pathway cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Deprotection reagent1 N-Boc-3-hydroxypyrrolidine + 2-methoxyphenol product1 N-Boc-3-(2-methoxyphenoxy)pyrrolidine reagent1->product1 Mitsunobu Reaction reagent2 PPh₃, DIAD THF, 0°C to rt product2 This compound product1->product2 Boc Deprotection reagent3 TFA or HCl in Dioxane DCM Derivatization Workflow scaffold This compound derivatives N-Substituted Derivatives scaffold->derivatives N-Alkylation or N-Acylation reagents Alkyl Halide (R-X) or Acyl Chloride (RCOCl) Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, ACN) reagents->derivatives screening Biological Screening (e.g., Receptor Binding Assay) derivatives->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound sar->lead

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the synthesis of 3-(2-methoxyphenoxy)pyrrolidine, a valuable pyrrolidine-containing building block in medicinal chemistry and drug discovery.[1][2] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to troubleshoot effectively and maximize your yield and purity.

The construction of the ether linkage between the pyrrolidine scaffold and the guaiacol moiety is the key transformation. While several synthetic strategies can be envisioned, the Mitsunobu reaction stands out as a reliable and widely applied method for this purpose due to its mild conditions and tolerance of various functional groups.[3][4] This guide will primarily focus on optimizing this reaction, while also addressing common questions regarding alternative routes and analytical characterization.

Core Synthetic Strategy: The Mitsunobu Reaction

The Mitsunobu reaction facilitates the C-O bond formation between 3-hydroxypyrrolidine and 2-methoxyphenol (guaiacol). The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] A critical feature of this reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, a crucial consideration when using chiral starting materials.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My Mitsunobu reaction has stalled. After several hours, TLC analysis shows a large amount of unreacted 3-hydroxypyrrolidine. What went wrong?

A1: A stalled Mitsunobu reaction is a common issue that can typically be traced back to reagent quality, stoichiometry, or the reaction environment.

  • Causality & Explanation: The reaction mechanism relies on a series of equilibria, starting with the formation of a betaine intermediate from PPh₃ and the azodicarboxylate.[5] This intermediate then deprotonates the nucleophile (2-methoxyphenol). The resulting anion and the activated alcohol-phosphonium salt then undergo an Sₙ2 reaction. Any disruption in this sequence can halt the reaction.

  • Troubleshooting Steps:

    • Reagent Purity:

      • Azodicarboxylates (DEAD/DIAD): These reagents can degrade over time. Use a freshly opened bottle or a recently purchased stock. DIAD is generally more stable than DEAD.

      • Triphenylphosphine (PPh₃): PPh₃ can oxidize to triphenylphosphine oxide (TPPO). Use fresh, crystalline PPh₃.

      • Solvent: Ensure your solvent (typically THF or DCM) is anhydrous. Water will protonate the betaine intermediate and consume the reagents in non-productive pathways.

    • Order of Addition: The order of reagent addition is critical.[6][7] The generally accepted and most successful method is to have the alcohol (3-hydroxypyrrolidine), the nucleophile (2-methoxyphenol), and PPh₃ dissolved in the solvent before the dropwise addition of the azodicarboxylate at a reduced temperature (0 °C).[5] This allows for the formation of the key intermediates in the correct sequence.

    • Stoichiometry: While a 1:1:1:1 stoichiometry is theoretically sufficient, it is common practice to use a slight excess (1.2 to 1.5 equivalents) of both PPh₃ and the azodicarboxylate to drive the reaction to completion.[7]

    • Acidity of the Nucleophile: The pKa of the nucleophile should ideally be below 15 to effectively protonate the betaine intermediate.[7] 2-methoxyphenol (pKa ≈ 10) is sufficiently acidic for this reaction.

Q2: The reaction worked, but I have a major side product that co-elutes with my desired product, making purification by column chromatography extremely difficult. What is this impurity and how can I avoid it?

A2: The most likely culprit is the hydrazine byproduct (e.g., diethyl hydrazodicarboxylate) formed from the reduction of DEAD/DIAD, or unreacted starting materials. The primary challenge in Mitsunobu workups, however, is the removal of triphenylphosphine oxide (TPPO).

  • Causality & Explanation: TPPO is a stoichiometric byproduct of the reaction and is notoriously difficult to remove due to its polarity and crystallinity, which can cause it to streak across a wide range of solvent polarities on silica gel.

  • Troubleshooting & Optimization:

    • Workup Optimization:

      • Precipitation: After the reaction is complete, concentrate the reaction mixture and dissolve it in a minimal amount of a polar solvent like dichloromethane (DCM). Add a non-polar solvent like diethyl ether or hexanes and cool the mixture to 0 °C or below. TPPO is often insoluble in this mixture and will precipitate, allowing it to be removed by filtration.[7]

      • Acidic Wash: Since your product is a secondary amine, it can be protonated. After the initial workup, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute aqueous HCl (e.g., 1M). Your product will move to the aqueous layer as the hydrochloride salt, while the neutral TPPO remains in the organic layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH or NaHCO₃), and the free-base product re-extracted into an organic solvent.

    • Alternative Reagents: Consider using polymer-supported PPh₃ or other phosphine reagents designed for easier removal of the corresponding phosphine oxide.

Troubleshooting Summary Table
Problem Likely Cause(s) Recommended Solution(s)
Low or No Conversion 1. Degraded DEAD/DIAD or PPh₃.2. Wet solvent.3. Incorrect order of reagent addition.1. Use fresh reagents.2. Use anhydrous solvent.3. Dissolve alcohol, nucleophile, and PPh₃ before adding DEAD/DIAD at 0 °C.[5][6]
Difficult Purification 1. Co-elution with Triphenylphosphine Oxide (TPPO).2. Co-elution with hydrazine byproduct.1. Precipitate TPPO from a DCM/ether mixture.2. Perform an acid-base extraction to isolate the amine product.3. Optimize chromatography (try different solvent systems or a different stationary phase like alumina).
Formation of Unknown Byproducts 1. Side reaction with the pyrrolidine nitrogen.2. Overheating the reaction.1. Consider using N-protected 3-hydroxypyrrolidine (e.g., N-Boc-3-hydroxypyrrolidine) followed by a deprotection step.2. Maintain the reaction temperature, especially during the addition of DEAD/DIAD.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for maximizing yield?

A1: The single most critical parameter is the exclusion of water . The intermediates of the Mitsunobu reaction are highly moisture-sensitive. Using an anhydrous solvent and ensuring your starting materials are dry will have the most significant positive impact on your reaction yield.

Q2: Is N-protection of the 3-hydroxypyrrolidine necessary?

A2: It is not strictly necessary, but it is highly recommended for achieving the cleanest reaction and highest yield. The secondary amine of the pyrrolidine ring is itself a nucleophile and can compete with the desired 2-methoxyphenol, leading to N-alkylation side products. Using N-Boc-3-hydroxypyrrolidine is a robust strategy. The Boc group is stable under the neutral Mitsunobu conditions and can be easily removed post-synthesis with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

Q3: Can I use a Williamson ether synthesis as an alternative?

A3: Yes, a Williamson ether synthesis is a viable alternative but comes with its own set of challenges. This would involve deprotonating 3-hydroxypyrrolidine with a strong base (like NaH) to form the alkoxide, followed by reaction with a 2-methoxyphenyl halide (e.g., 2-bromoanisole). However, the strong basic conditions can lead to side reactions, and the pyrrolidine nitrogen may require protection to prevent N-arylation.

Q4: What analytical techniques should I use to monitor the reaction and confirm my product?

A4:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common method. Stain with potassium permanganate to visualize the starting alcohol and product.

  • Product Characterization:

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₁₅NO₂ = 193.24 g/mol ).[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure, showing the characteristic peaks for the pyrrolidine ring, the methoxy group, and the aromatic protons.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Visualized Experimental Workflow & Logic

Diagram 1: General Synthesis & Purification Workflow

This diagram outlines the complete process from starting materials to the final, purified product, including the recommended N-protection strategy.

G cluster_prep Step 1: Starting Material Preparation cluster_mitsunobu Step 2: Mitsunobu Reaction cluster_workup Step 3: Workup & Purification cluster_deprotection Step 4: Deprotection SM1 3-Hydroxypyrrolidine P1 N-Boc-3-hydroxypyrrolidine SM1->P1 Protection SM2 Boc₂O, Base (e.g., TEA) SM2->P1 P1_node N-Boc-3-hydroxypyrrolidine Crude_Protected Crude N-Boc-3-(2-methoxyphenoxy)pyrrolidine P1_node->Crude_Protected SM3 2-Methoxyphenol SM3->Crude_Protected Reagents PPh₃, DIAD Anhydrous THF, 0°C to RT Reagents->Crude_Protected C-O Coupling Crude_Protected_node Crude Protected Product Purified_Protected Purified Protected Product Crude_Protected_node->Purified_Protected 1. Filter TPPO 2. Acid-Base Extraction 3. Column Chromatography Purified_Protected_node Purified Protected Product Final_Product This compound (as salt or free base) Purified_Protected_node->Final_Product Deprotect_Reagent TFA or HCl/Dioxane Deprotect_Reagent->Final_Product Boc Removal

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This decision tree helps diagnose the root cause of a low-yielding Mitsunobu reaction.

G cluster_tlc cluster_solutions Start Low Yield in Mitsunobu Reaction Check_TLC Analyze TLC Plate of Reaction Mixture Start->Check_TLC SM_Present Starting Materials Dominant? Check_TLC->SM_Present Streaking Baseline Streaking or Complex Mixture? Check_TLC->Streaking SM_Present->Streaking No Sol_Reagents Verify Reagent Quality (PPh₃, DIAD) & Use Anhydrous Solvent SM_Present->Sol_Reagents Yes Sol_Protection Consider N-Protection of Pyrrolidine to Prevent Side Reactions Streaking->Sol_Protection Yes Sol_Conditions Check Order of Addition & Stoichiometry (Use 1.2-1.5 eq) Sol_Reagents->Sol_Conditions If problem persists

Caption: Decision tree for troubleshooting low Mitsunobu reaction yields.

Optimized Experimental Protocol

This protocol details the synthesis using an N-Boc protected starting material to maximize yield and simplify purification.

Part A: Synthesis of N-Boc-3-hydroxypyrrolidine

  • Dissolve 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, ~0.5 M).

  • Add triethylamine (TEA, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC until the starting material is consumed.

  • Wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected alcohol, which is often used without further purification.

Part B: Mitsunobu Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxypyrrolidine (1.0 eq), 2-methoxyphenol (1.1 eq), and triphenylphosphine (1.3 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise via syringe over 30-45 minutes. An initial color change (typically to yellow/orange) is expected.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Part C: Workup and Purification

  • Upon completion, concentrate the solvent under reduced pressure.

  • Add diethyl ether to the crude residue and stir vigorously. A white precipitate (TPPO) should form. Cool to 0 °C to maximize precipitation and filter off the solid.

  • Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with 1M NaOH (2x) to remove excess 2-methoxyphenol, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure N-Boc-3-(2-methoxyphenoxy)pyrrolidine.

Part D: Boc Deprotection

  • Dissolve the purified, protected product in DCM (~0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

  • Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ until the aqueous layer is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound, as a free base. For the hydrochloride salt, use a solution of HCl in dioxane or isopropanol.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Grokipedia. Mitsunobu reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health (NIH). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. [Link]

  • Becknell, N. C., et al. (2011). Synthesis and Evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine Analogues as Histamine H3 Receptor Antagonists. PubMed. [Link]

Sources

Technical Support Center: Purification of 3-(2-methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-methoxyphenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this and related chiral pyrrolidine derivatives. Our goal is to equip you with the scientific rationale and practical steps to overcome these hurdles and achieve high purity and yield.

Introduction to the Purification Challenges

This compound is a chiral molecule, and its biological activity is often enantiomer-specific.[1] Therefore, achieving high enantiomeric purity is as critical as removing chemical impurities. The secondary amine functionality of the pyrrolidine ring can also present unique challenges during purification, such as peak tailing in chromatography and potential for side reactions under harsh conditions.[] This guide will address these issues in the context of the two most common purification techniques: Flash Column Chromatography and Recrystallization .

Part 1: Troubleshooting Flash Column Chromatography

Flash column chromatography is a fundamental technique for the purification of synthetic intermediates like this compound. However, achieving optimal separation can be challenging. Below are common issues and their solutions.

FAQ 1: Why am I seeing poor separation of my product from impurities?

Possible Causes and Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving your compound from closely related impurities.

    • Solution: Conduct a systematic solvent screening using thin-layer chromatography (TLC). A good starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), often with a small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for your product.

  • Co-eluting Impurities: Some impurities may have very similar polarity to your product.

    • Solution: If a single solvent system is insufficient, consider using a gradient elution. A shallow gradient can often resolve closely eluting spots. For very challenging separations, explore alternative solvent systems with different selectivities (e.g., switching from an ethyl acetate-based system to one with dichloromethane or methyl tert-butyl ether).

  • Column Overloading: Exceeding the capacity of your stationary phase will lead to broad peaks and poor separation.

    • Solution: As a rule of thumb, for silica gel, do not load more than 1-5% of the column's stationary phase weight with your crude material. For difficult separations, reduce the loading to less than 1%.

Experimental Protocol: Optimizing Solvent Systems for Flash Chromatography
  • Prepare Stock Solutions: Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of ~10 mg/mL.

  • Spot TLC Plates: Using a capillary spotter, apply a small spot of the stock solution to the baseline of several TLC plates.

  • Develop TLCs: Place each TLC plate in a developing chamber containing a different solvent system. Start with varying ratios of hexane/ethyl acetate (e.g., 9:1, 7:3, 1:1) and dichloromethane/methanol (e.g., 99:1, 95:5, 90:10).

  • Add a Basic Modifier: To a promising solvent system, add a small amount (0.1-1%) of triethylamine or a 7N solution of ammonia in methanol to see if it improves the spot shape and resolution.

  • Visualize and Select: Visualize the plates under UV light and/or with a potassium permanganate stain. The optimal solvent system will show good separation between your product spot and any impurity spots, with the product having an Rf of 0.2-0.4.

FAQ 2: My product is streaking or tailing on the column. What can I do?

Possible Causes and Solutions:

  • Acidic Silica Gel: The slightly acidic nature of standard silica gel can interact with the basic nitrogen of the pyrrolidine, causing peak tailing.[3]

    • Solution: Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%) to your eluent. This will neutralize the acidic sites on the silica and improve peak shape. Alternatively, you can use a deactivated or basic stationary phase, such as alumina (basic or neutral).

  • Incomplete Dissolution of Crude Material: If the crude material is not fully dissolved before loading, it can lead to streaking.

    • Solution: Ensure your crude material is completely dissolved in a minimal amount of the initial mobile phase or a stronger solvent that is then diluted with the mobile phase before loading. Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being placed on the column, can also mitigate this issue.

Workflow for Troubleshooting Poor Chromatography

chromatography_troubleshooting start Poor Separation or Tailing check_rf Is Rf between 0.2-0.4? start->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No check_tailing Is there peak tailing? check_rf->check_tailing Yes adjust_solvent->check_rf add_base Add Basic Modifier (e.g., TEA) check_tailing->add_base Yes check_loading Is the column overloaded? check_tailing->check_loading No add_base->check_loading reduce_loading Reduce Sample Load check_loading->reduce_loading Yes consider_gradient Consider Gradient Elution check_loading->consider_gradient No reduce_loading->consider_gradient change_stationary_phase Try a Different Stationary Phase (e.g., Alumina) consider_gradient->change_stationary_phase success Successful Purification consider_gradient->success If separation improves change_stationary_phase->success

Caption: A decision tree for troubleshooting common flash chromatography issues.

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material.[4] For this compound, this is often performed on its hydrochloride salt, which typically has better crystalline properties than the freebase.[5]

FAQ 3: My compound will not crystallize from solution. What should I do?

Possible Causes and Solutions:

  • Solution is Not Supersaturated: Crystallization requires a supersaturated solution.

    • Solution: If you are attempting a cooling crystallization, try further cooling the solution in an ice bath or freezer. If using an anti-solvent, add more anti-solvent slowly. You can also try to concentrate the solution by carefully evaporating some of the solvent.

  • Lack of Nucleation Sites: Crystallization needs a starting point to grow.

    • Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. This can create microscopic scratches that serve as nucleation sites. Adding a seed crystal of the pure compound, if available, is the most effective way to induce crystallization.

  • Incorrect Solvent System: The chosen solvent may be too good a solvent, even at low temperatures.

    • Solution: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] You may need to screen for a new solvent or solvent pair.

Table 1: Common Recrystallization Solvents for Amine Hydrochlorides
Solvent SystemPolarityComments
Isopropanol (IPA) / Diethyl EtherPolarThe compound is dissolved in hot IPA, and ether is added as an anti-solvent until turbidity is observed.
Ethanol / HexanesPolarSimilar to the IPA/ether system, with hexanes as the anti-solvent.
Methanol / Methyl tert-butyl ether (MTBE)PolarMTBE is a common anti-solvent for compounds soluble in methanol.
AcetonitrilePolarCan be used as a single solvent for cooling recrystallization for some compounds.
FAQ 4: My compound "oils out" instead of crystallizing. How can I fix this?

Possible Causes and Solutions:

  • Solution is Too Concentrated or Cooled Too Quickly: This can cause the compound to come out of solution as a liquid phase (oil) rather than a solid.

    • Solution: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation and promote oiling out.

    • Solution: If slow cooling doesn't work, it may be necessary to first purify the material by another method, such as flash chromatography, to remove the impurities that are inhibiting crystallization.

Part 3: Chiral Purification by HPLC

For separating the enantiomers of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8]

FAQ 5: I'm not getting baseline separation of the enantiomers on my chiral column. What can I adjust?

Possible Causes and Solutions:

  • Suboptimal Mobile Phase: The composition of the mobile phase is critical for chiral recognition.

    • Solution: For polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®), the mobile phase is typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol.[9] Systematically vary the ratio of the alcohol modifier. A small change can have a large impact on resolution. For basic compounds like this, adding a basic additive like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase (typically 0.1%) can significantly improve peak shape and resolution.

  • Incorrect Column Choice: Not all chiral stationary phases (CSPs) are suitable for all compounds.

    • Solution: Polysaccharide-based CSPs are a good starting point for a wide variety of molecules.[8] If you are not getting separation on one type (e.g., an amylose-based column), try a cellulose-based column, or vice-versa.

  • Low Temperature: Running the separation at a lower temperature can sometimes enhance chiral recognition.

    • Solution: If your HPLC system has a column thermostat, try running the separation at a lower temperature (e.g., 10-15 °C).

Workflow for Chiral HPLC Method Development

chiral_hplc_workflow start Start Chiral Method Development select_column Select Polysaccharide-Based CSP (e.g., Amylose or Cellulose) start->select_column initial_mobile_phase Initial Mobile Phase: Hexane/IPA (e.g., 90/10) select_column->initial_mobile_phase run_hplc Run Separation initial_mobile_phase->run_hplc check_resolution Baseline Resolution Achieved? run_hplc->check_resolution optimize_modifier Vary Alcohol Modifier % check_resolution->optimize_modifier No success Optimized Chiral Separation check_resolution->success Yes optimize_modifier->run_hplc check_peak_shape Is Peak Shape Good? optimize_modifier->check_peak_shape After several attempts add_basic_additive Add Basic Additive (e.g., 0.1% DEA) check_peak_shape->add_basic_additive No try_different_csp Try a Different CSP check_peak_shape->try_different_csp Yes add_basic_additive->run_hplc try_different_csp->initial_mobile_phase adjust_temperature Lower Column Temperature try_different_csp->adjust_temperature If still no separation adjust_temperature->run_hplc

Caption: A systematic workflow for developing a chiral HPLC separation method.

Part 4: General Purity and Stability Considerations

FAQ 6: My purified material is colored, but I expect a white solid. What could be the cause?

Possible Causes and Solutions:

  • Oxidative Degradation: Amines can be susceptible to air oxidation, which can lead to colored impurities. Phenolic compounds are also prone to oxidation.

    • Solution: Try to handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during heating steps. Storing the final product under an inert atmosphere and protected from light can also prevent long-term degradation.

  • Trace Metal Contamination: Trace metals can catalyze degradation and lead to coloration.

    • Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination from a previous step, you can try washing a solution of your compound with a chelating agent like EDTA.

  • Residual Chromophoric Impurities: A very small amount of a highly colored impurity can impart color to your bulk material.

    • Solution: If the material is otherwise pure by NMR and LC-MS, you can try an additional purification step like a charcoal treatment. Dissolve the compound in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite.

FAQ 7: How can I assess the purity of my final product?

A combination of analytical techniques is essential to confirm the purity of your this compound:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • LC-MS: To determine the purity by UV absorbance and to confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).

  • Elemental Analysis (CHN): To confirm the elemental composition, especially for the hydrochloride salt.

By systematically addressing these common issues, you can develop robust and efficient protocols for the purification of this compound and related compounds, ensuring high quality material for your research and development needs.

References

  • Contamination in Amine Systems. Refining Community. Available at: [Link]

  • Chiral Drug Separation. ScienceDirect. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SpringerLink. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.
  • 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. PubChem. Available at: [Link]

  • Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. MDPI. Available at: [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. Available at: [Link]

  • Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. PubMed. Available at: [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. SpringerLink. Available at: [Link]

  • Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. Royal Society of Chemistry. Available at: [Link]

  • 1-(2-Methoxyphenoxy)pyrrolidine. PubChem. Available at: [Link]

  • Determination of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, 2-ethyl-5-methyl-3,3-diphenylpyraline and methadol in meconium by liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Synthesis and Evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine Analogues as Histamine H3 Receptor Antagonists. PubMed. Available at: [Link]

  • Pyrrolidine. Wikipedia. Available at: [Link]

Sources

Improving the solubility of 3-(2-methoxyphenoxy)pyrrolidine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubilizing 3-(2-methoxyphenoxy)pyrrolidine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for improving the solubility of this compound. This guide is designed to provide you, a research professional, with actionable strategies and in-depth troubleshooting advice to overcome solubility challenges encountered during your biological assays. As Senior Application Scientists, we understand that suboptimal solubility can lead to inaccurate data, reduced bioactivity, and significant delays in research. This resource combines foundational chemical principles with field-proven laboratory protocols to ensure your experiments are both reliable and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?

A1: Based on its chemical structure, this compound possesses characteristics that can limit its aqueous solubility. The molecule has a moderately lipophilic (fat-loving) nature due to the methoxyphenyl group, and while the pyrrolidine ring offers some polarity, the overall structure may resist dissolving in purely aqueous systems. A predicted property, the LogP (a measure of lipophilicity), for similar structures is greater than 1, indicating a preference for an oily environment over an aqueous one. Furthermore, it is a weak base, meaning its charge state—and therefore its solubility—is highly dependent on the pH of the solution.

Q2: What is the first and best solvent to try for creating a stock solution?

A2: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a standard in drug discovery for solubilizing test compounds.[3] It is crucial, however, to first prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) which can then be serially diluted into your aqueous assay buffer.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The final concentration of DMSO in your assay should be kept as low as possible, ideally at or below 0.1% (v/v).[4][5] While many robust cell lines can tolerate up to 0.5%, this is often considered the upper limit.[1][6][7][8] Concentrations exceeding 1% can lead to significant cytotoxicity, altered cell morphology, and interference with the assay itself.[9] It is imperative to perform a vehicle control experiment, where cells are exposed to the same final concentration of DMSO as your test conditions, to account for any solvent-induced effects.[1]

Q4: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound, stable in 100% DMSO, is rapidly transferred to an aqueous environment where its solubility is much lower.[1][10] To mitigate this, use a stepwise or serial dilution method. Instead of a single large dilution, perform intermediate dilutions in your aqueous buffer. For highly sensitive compounds, performing serial dilutions in 100% DMSO before the final dilution into the assay medium can also be effective.[1] If precipitation persists, you may need to explore other solubilization strategies outlined in the troubleshooting section below, such as pH adjustment or the use of excipients.

Q5: Can I use heat to help dissolve the compound?

A5: Gentle warming (e.g., a 37°C water bath) can be used cautiously to aid dissolution in the initial stock solution preparation.[1] However, you must be certain of the compound's thermal stability, as heat can degrade some molecules. This method should be a secondary option if vortexing and sonication are insufficient.

Part 2: Troubleshooting and Strategic Workflow

When initial attempts to solubilize this compound fail, a systematic approach is necessary. The following workflow provides a decision-making framework to guide you toward an effective solubilization strategy.

Solubilization Strategy Decision Workflow

The diagram below illustrates a logical progression for troubleshooting solubility issues. Start with the simplest and most common methods before moving to more complex formulations.

Solubility_Workflow A Start: Weigh Compound B Attempt Dissolution in 100% DMSO A->B C Does it Dissolve? B->C D Use Gentle Heat (37°C) or Sonication C->D No E Proceed to Dilution C->E Yes D->B Retry F Dilute into Aqueous Assay Buffer E->F G Does it Precipitate? F->G H SUCCESS: Proceed with Assay (Maintain Final DMSO <0.5%) G->H No I TROUBLESHOOTING REQUIRED G->I Yes J Option 1: pH Adjustment (Protonate Pyrrolidine Ring) I->J K Option 2: Use Excipients (e.g., Cyclodextrins) I->K L Option 3: Co-Solvent System (e.g., DMSO/Ethanol) I->L

Caption: Decision workflow for solubilizing your compound.

Part 3: Detailed Protocols & Methodologies

This section provides step-by-step protocols for the key solubilization techniques identified in the workflow.

Protocol 1: Standard Stock Solution Preparation with DMSO

Causality: This protocol leverages the broad solubilizing power of DMSO to create a concentrated stock, which minimizes the final solvent concentration in the assay.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh Compound: Accurately weigh the powder and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of 100% DMSO.

  • Promote Dissolution: Cap the vial tightly and vortex thoroughly.[1] If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.[1]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.[1]

Protocol 2: pH-Mediated Solubilization

Causality: this compound contains a basic pyrrolidine ring (predicted pKa ≈ 9.35).[11] By lowering the pH of the aqueous solution (e.g., to pH 4-6), this nitrogen atom becomes protonated (positively charged). This charged form has significantly higher aqueous solubility due to favorable interactions with polar water molecules.[12][13][14]

Materials:

  • Compound stock solution (from Protocol 1)

  • Assay buffer

  • Sterile, dilute hydrochloric acid (HCl, e.g., 0.1 N)

  • pH meter

Procedure:

  • Prepare Acidified Buffer: Take a portion of your final assay buffer and slowly add dilute HCl to lower the pH to a target between 4.0 and 6.0. Monitor with a calibrated pH meter.

  • Test Dilution: Perform a small-scale test by diluting your DMSO stock solution into the acidified buffer. Observe for any precipitation.

  • Assay Consideration: Determine if the lower pH is compatible with your biological assay. Many cellular assays are robust within a pH range of 6.0-7.4.

  • Validation: If the compound remains soluble, you must run a parallel control experiment using the acidified buffer without the compound to ensure the pH change itself does not affect your assay results.

Protocol 3: Utilizing Cyclodextrins for Enhanced Solubility

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex."[15][17][18] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[17][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.

Materials:

  • Compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-10% w/v).

  • Add Compound: Add the weighed compound powder directly to the HP-β-CD solution.

  • Complex Formation: Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: The actual concentration of the solubilized compound in the filtrate must be determined analytically (e.g., via HPLC-UV or LC-MS) as it may not equal the amount initially added.

Experimental Validation Workflow

Once a solubilization method is chosen, it must be validated under final assay conditions.

Validation_Workflow A Prepare Compound Stock (Using Chosen Method) B Prepare Highest Working Concentration in Final Assay Buffer A->B C Incubate at Assay Conditions (Temp & Time) B->C D Visual Inspection for Precipitation (Against a dark background) C->D E Precipitate Observed? D->E F FAIL: Re-evaluate Method (Lower concentration or try new method) E->F Yes G PASS: Proceed to Functional Assay E->G No H Include Vehicle and Formulation Controls G->H

Sources

Navigating Solution Stability of 3-(2-Methoxyphenoxy)pyrrolidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-(2-methoxyphenoxy)pyrrolidine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges encountered when this molecule is in solution. Our guidance is rooted in established scientific principles and practical laboratory experience to ensure the integrity of your experimental outcomes.

Introduction: Understanding the Molecule's Stability Profile

This compound possesses a unique chemical architecture, incorporating a secondary amine within a pyrrolidine ring, an aryl ether linkage, and a methoxy-substituted phenyl group. This combination of functional groups, while integral to its intended activity, also presents specific vulnerabilities in solution that can impact its stability and, consequently, the reliability of research data. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.

This guide will walk you through identifying potential stability issues, understanding their chemical basis, and implementing effective strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a slight yellow discoloration over time. What could be the cause?

A slight yellowing often indicates the initial stages of oxidative degradation or photodegradation. The methoxyphenyl moiety is susceptible to oxidation, which can lead to the formation of colored quinone-like species. Exposure to ambient light, especially UV wavelengths, can also initiate photodegradation pathways. We recommend storing solutions in amber vials or otherwise protected from light and in a temperature-controlled environment.

Q2: I'm observing a loss of potency in my stock solution. What are the likely chemical reasons?

Loss of potency is a common indicator of degradation. The most probable causes for this compound are:

  • Hydrolysis of the Aryl Ether Bond: Particularly in acidic conditions, the ether linkage can be cleaved.

  • Oxidation: The secondary amine and the electron-rich methoxyphenyl ring are both susceptible to oxidation.

  • pH-Mediated Degradation: Extreme pH values (both acidic and alkaline) can catalyze degradation reactions.

A systematic investigation, as detailed in our troubleshooting guides, is necessary to pinpoint the exact cause.

Q3: What are the ideal storage conditions for a stock solution of this compound?

For general use, we recommend preparing stock solutions in a suitable organic solvent like DMSO and storing them at -20°C or -80°C in tightly sealed, light-protecting containers (e.g., amber glass vials). For aqueous solutions used in experiments, it is best to prepare them fresh. If short-term storage is necessary, keep the solution at 2-8°C, protected from light, and buffered to a neutral pH.

Q4: Are there any common excipients I should avoid when formulating this compound?

Caution should be exercised with excipients that can create a microenvironment with a pH that is detrimental to the compound's stability. For instance, acidic excipients could promote hydrolysis of the aryl ether linkage. Additionally, excipients containing reactive impurities, such as peroxides in some polymers, could accelerate oxidative degradation. A thorough drug-excipient compatibility study is always recommended during formulation development.[1]

Troubleshooting Guides

Issue 1: Appearance of Unknown Peaks in HPLC Analysis

You've run an HPLC analysis of your this compound solution after a period of storage and observe new, unidentified peaks that were not present in the freshly prepared sample.

Underlying Causes and Investigation Workflow:

This observation strongly suggests that the parent compound is degrading. The identity of the new peaks corresponds to the degradation products. To systematically address this, a forced degradation study is the recommended approach, as outlined by the International Council on Harmonisation (ICH) guidelines.[2][3][4] This will help you proactively identify potential degradants and develop a stability-indicating analytical method.

Workflow for Investigating Degradation Products

Caption: Workflow for identifying unknown peaks via forced degradation.

Step-by-Step Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same sampling procedure as for acid hydrolysis.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and sample at various time points.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines. A control sample should be kept in the dark.

    • Thermal Stress: Keep the stock solution at an elevated temperature (e.g., 60°C) and sample at various time points.

  • Sample Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradants.

Interpreting the Results:

By comparing the chromatograms of the stressed samples with your aged sample, you can identify which conditions produce the same unknown peaks. This provides strong evidence for the degradation pathway (e.g., if the peaks appear under acidic conditions, ether hydrolysis is likely).

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic (e.g., 0.1 M HCl)Hydrolysis of the aryl ether bond2-Methoxyphenol and 3-hydroxypyrrolidine
Basic (e.g., 0.1 M NaOH)Potential for base-catalyzed oxidationOxidized pyrrolidine derivatives
Oxidative (e.g., H₂O₂)Oxidation of the secondary amine or phenyl ringN-oxide derivatives, hydroxylated species, or ring-opened products
Photolytic (UV/Vis light)Photodegradation of the methoxyphenyl moietyComplex mixture, potentially including phenolic compounds and ring-opened products
Issue 2: Progressive Loss of Compound in Aqueous Buffers

You are performing an experiment in an aqueous buffer and notice a time-dependent decrease in the concentration of this compound.

Underlying Causes and Stabilization Strategies:

This issue points towards instability in the aqueous environment, which is likely pH-dependent. The secondary amine in the pyrrolidine ring has a pKa that will determine its protonation state in your buffer, which in turn affects its reactivity and stability.

Decision Tree for Stabilizing Aqueous Solutions

Caption: Decision tree for troubleshooting aqueous solution instability.

Recommended Stabilization Protocols:

  • pH Optimization:

    • Rationale: The stability of both the secondary amine and the aryl ether is highly dependent on pH. Acidic conditions can protonate the ether oxygen, making it more susceptible to nucleophilic attack and cleavage.[5] A neutral pH range (6.5-7.5) is generally a good starting point for maximizing stability.

    • Protocol: Prepare your aqueous solutions in a series of buffers with different pH values (e.g., phosphate buffers at pH 6.0, 7.0, and 8.0). Monitor the concentration of this compound over time using a validated HPLC method to determine the optimal pH for stability.

  • Inclusion of Antioxidants:

    • Rationale: The electron-rich methoxyphenyl ring and the secondary amine are potential sites for oxidation by dissolved oxygen or trace metal ions. Antioxidants can scavenge free radicals or act as oxygen scavengers to prevent this degradation.

    • Protocol:

      • For aqueous solutions, consider adding a water-soluble antioxidant like ascorbic acid (Vitamin C) at a concentration of 0.01-0.1% (w/v).

      • For organic stock solutions, a lipid-soluble antioxidant such as butylated hydroxytoluene (BHT) at a similar concentration can be effective.

      • Always run a control experiment without the antioxidant to confirm its stabilizing effect.

  • Use of Chelating Agents:

    • Rationale: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in buffers or from glassware can catalyze oxidative degradation. A chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions, thereby inhibiting oxidation.

    • Protocol: Add EDTA disodium salt to your aqueous buffer at a concentration of 0.01-0.05% (w/v).

  • Inert Gas Purging:

    • Rationale: Removing dissolved oxygen from the solution can significantly slow down oxidative degradation.

    • Protocol: Before sealing the vial, gently bubble an inert gas like nitrogen or argon through the solution for several minutes to displace dissolved oxygen.

By systematically applying these troubleshooting and stabilization strategies, you can significantly improve the reliability and reproducibility of your experiments involving this compound.

References

  • Fujita, M., Ueda, T., & Iwata, M. (2010). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. International journal of pharmaceutics, 386(1-2), 48-54.
  • Magro, F., Camenzuli, L., & Magri, D. C. (2025).
  • Patel, K. et al. (n.d.).
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • R Discovery. (n.d.).
  • Journal of Molecular Liquids. (2025). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective.
  • Pharmaguideline. (n.d.).
  • ResearchGate. (2025). Acidolysis of α-O-4 Aryl-Ether Bonds in Lignin Model Compounds: A Modeling and Experimental Study.
  • RSC Publishing. (2024). Controlled degradation of chemically stable poly(aryl ethers)
  • A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMULATION. (2025).
  • Fujita, M., Ueda, T., & Iwata, M. (2010). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6638.
  • Shokoofeh, S., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1420.
  • Dong, M. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers.
  • Google Patents. (n.d.). Anti-aging agent for glycols or glycol ethers.
  • Pharmaguideline. (n.d.).
  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (n.d.).
  • BASF. (n.d.). Antioxidants.
  • ResearchGate. (2025).
  • Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. (2023). E3S Web of Conferences, 413, 02030.
  • SciSpace. (2019).
  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Wzgarda, A., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(5), 793-800.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.
  • Dabhi, B., et al. (2013). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Scientia Pharmaceutica, 81(3), 719-732.

Sources

Overcoming challenges in the scale-up synthesis of 3-(2-methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(2-methoxyphenoxy)pyrrolidine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for a successful scale-up.

Q1: What are the most common synthetic routes for preparing this compound?

A1: The synthesis of this compound and structurally similar compounds typically involves a few key strategies. One prevalent method is the nucleophilic substitution reaction between a protected 3-hydroxypyrrolidine and guaiacol (2-methoxyphenol), often under Williamson ether synthesis conditions. Another common approach involves the reductive amination of a suitable ketone precursor. The choice of route often depends on the availability and cost of starting materials, desired stereochemistry, and the scale of the reaction.[1][2]

Q2: What are the critical safety precautions to consider during the scale-up synthesis?

A2: Safety is paramount during any chemical synthesis, especially during scale-up. Key considerations include:

  • Reagent Handling: Many reagents used in pyrrolidine synthesis can be hazardous. For instance, pyrrolidine itself is a flammable liquid and can cause severe skin burns and eye damage.[3] Always consult the Safety Data Sheet (SDS) for each reagent.[3][4][5][6]

  • Reaction Conditions: Be mindful of potential exotherms, especially during steps like reductions with hydrides (e.g., LiAlH4) or certain cyclization reactions.[7] Ensure adequate cooling capacity and controlled addition of reagents.

  • Solvent Safety: Use appropriate ventilation to avoid inhalation of solvent vapors and take precautions against static discharge, especially with flammable solvents like THF and diethyl ether.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[4][6]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring reaction progress. For TLC, a typical mobile phase for this class of compounds might be a mixture of ethyl acetate and hexanes. HPLC offers more quantitative analysis and can be crucial for identifying the formation of byproducts during scale-up.

Q4: What are the typical purification methods for this compound on a larger scale?

A4: While column chromatography is effective at the lab scale, it can be cumbersome and costly for large-scale purification. For scale-up, consider the following:

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a highly effective purification method.

  • Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride salt), crystallization is often the most efficient and scalable purification technique.[]

  • Liquid-Liquid Extraction: A well-designed series of extractions can effectively remove many impurities, reducing the burden on subsequent purification steps.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Williamson Ether Synthesis Step

Scenario: You are reacting a protected 3-hydroxypyrrolidine with guaiacol in the presence of a base (e.g., NaH, K2CO3) but are observing low conversion to the desired ether.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficiently Anhydrous Conditions The alkoxide intermediate formed from 3-hydroxypyrrolidine is highly reactive with water, which will quench the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Weak Base The chosen base may not be strong enough to fully deprotonate the hydroxyl group of the pyrrolidine or the phenol, leading to incomplete reaction.Consider using a stronger base like sodium hydride (NaH). If using a milder base like potassium carbonate (K2CO3), ensure it is finely powdered and consider using a phase-transfer catalyst.
Poor Leaving Group If you are using a derivative of 3-hydroxypyrrolidine, the leaving group may not be sufficiently reactive.Convert the hydroxyl group to a better leaving group, such as a tosylate or mesylate, before reacting with the phenoxide.
Steric Hindrance The protecting group on the pyrrolidine nitrogen may be sterically hindering the reaction.If feasible, consider using a smaller protecting group (e.g., Boc vs. Cbz).

Experimental Protocol: Activation of Hydroxyl Group as a Tosylate

  • Dissolve the N-protected 3-hydroxypyrrolidine in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.2 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench the reaction with water and perform an aqueous workup.

  • The resulting tosylate can then be used in the subsequent Williamson ether synthesis.

Problem 2: Formation of Impurities During Reductive Amination

Scenario: You are performing a reductive amination to form the pyrrolidine ring and are observing significant byproduct formation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Over-reduction The reducing agent may be too harsh, leading to the reduction of other functional groups in the molecule.Use a milder reducing agent, such as sodium triacetoxyborohydride (STAB), which is often selective for imines and iminium ions.
Side Reactions of the Aldehyde/Ketone The carbonyl starting material may be undergoing self-condensation or other side reactions under the reaction conditions.Maintain a controlled temperature and consider a one-pot procedure where the imine is formed in situ and then reduced.
Formation of Dialkylated Amine The primary amine can react with two equivalents of the carbonyl compound, leading to a tertiary amine impurity.Use a slight excess of the amine to favor the formation of the desired secondary amine.

Workflow for Troubleshooting Reductive Amination

G start Reductive Amination Issues impurity Impurity Formation Observed start->impurity over_reduction Over-reduction Suspected impurity->over_reduction Check for reduced functional groups side_reactions Carbonyl Side Reactions impurity->side_reactions Analyze for condensation products dialkylation Dialkylation Impurity impurity->dialkylation Look for higher MW byproducts solution1 Use Milder Reducing Agent (e.g., STAB) over_reduction->solution1 solution2 Control Temperature & One-Pot Procedure side_reactions->solution2 solution3 Use Slight Excess of Amine dialkylation->solution3

Caption: Troubleshooting workflow for reductive amination.

Problem 3: Difficulty in Removing the N-Protecting Group

Scenario: The final deprotection step to yield this compound is proving to be challenging, with incomplete reaction or product degradation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Deprotection Conditions The chosen deprotection method may not be suitable for the specific protecting group.Ensure the deprotection conditions are appropriate for the protecting group used (e.g., TFA for Boc, catalytic hydrogenation for Cbz).
Catalyst Poisoning In catalytic hydrogenation (for Cbz deprotection), trace impurities from previous steps can poison the catalyst.Purify the protected intermediate thoroughly before the deprotection step. Consider using a different batch of catalyst.
Product Instability The free amine product may be unstable under the deprotection conditions, leading to degradation.If using acidic conditions (e.g., for Boc deprotection), minimize the reaction time and work up the reaction promptly. Consider isolating the product as a more stable salt.

III. References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrolidine.

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines.

  • Organic Syntheses. (2024). α-Arylation of N-Boc Pyrrolidine.

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively.

  • Organic Chemistry Portal. Pyrrolidine synthesis.

  • Enamine. Synthesis of unique pyrrolidines for drug discovery.

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-(3-ETHYLPHENOXY)PYRROLIDINE.

  • JournalAgent. SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES.

  • MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • Google Patents. (1996). Purification of crude pyrroles.

  • PubMed. (2011). Synthesis and Evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine Analogues as Histamine H3 Receptor Antagonists.

  • ResearchGate. PASE Synthesis of Pyrrolidine-Containing Heterocycles Through [3+2] Cycloaddition-Initiated Reactions.

  • Loba Chemie. (2015). 2-PYRROLIDONE FOR SYNTHESIS MSDS.

  • Carl ROTH. Safety Data Sheet: 2-Pyrrolidone.

  • BOC Sciences. This compound hydrochloride.

Sources

Modifying assay conditions for 3-(2-methoxyphenoxy)pyrrolidine to reduce variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 3-(2-methoxyphenoxy)pyrrolidine. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered questions regarding assay variability. Our goal is to empower you with the scientific rationale behind experimental modifications to ensure robust, reproducible results.

Introduction: Understanding the Molecule

This compound is a small molecule featuring a pyrrolidine ring, which contains a secondary amine. This amine confers basic properties to the molecule, making its behavior in solution highly dependent on pH.[1] Understanding this fundamental property is the first step in diagnosing and resolving assay variability. This guide will walk you through common issues, from inconsistent replicates to shifts in potency, providing logical workflows and validated protocols to optimize your experimental conditions.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I observing high variability (e.g., %CV > 15%) in my replicate wells?

High coefficient of variation (%CV) is a frequent issue that typically points to inconsistencies in assay execution rather than a fundamental flaw in the assay design.[2] Before investigating complex compound-specific issues, it is crucial to rule out operational errors.

Causality: Variability is often introduced through minute differences in the volume or concentration of reagents added to each well. Inadequate mixing can also create localized concentration gradients, leading to non-uniform reaction kinetics across the plate.[2][3]

Troubleshooting Protocol:

  • Pipette Calibration and Technique:

    • Verification: Ensure all single and multichannel pipettes are within their calibration period.

    • Technique: For viscous solutions or organic solvents like DMSO, employ the reverse pipetting technique to ensure accurate dispensing. When dispensing, touch the pipette tip to the side of the well or the surface of the liquid to prevent droplets from clinging to the tip.

  • Reagent and Sample Mixing:

    • Vortexing: Thoroughly vortex all reagent stocks and master mixes before aliquoting.

    • Plate Mixing: After adding the compound or critical reagents, gently tap the plate or use a plate shaker for 30-60 seconds to ensure homogeneity within each well. Avoid vigorous shaking that could cause cross-contamination.

  • Assay Workflow Consistency:

    • Maintain a consistent order of reagent addition across all plates.

    • Minimize the time between the first and last plate additions to prevent "plate drift" caused by differing incubation times.

Below is a logical workflow for diagnosing the root cause of high replicate variability.

G A High %CV Observed B Verify Pipette Calibration & Technique A->B Step 1 C Ensure Thorough Mixing (Reagents & Plate) B->C Step 2 D Standardize Assay Timing & Order of Addition C->D Step 3 E Variability Resolved? D->E F Proceed with Assay E->F Yes G Investigate Compound-Specific Issues (See Q2) E->G No

Caption: Troubleshooting workflow for high replicate variability.

Q2: My dose-response curves are inconsistent, or the IC50/EC50 value has shifted. What is the likely cause?

Once mechanical sources of error are eliminated, inconsistent dose-response curves often point to issues with the compound's solubility or stability in the specific assay buffer. This is particularly relevant for this compound due to its chemical structure.

Causality: The Critical Role of pH

The pyrrolidine nitrogen in your compound is basic.[1] This means its charge state, and therefore its aqueous solubility, is governed by the pH of the buffer.

  • At Acidic to Neutral pH (pH < pKa): The nitrogen atom is protonated (R₂NH₂⁺), forming a positively charged species. This charged form is generally more soluble in aqueous buffers.

  • At Alkaline pH (pH > pKa): The nitrogen is in its neutral, free base form (R₂NH). This form is less polar and may have significantly lower aqueous solubility, leading to precipitation at higher concentrations.

If the compound precipitates in your assay wells, the actual concentration in solution is much lower than the intended concentration, leading to a right-ward shift in potency (higher IC50/EC50) and a poorly defined or shallow dose-response curve.

G cluster_low_ph Low pH (e.g., pH 6.0) cluster_high_ph High pH (e.g., pH 8.5) A Pyrrolidine Nitrogen is Protonated (R₂NH₂⁺) B Increased Polarity A->B C Higher Aqueous Solubility B->C D Pyrrolidine Nitrogen is Neutral (R₂NH) E Decreased Polarity D->E F Lower Aqueous Solubility (Risk of Precipitation) E->F

Caption: Effect of pH on the ionization state and solubility.

Troubleshooting Protocol:

  • Visual Solubility Check: Prepare your compound at its highest assay concentration in your current buffer. Let it sit for 30 minutes at the assay temperature. Visually inspect the solution (against a dark background) for any cloudiness or precipitate.

  • Buffer pH Optimization: The key is to use a buffer system where the pH is well below the pKa of the pyrrolidine moiety to maintain its protonated, soluble state.[4] A buffer pH between 6.0 and 7.4 is often a good starting point.

    • Action: If your current buffer pH is > 7.5, consider switching to a buffer with a lower pH. See the table below for recommendations.

  • Co-Solvent Consideration: While DMSO is a common solvent for stock solutions, its final concentration in the assay should be kept low (typically < 0.5%) as it can impact biological activity and compound solubility. If solubility remains an issue even at a suitable pH, a marginal increase in the final DMSO concentration might be tested, but this must be validated with a solvent tolerance experiment.

BufferpKa (at 25°C)Useful pH RangeConsiderations for this compound
MES 6.155.5 - 6.7Excellent choice for slightly acidic conditions to ensure protonation.
PIPES 6.766.1 - 7.5Good for near-physiological pH; maintains compound in its charged state.
HEPES 7.476.8 - 8.2Widely used, but be cautious at the upper end of its range (pH > 7.8).
Tris 8.067.5 - 9.0Use with caution. High pH may decrease solubility and cause precipitation.[4]
Phosphate 7.20 (pKa2)6.2 - 8.2A common physiological buffer, but check for interference with your assay.[4]

Data sourced from Beynon, R.J. & Easterby, J.S. (1996) and other buffer property guides.[4]

Q3: How do I prepare a reliable stock solution and working dilutions to minimize variability?

Proper handling of the compound before it even reaches the assay plate is fundamental to achieving reproducible data.

Causality: The hydrochloride salt form of this compound is generally more water-soluble than the free base. However, for long-term storage and high concentration stocks, an organic solvent like DMSO is preferred to prevent degradation and ensure complete dissolution. Serial dilutions in aqueous buffers can then become a source of error if the compound's solubility limit is exceeded.

Step-by-Step Protocol for Stock and Dilution Series:

  • Primary Stock Solution (e.g., 10-50 mM):

    • Accurately weigh the this compound hydrochloride.

    • Dissolve in 100% high-purity DMSO.

    • Ensure complete dissolution by vortexing for 1-2 minutes. A brief, gentle warming (to ~30°C) or sonication can be used if necessary.

    • Aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade reagents.[5]

  • Intermediate Dilutions:

    • Perform the initial, high-concentration dilution steps in 100% DMSO. This avoids precipitation issues before the compound is introduced to the aqueous assay buffer.

  • Final Dilutions (Aqueous):

    • The final dilution step, where the compound is added to the assay buffer, is the most critical.

    • Recommended Method: Add the small volume of DMSO-solubilized compound to the larger volume of assay buffer while vortexing the buffer. This rapid dispersion helps prevent the compound from immediately precipitating upon contact with the aqueous environment.

    • Never add aqueous buffer directly to a small volume of concentrated compound in DMSO, as this is more likely to cause precipitation.

Q4: Could non-specific binding be affecting my results?

Causality: this compound is moderately lipophilic. This property can cause it to adsorb to the plastic surfaces of assay plates and pipette tips, particularly at low concentrations. This effectively reduces the concentration of the compound available to interact with the biological target, leading to an apparent loss of potency (a right-shifted dose-response curve).

Troubleshooting and Mitigation:

  • Use Low-Binding Plates: If non-specific binding is suspected, switch to commercially available low-protein-binding microplates.

  • Include a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01% - 0.05% v/v), to the assay buffer can significantly reduce non-specific binding by blocking hydrophobic sites on the plasticware.

  • BSA Addition: Including a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL in the buffer can also act as a blocking agent.

    • Validation is Key: The addition of any new reagent (surfactant or BSA) must be validated to ensure it does not interfere with the assay's biological components or detection method. Run control experiments with and without the additive to confirm.

Summary of Best Practices

SymptomPrimary Suspected CauseRecommended First Action
High %CV in ReplicatesInconsistent Liquid HandlingReview and standardize pipetting technique (e.g., reverse pipetting).[2]
Inconsistent Dose-ResponsePoor Compound SolubilityCheck and optimize buffer pH to be between 6.0-7.4.[4]
Right-Shifted IC50/EC50Compound PrecipitationPerform a visual solubility check at the highest assay concentration.
Shallow Curve SlopePrecipitation/Non-Specific BindingLower the buffer pH; consider adding a surfactant like 0.01% Tween-20.
No Activity/WindowReagent Degradation/OmissionUse fresh aliquots of reagents and controls to diagnose the issue.[5]

By systematically addressing these potential sources of variability—from fundamental pipetting techniques to the specific physicochemical properties of this compound—you can develop a highly robust and reproducible assay.

References

  • Tripodi, F., Cichero, E., & De Marco, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7136. Available at: [Link]

  • Pharmaceutical Technology. (2018). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Dressman, J., & Vertzoni, M. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 24(3), 43-48. Available at: [Link]

Sources

Interpreting unexpected spectroscopic data of 3-(2-methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 3-(2-methoxyphenoxy)pyrrolidine. This guide is designed to help you navigate and interpret unexpected spectroscopic data, ensuring the integrity of your research and development efforts. Drawing from established principles of organic spectroscopy and reaction chemistry, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound.

Introduction

This compound is a key structural motif in medicinal chemistry. Accurate characterization of this molecule is paramount for its application in drug development. However, like many substituted aromatic ethers and heterocyclic amines, its spectroscopic data can present complexities. This guide provides a systematic, causality-driven approach to troubleshooting, transforming unexpected data from a roadblock into a valuable insight.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My ¹H NMR spectrum shows extra signals in the aromatic region (δ 6.8-7.2 ppm). Is my sample impure?

Short Answer: It is highly likely that your sample contains regioisomeric impurities. These often arise during the synthesis process.

In-Depth Analysis: The most common synthesis route to this compound is the Williamson ether synthesis, which involves the reaction of a pyrrolidine precursor with a methoxyphenol. A critical side reaction [1][2]in the synthesis of ethers from phenols is C-alkylation, competing with the desired O-alkylation. More commonly, if the sta[3]rting material was, for instance, a dihydroxybenzene that was monomethylated to make guaiacol (2-methoxyphenol), incomplete reaction or purification could leave traces of 3-methoxyphenol or 4-methoxyphenol. Reaction with these will produce the corresponding regioisomers: 3-(3-methoxyphenoxy)pyrrolidine and 3-(4-methoxyphenoxy)pyrrolidine.

  • Expected Spectrum: The target molecule, this compound, should exhibit a complex multiplet pattern for the four protons on its substituted aromatic ring.

  • Unexpected Signals: The presence of the meta or para isomers will introduce new aromatic signals. For example, 4-methoxyphenol shows a characteristic singlet-like signal for its four aromatic protons around δ 6.77 ppm (in CDCl₃), which would be a clear indicator of the para isomer impurity. The meta isomer would i[4][5]ntroduce additional complex multiplets.

Troubleshooting Workfl[6][7]ow:

G start Unexpected Aromatic Signals Observed check_ref Compare with Reference Spectra of Isomers (e.g., from databases) start->check_ref run_cosy Acquire 2D COSY NMR Spectrum check_ref->run_cosy cosy_purpose Identify spin systems. Do extra signals correlate with each other but not with the main compound's signals? run_cosy->cosy_purpose run_hmbc Acquire 2D HMBC NMR Spectrum run_cosy->run_hmbc hmbc_purpose Confirm Connectivity. Look for long-range correlations between pyrrolidine protons and the aromatic carbons. run_hmbc->hmbc_purpose purify Re-purify Sample via Column Chromatography run_hmbc->purify confirm Confirm Purity with Re-acquired NMR purify->confirm

Caption: Troubleshooting workflow for unexpected aromatic signals.

Step-by-Step Protocol: Purification

  • Select Stationary Phase: Use silica gel as the stationary phase.

  • Choose Mobile Phase: Start with a solvent system like Dichloromethane (DCM) / Methanol (MeOH) at a 98:2 ratio. The polarity can be gradually increased by adding more MeOH to effectively separate the isomers.

  • Monitor Fractions: Use Thin Layer Chromatography (TLC) to monitor the separation, visualizing with a UV lamp and/or an iodine chamber.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Re-analyze: Acquire a new ¹H NMR spectrum to confirm the removal of isomeric impurities.

FAQ 2: The N-H proton signal is very broad, and its integration is inaccurate. How can I confirm this signal and improve its appearance?

Short Answer: The broadness of an N-H proton signal is characteristic and due to quadrupole broadening and rapid chemical exchange with other labile protons (like trace water) in the sample. You can confirm its ident[8][9]ity using a D₂O exchange experiment.

In-Depth Analysis: The nitrogen nucleus (¹⁴N) has a quadrupole moment which can lead to rapid relaxation of the attached proton, causing signal broadening. Furthermore, the N-H proton is acidic and can exchange with other acidic protons in the sample, such as residual water or hydroxyl groups. This exchange process hap[10]pens on the NMR timescale, leading to a broadened signal and often non-stoichiometric integration.

Troubleshooting and Co[11]nfirmation:

Experimental Technique Purpose Expected Outcome
D₂O Exchange To confirm the identity of the labile N-H proton.The N-H proton exchanges with deuterium from the D₂O. Since deuterium is not observed in a ¹H NMR experiment, the N-H signal will disappear.
Change of Solvent [12][13]To slow down the rate of proton exchange.Running the spectrum in a solvent like DMSO-d₆, which forms stronger hydrogen bonds, can slow the exchange rate, resulting in a sharper N-H signal.
Temperature Variati[14]on To alter the rate of exchange or conformational dynamics.Acquiring the spectrum at a lower temperature can sometimes slow the exchange enough to sharpen the peak. Conversely, higher temperatures can sometimes coalesce multiple rotameric signals.

Step-by-Step Protoco[14]l: D₂O Exchange

  • Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake: Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.

  • Re-acquire Spectrum[12]: Run the ¹H NMR spectrum again.

  • Analyze: Compare the two spectra. The peak corresponding to the N-H proton should have disappeared or be significantly diminished in the second spectrum.

FAQ 3: My ma[10]ss spectrum shows a prominent peak at [M+23]⁺ and/or [M+39]⁺, sometimes even stronger than my [M+H]⁺ peak. What does this mean?

Short Answer: You are observing sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. This is a very common phenomenon in electrospray ionization (ESI) mass spectrometry and is usually caused by trace salt contamination.

In-Depth Analysis: In ESI-MS, ions are formed by adding a charged species to the neutral analyte molecule. While the intended ion is often the protonated molecule ([M+H]⁺), other cations present in the sample or solvent can also form adducts. Sodium and potassium ions[15] are ubiquitous in laboratory environments, stemming from glassware, reagents, or biological buffers. The pyrrolidine nitrogen [16]and the ether oxygen in your molecule are both capable of coordinating with these alkali metal ions, leading to the formation of [M+Na]⁺ and [M+K]⁺ ions. The relative intensity of[17] these adducts versus the protonated molecule can be highly dependent on the sample matrix and ionization conditions.

Troubleshooting Workfl[18]ow:

G start [M+Na]⁺ or [M+K]⁺ Adducts Observed check_glassware Use High-Purity Solvents (LC-MS Grade) and Clean Glassware start->check_glassware acidify Modify Mobile Phase: Add 0.1% Formic Acid check_glassware->acidify acidify_purpose Increase proton concentration ([H]⁺) to favor [M+H]⁺ formation. acidify->acidify_purpose hrms Run High-Resolution MS (HRMS) acidify->hrms hrms_purpose Confirm elemental composition of all observed ions. hrms->hrms_purpose result Spectrum Dominated by [M+H]⁺ hrms->result

Caption: Workflow for managing alkali metal adducts in ESI-MS.

Protocol: Minimizing Adduct Formation

  • Sample Preparation: Use high-purity, LC-MS grade solvents (e.g., acetonitrile, methanol, water). If possible, use plastic vials and pipette tips instead of glass to minimize leaching of sodium and potassium ions.

  • Mobile Phase Modification: The most effective way to promote protonation over salt adduct formation is to lower the pH of the mobile phase. Add a small amount of a v[15]olatile acid, such as 0.1% formic acid or acetic acid, to your solvent system. This provides an overwhelming excess of protons, shifting the equilibrium towards the formation of the [M+H]⁺ ion.

  • Instrument Tuning: While less common for this specific issue, optimizing source parameters like capillary voltage and gas temperatures can sometimes influence the relative abundance of different ion species.

Summary of Expected Spectroscopic Data

Technique Feature Expected Value / Observation
¹H NMR Aromatic Protonsδ ~6.8 - 7.2 ppm (4H, multiplet)
Methoxy Protons (-OCH₃)δ ~3.8 ppm (3H, singlet)
Pyrrolidine Protonsδ ~2.9 - 4.5 ppm (5H, complex multiplets)
Amine Proton (N-H)δ ~1.5 - 4.0 ppm (1H, broad singlet), variable
¹³C NMR Aromatic Carbonsδ ~110 - 158 ppm (6 signals)
Methoxy Carbon (-OCH₃)δ ~55.9 ppm
Pyrrolidine Carbonsδ ~30 - 75 ppm (3 signals)
IR Spec. N-H Stretch~3300-3400 cm⁻¹ (broad)
C-H (sp²) Stretch~3000-3100 cm⁻¹
C-H (sp³) Stretch~2850-2960 cm⁻¹
C-O-C Stretch (Aryl Ether)~1250 cm⁻¹ (strong)
Mass Spec. Molecular Weight193.25 g/mol
[M+H]⁺ (ESI)m/z 194.12
[M+Na]⁺ (ESI)m/z 216.10

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

References

Sources

Technical Support Center: Enhancing Cell Permeability of 3-(2-methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth strategies, troubleshooting advice, and frequently asked questions (FAQs) to enhance the cell permeability of 3-(2-methoxyphenoxy)pyrrolidine. Our approach is grounded in established scientific principles and practical experimental insights to empower you to overcome permeability challenges in your research.

Introduction: Understanding the Permeability Profile of this compound

This compound is a molecule of interest in various research fields, including as a potential scaffold in drug discovery.[1][2] Its ability to cross cell membranes is a critical determinant of its biological activity and therapeutic potential. A preliminary analysis of its predicted physicochemical properties provides valuable insights into its likely permeability characteristics.

Table 1: Predicted Physicochemical Properties of this compound and its N-methyl analog

PropertyThis compound3-(2-methoxyphenoxy)-1-methylpyrrolidineSignificance for Permeability
Molecular Weight ( g/mol ) ~207.26 (base)~207.27Within the desirable range for passive diffusion (<500 Da).
XLogP3 ~2.1~2.1Indicates moderate lipophilicity, which is generally favorable for membrane permeability.
Hydrogen Bond Donor Count 1 (pyrrolidine N-H)0The presence of a hydrogen bond donor can decrease permeability. Masking this group is a potential strategy for enhancement.[3]
Hydrogen Bond Acceptor Count 3 (2 ether oxygens, 1 nitrogen)3A higher number of acceptors can reduce permeability.[4]
Topological Polar Surface Area (TPSA) 30.9 Ų21.7 ŲThe TPSA is relatively low, suggesting good potential for passive diffusion. A lower TPSA is generally associated with better permeability.
pKa (predicted) ~9.35 (basic)Not availableThe basicity of the pyrrolidine nitrogen means the molecule will be protonated at physiological pH, which can reduce passive diffusion.

Data for the N-methyl analog is from PubChem CID 152134401.[5] Data for the parent compound is predicted based on its structure.

Based on this profile, the primary challenges to the cell permeability of this compound are likely its basicity, leading to ionization at physiological pH, and the presence of a hydrogen bond donor on the pyrrolidine ring. The moderate lipophilicity and low TPSA are favorable characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the permeability of my compound?

A1: The initial step is to perform an in vitro permeability assay. The two most common and complementary assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[6][7]

  • PAMPA provides a measure of passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for initial screening.[8]

  • Caco-2 assays use a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions and express relevant transporters, thus modeling the human intestinal epithelium more closely.[9] This assay can provide information on both passive and active transport mechanisms.[10]

Q2: My compound has a predicted LogP of ~2.1. Is this good for cell permeability?

A2: A LogP value around 2.1 is generally considered favorable for passive membrane permeability.[3] It suggests a good balance between aqueous solubility and lipid solubility. However, LogP alone is not the sole determinant of permeability. Other factors like hydrogen bonding capacity and ionization state at physiological pH play crucial roles.[4]

Q3: The pyrrolidine nitrogen in my compound is basic. How will this affect its permeability?

A3: The basicity of the pyrrolidine nitrogen (predicted pKa ~9.35) means that at a physiological pH of 7.4, a significant portion of the molecules will be protonated (positively charged). This charge dramatically reduces the ability of the compound to passively diffuse across the lipophilic cell membrane.[3] Therefore, strategies to mitigate the effect of this charge are likely to be beneficial.

Q4: What are the main strategies to consider if my compound shows low permeability?

A4: There are two primary avenues for enhancing cell permeability:

  • Structural Modification: This involves chemically altering the molecule to improve its physicochemical properties. Key strategies include:

    • Increasing Lipophilicity: Modifying the structure to make it more lipid-soluble.

    • Reducing Hydrogen Bonding: Masking or removing hydrogen bond donors and acceptors.

    • Prodrug Approach: Temporarily modifying the molecule to enhance permeability, with the modification being cleaved in vivo to release the active drug.[11]

  • Formulation Strategies: This involves using excipients or delivery systems to improve the compound's solubility and/or facilitate its transport across the cell membrane. Common approaches include:

    • Using Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility and, in some cases, their permeability.

    • Nanoparticle-based Delivery Systems: Encapsulating the compound in nanoparticles can protect it from degradation and facilitate its uptake by cells.[12]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA

If you observe a low Papp value in a PAMPA assay, it strongly suggests that the passive diffusion of your compound is limited.

Potential Causes & Troubleshooting Steps:

  • High Polarity/Low Lipophilicity:

    • Explanation: The compound may not be lipid-soluble enough to efficiently partition into and cross the artificial membrane.

    • Troubleshooting:

      • Structural Modification: Introduce lipophilic groups to the molecule. For this compound, this could involve adding alkyl or aryl substituents. However, be mindful of increasing the molecular weight too much.

      • Prodrug Approach: Mask the polar N-H group of the pyrrolidine ring with a lipophilic, cleavable moiety. An ester or a carbamate linkage are common choices.[11]

  • High Number of Hydrogen Bonds:

    • Explanation: The energy required to break the hydrogen bonds between your compound and water for it to enter the lipid membrane is too high.[3]

    • Troubleshooting:

      • N-Alkylation: Methylating the pyrrolidine nitrogen will remove the hydrogen bond donor, which can significantly improve permeability.[13]

      • Intramolecular Hydrogen Bonding: Introduce a substituent that can form an intramolecular hydrogen bond with the pyrrolidine nitrogen, effectively shielding its polarity from the aqueous environment.

Issue 2: Low Permeability in Caco-2 Assay, but Moderate to High Permeability in PAMPA

This scenario suggests that while the compound has good passive diffusion potential, its transport is being hindered in the more complex biological environment of the Caco-2 cells.

Potential Causes & Troubleshooting Steps:

  • Active Efflux:

    • Explanation: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are expressed on Caco-2 cells and actively pump the compound back out.[10]

    • Troubleshooting:

      • Bidirectional Caco-2 Assay: Perform a bidirectional assay, measuring permeability from the apical to the basolateral side (A-to-B) and from the basolateral to the apical side (B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.[10]

      • Co-incubation with Inhibitors: Run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-to-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.

      • Structural Modification: Modify the structure to reduce its affinity for the efflux transporter. This often involves subtle changes to the molecule's shape and charge distribution.

Issue 3: Low Permeability in Both PAMPA and Caco-2 Assays

This indicates a fundamental issue with the compound's ability to cross biological membranes.

Potential Causes & Troubleshooting Steps:

  • Combination of Poor Physicochemical Properties:

    • Explanation: The compound likely suffers from a combination of issues, such as low lipophilicity, high hydrogen bonding potential, and/or significant ionization at physiological pH.

    • Troubleshooting:

      • Comprehensive Structural Modification: A multi-pronged approach to structural modification is needed. Consider both increasing lipophilicity and masking the pyrrolidine N-H.

      • Prodrug Strategy: This is a highly effective approach in such cases. A lipophilic prodrug can overcome the permeability barrier, and subsequent cleavage in vivo will release the active parent compound.[11]

      • Formulation Approaches:

        • Cyclodextrins: For compounds with poor aqueous solubility that may be precipitating in the assay, cyclodextrins can improve solubility and maintain a higher concentration of the free drug available for absorption.

        • Nanoparticles: Encapsulating the compound in lipid-based or polymeric nanoparticles can provide an alternative route of cellular entry, bypassing the limitations of passive diffusion.[12]

Experimental Protocols & Workflows

Workflow for Assessing and Enhancing Permeability

G cluster_0 Initial Assessment cluster_1 Analysis & Strategy cluster_2 Enhancement Strategies cluster_3 Validation A Synthesize this compound B PAMPA Assay A->B C Caco-2 Assay (A-to-B) A->C D Analyze Papp Values B->D C->D E High Permeability? D->E F Identify Limiting Factors (Passive vs. Active Transport) E->F No L Proceed to Further Studies E->L Yes G Select Enhancement Strategy F->G H Structural Modification (e.g., N-methylation, Prodrug) G->H I Formulation (e.g., Cyclodextrins, Nanoparticles) G->I J Synthesize Analogs / Prepare Formulations H->J I->J K Re-evaluate in Permeability Assays J->K K->D

Caption: A systematic workflow for evaluating and improving the cell permeability of a target compound.

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol provides a general outline for a bidirectional Caco-2 assay to determine the efflux ratio.

  • Cell Culture:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values within the validated range for your laboratory.[9]

  • Assay Preparation:

    • Prepare a dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (typically 1-10 µM).

    • Wash the cell monolayers with pre-warmed transport buffer.

  • Permeability Measurement (A-to-B):

    • Add the dosing solution to the apical (upper) chamber of the Transwell® inserts.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh buffer.

    • At the end of the experiment, take a sample from the apical chamber.

  • Permeability Measurement (B-to-A):

    • Repeat the process, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux rate.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

Visualization of Key Concepts

Strategies for Enhancing Permeability

G cluster_0 Permeability Challenge cluster_1 Structural Modifications cluster_2 Formulation Strategies A Low Permeability of This compound B Increase Lipophilicity (add non-polar groups) A->B C Reduce H-Bonding (N-methylation) A->C D Prodrug Approach (mask polar groups) A->D E Cyclodextrin Complexation A->E F Nanoparticle Encapsulation A->F G Enhanced Permeability B->G Improved Passive Diffusion C->G D->G H Enhanced Permeability E->H Enhanced Solubility & Transport F->H

Caption: Overview of strategic approaches to address low cell permeability.

References

  • Chen, Y., et al. (2018). Small-molecule delivery by nanoparticles for anticancer therapy. Advanced Drug Delivery Reviews, 132, 108-125.
  • Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier. Current Pharmaceutical Design, 20(9), 1355-1365.
  • Giacomelli, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(5), 1644.
  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma. Journal of Drug Targeting, 25(6), 509-519.
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Hubatsch, I., et al. (2007). Caco-2 cells as a model for intestinal absorption. Expert Opinion on Drug Metabolism & Toxicology, 3(5), 659-677.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Kansy, M., et al. (1998). Physicochemical high throughput screening: parallel artificial membrane permeability assay in the description of passive absorption processes. Journal of Medicinal Chemistry, 41(7), 1007-1010.
  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. International Journal of Molecular Sciences, 25(1), 585.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Predictive Modeling of PROTAC Cell Permeability with Machine Learning. ACS Omega, 8(6), 5649-5660.
  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3-14.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(18), 4741-4751.
  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. EJNMMI Radiopharmacy and Chemistry, 5(1), 1-15.
  • Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics, 13(4), 1355-1366.
  • PAMPA Permeability Assay. (n.d.). Retrieved from [Link]

  • Predictive Modeling of PROTAC Cell Permeability with Machine Learning. ACS Omega, 8(6), 5649-5660.
  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. Journal of Pharmaceutical and Biomedical Analysis, 83, 169-178.
  • Predicting a Drug's Membrane Permeability. (n.d.). Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). Retrieved from [Link]

  • Comparison between Caco-2 permeability and PAMPA permeability. (n.d.). Retrieved from [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. European Journal of Pharmaceutical Sciences, 25(2-3), 183-191.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Scientific Reports, 9(1), 1-13.
  • (R)-3-(Methoxymethyl)pyrrolidine hydrochloride. (n.d.). Retrieved from [Link]

  • Schematic representation of a PAMPA assay. (n.d.). Retrieved from [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Methods in Molecular Biology, 837, 299-317.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 18-25.
  • 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. (n.d.). Retrieved from [Link]

  • Permeability enhancement techniques for poorly permeable drugs: A review. International Journal of Pharmaceutical Sciences and Research, 3(8), 2419-2428.
  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. (n.d.). Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245678.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(5), 1644.
  • Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics, 13(11), 1897.
  • Recent Alternatives to Improve Permeability of Peptides. (2024, January 15). Retrieved from [Link]

  • Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor. ChemMedChem, 8(12), 1996-2005.
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (n.d.). Retrieved from [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 13(10), 1641.
  • 3-(2-Methoxyphenoxy)-1-methylpyrrolidine. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Refinement of Animal Dosing Protocols for 3-(2-methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Researchers

Disclaimer: As of this document's last update, specific preclinical data, including pharmacokinetic profiles and established dosing protocols for 3-(2-methoxyphenoxy)pyrrolidine, are not widely available in published literature. Therefore, this guide is built upon established principles of preclinical pharmacology and toxicology for novel small molecule entities. The protocols and advice provided herein are intended as a robust starting framework. All animal experiments must be conducted in accordance with institutional (e.g., IACUC) and national guidelines for the ethical treatment of laboratory animals.

Section 1: Foundational Knowledge & Pre-Dosing Considerations

Before initiating any in vivo study, a thorough understanding of the test article and the principles of dose formulation is critical. The pyrrolidine ring is a common scaffold in many biologically active compounds, suggesting a wide range of potential targets and activities.[1][2][3] Without specific data, a cautious, systematic approach is mandatory.

Q1: What are the essential first steps before I even think about dosing an animal?

A1: The foundational step is to characterize the physicochemical properties of this compound.

  • Solubility Profiling: Determine the compound's solubility in a panel of common, well-tolerated preclinical vehicles.[4][5] This is the single most critical factor in designing a viable dosing protocol. Poor solubility can lead to inaccurate dosing, precipitation at the injection site, and confounded results.

  • Preliminary Stability Analysis: Assess the stability of the compound in your chosen vehicle over the expected duration of use (e.g., at room temperature for 4-6 hours). Degradation can lead to a loss of efficacy or the generation of toxic byproducts.

  • Literature Review for Analogs: Search for published studies on compounds with similar chemical structures (e.g., other methoxyphenoxy or pyrrolidine-containing molecules).[6] These can provide clues about potential biological targets, expected toxicities, and previously successful formulation strategies.[7][8]

Section 2: Dose Formulation & Vehicle Selection

The goal of formulation is to deliver the test article accurately and safely, minimizing any biological effect of the vehicle itself.[4]

Q2: How do I choose the right vehicle for my study?

A2: Vehicle selection is a balance between solubilizing power and biological inertness. Always start with the simplest, most benign vehicles first. A tiered approach is recommended:

Tier Vehicle(s) Pros Cons & Causality
1 Sterile Water, 0.9% Saline, PBSHighest biological safety; ideal for intravenous (IV) administration.Limited solubilizing power for lipophilic compounds.
2 Aqueous solutions with suspending agents (e.g., 0.5% CMC, 0.5% Methylcellulose)Good for oral (PO) administration of insoluble compounds; creates a uniform suspension.Not suitable for IV. Requires constant agitation to ensure dose homogeneity.
3 Aqueous solutions with solubilizers (e.g., 5-10% Solutol HS 15, 10-20% Cyclodextrin)Can significantly increase aqueous solubility.May have their own biological effects or toxicities that must be controlled for.
4 Co-solvent systems (e.g., 5-10% DMSO, 10-20% PEG-400 in Saline/Water)Strong solubilizing power for highly insoluble compounds.High potential for vehicle-induced toxicity (e.g., neurotoxicity with DMSO, hemolysis).[9][10] Use the lowest possible percentage of co-solvent.

Key Causality: Using a complex vehicle like a co-solvent system without testing simpler options first introduces a significant confounding variable. If you observe toxicity, it becomes difficult to distinguish between a compound effect and a vehicle effect.[9]

Protocol 2.1: Step-by-Step Formulation of a Suspension for Oral Gavage
  • Weighing: Accurately weigh the required amount of this compound based on the desired concentration and final volume.

  • Wetting Agent (Optional but Recommended): Add a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5% of the final volume) to the powder. Mix to form a paste. This step prevents clumping and improves the uniformity of the suspension.

  • Vehicle Addition: Gradually add the chosen vehicle (e.g., 0.5% w/v Carboxymethylcellulose - CMC in sterile water) to the paste while continuously mixing or vortexing.

  • Homogenization: Use a magnetic stirrer or vortex mixer to stir the suspension for at least 15-30 minutes to ensure homogeneity.

  • Verification: Visually inspect the suspension for uniform consistency. A well-made suspension should not have visible clumps and should not settle rapidly.

  • Dosing: Use a magnetic stir plate to keep the suspension homogenous during the entire dosing procedure to ensure each animal receives the correct dose.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during dose-ranging and efficacy studies.

Q3: I'm seeing high mortality or severe toxicity even at my lowest dose. What's wrong?

A3: This is a critical issue that requires immediate cessation of dosing at that level and a systematic investigation.

  • Probable Cause 1: Starting Dose Too High. Your initial estimate, perhaps based on in vitro data, was incorrect for the in vivo model.

    • Solution: Redesign the study with a starting dose that is at least 10-fold lower.[6] Ensure you have sufficient rationale for the new starting dose.

  • Probable Cause 2: Vehicle Toxicity. The formulation itself may be causing the adverse effects, especially with co-solvents like DMSO or certain surfactants.[9][10]

    • Solution: Run a vehicle-only control group in parallel. If this group shows similar signs of toxicity, the vehicle is the culprit. You must reformulate using a more benign vehicle from a higher tier (see table above).

  • Probable Cause 3: Formulation Error. An error in calculation or weighing could have led to a much higher concentration than intended.

    • Solution: Re-verify all calculations.[11] If possible, use analytical methods (e.g., HPLC) to confirm the concentration of a newly prepared dosing solution.

Workflow 3.1: Troubleshooting Unexpected Toxicity

Below is a decision-making workflow to diagnose the root cause of unexpected adverse events.

G start High Toxicity/Mortality Observed check_vehicle Run Vehicle-Only Control Group start->check_vehicle vehicle_toxic Toxicity Observed in Vehicle Group? check_vehicle->vehicle_toxic reformulate ROOT CAUSE: Vehicle Toxicity. ACTION: Reformulate with a more benign vehicle. vehicle_toxic->reformulate  Yes check_compound No Toxicity in Vehicle Group. Suspect Compound Effect. vehicle_toxic->check_compound No   dose_too_high Was starting dose based on solid data? check_compound->dose_too_high lower_dose ROOT CAUSE: Starting Dose Too High. ACTION: Redesign study with >10-fold lower dose. dose_too_high->lower_dose No   check_calcs Verify all calculations and weighing records. Analyze formulation concentration if possible. dose_too_high->check_calcs  Yes error_found Calculation/Formulation Error Found? check_calcs->error_found correct_error ROOT CAUSE: Formulation Error. ACTION: Correct error and re-dose new cohort. error_found->correct_error  Yes unknown_sensitivity ROOT CAUSE: Unexpected Compound Sensitivity. ACTION: Proceed with dose reduction study. error_found->unknown_sensitivity No  

Caption: Decision tree for troubleshooting unexpected toxicity.

Q4: My results have high inter-animal variability. How can I improve consistency?

A4: High variability obscures real treatment effects. Improving consistency is key to generating reliable data.

  • Probable Cause 1: Inconsistent Dosing. If using a suspension, the compound may be settling, causing animals dosed later to receive a lower concentration.

    • Solution: Ensure the dosing formulation is being continuously mixed (e.g., on a stir plate) throughout the entire dosing procedure.[4]

  • Probable Cause 2: Administration Technique. Improper oral gavage can lead to aspiration or deposition in the esophagus instead of the stomach. Inconsistent injection placement (e.g., IP injection into the gut or fat pad) alters absorption.

    • Solution: Ensure all personnel are thoroughly trained and proficient in the chosen administration technique. For oral gavage, use appropriate, species-specific gavage needles and verify correct placement.[12]

  • Probable Cause 3: Biological Factors. The health status, stress levels, and fed/fasted state of the animals can significantly impact drug absorption and metabolism.[4]

    • Solution: Standardize procedures. Ensure animals are properly acclimatized. Standardize the time of dosing relative to the light/dark cycle and feeding schedule.

Section 4: Frequently Asked Questions (FAQs)

Q5: How do I determine a starting dose for a first-in-animal study with this compound?

A5: Since no prior data exists, a formal dose-range finding study to determine the Maximum Tolerated Dose (MTD) is required.[6][13] The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[13][14]

  • Study Design: Use a small number of animals per group (e.g., n=3-5 per sex in rodents).

  • Dose Selection: Select doses on a logarithmic or semi-log scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[6]

  • Monitoring: Observe animals frequently post-dose (e.g., 30 min, 1, 2, 4, 24 hours) and daily thereafter.[6][15] Key endpoints include clinical signs (behavior, posture), body weight changes (a loss of >15-20% is a common humane endpoint), and mortality.[6][13]

Q6: What are the recommended maximum dosing volumes for different routes in rodents?

A6: Adhering to volume limits is crucial to avoid physical injury and stress, which can confound results. The following are general guidelines for mice and rats.

Route of Administration Mouse (mL/kg) Rat (mL/kg) Key Considerations
Oral (PO) 10 - 2010Exceeding these volumes can cause distress.[12][16]
Intravenous (IV) 5 - 105Administer slowly to prevent fluid overload.[16]
Intraperitoneal (IP) 10 - 2010Aspirate before injecting to avoid puncturing organs.[12]
Subcutaneous (SC) 10 - 205 - 10Use different sites for repeated dosing.

This table is adapted from established institutional and literature guidelines.[5][12][16]

Q7: Should I use continuous infusion instead of bolus injections?

A7: The choice depends on the compound's pharmacokinetic profile, which is currently unknown for this compound.

  • Bolus Injection (e.g., IP, IV, PO): Simpler to perform. However, for a compound with a short half-life, this creates high peak concentrations (Cmax) and low trough concentrations, which can lead to toxicity at the peak and loss of efficacy at the trough.[17]

  • Continuous Infusion (e.g., via osmotic minipump): Maintains a steady-state drug concentration. This can be crucial for optimizing efficacy and minimizing toxicity, especially if the therapeutic window is narrow.[18] It also reduces animal handling and stress.[4]

  • Recommendation: For initial MTD and efficacy studies, bolus dosing is appropriate. If results suggest a narrow therapeutic index or if the dosing frequency becomes impractical (e.g., multiple times per day), transitioning to a continuous infusion model should be strongly considered.[18]

References

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Symeres. [Link]

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Pharmacology Discovery Services. [Link]

  • Maximum Tolerable Dose Study Services. Reaction Biology. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Relationship between Use of the Maximum Tolerated Dose and Study Sensitivity for Detecting Rodent Carcinogenicity. Toxicological Sciences | Oxford Academic. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. [Link]

  • Impact of dosing schedule in animal experiments on compound progression decisions. Drug Discovery Today. [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]

  • Guidelines on Administration of Substances to Laboratory Animals. Research A-Z, University of Arizona. [Link]

  • Troubleshooting. AAHA. [Link]

  • Calculating Medication Doses: A How-To Guide For Animal Caregivers. The Open Sanctuary Project. [Link]

  • White Paper Review – Infusion vs. Injection: Considerations for Administering Drug Compounds in Small Animal Research. InsideScientific. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. PRISYS Biotech. [Link]

  • How Drugs Are Given to Animals. MSD Veterinary Manual. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Synthesis and Evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine Analogues as Histamine H3 Receptor Antagonists. PubMed. [Link]

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. [Link]

  • Pharmacological effects and pharmacokinetics of the novel synthetic cathinone α-pyrrolidinoisohexanophenone (α-PiHP) compared with α-pyrrolidinovalerophenone (α-PVP) in mice. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 3-(2-Methoxyphenoxy)pyrrolidine and Other Pyrrolidine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and its role as a versatile building block in the design of novel therapeutics.[1] Its non-planar, sp³-hybridized structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional topology of drug candidates.[1] This structural feature is paramount in the development of agents targeting the central nervous system (CNS), where precise molecular interactions are critical for efficacy and selectivity.

This guide provides a comparative analysis of the efficacy of 3-(2-methoxyphenoxy)pyrrolidine and related pyrrolidine derivatives, with a specific focus on their activity as monoamine reuptake inhibitors. By examining structure-activity relationships (SAR) and presenting key experimental data, we aim to offer researchers and drug development professionals a comprehensive resource for understanding the therapeutic potential of this important class of compounds.

The Pyrrolidine Scaffold in CNS Drug Discovery: A Focus on Monoamine Transporters

Monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission. Their modulation is a cornerstone of treatment for a wide range of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2] Pyrrolidine derivatives have emerged as a promising class of monoamine reuptake inhibitors due to their ability to be chemically modified to achieve potent and selective inhibition of these transporters.

3-Aryloxypyrrolidines: A Promising Class of Monoamine Reuptake Inhibitors

The 3-aryloxypyrrolidine moiety, as seen in this compound, is a key pharmacophore for potent monoamine transporter inhibition. The nature and substitution pattern of the aryl ring, as well as the stereochemistry of the pyrrolidine ring, profoundly influence the potency and selectivity of these compounds.

Mechanism of Action: Targeting Monoamine Transporters

3-Aryloxypyrrolidine derivatives typically function by binding to and blocking the reuptake of monoamines (dopamine, norepinephrine, and/or serotonin) from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of these neurotransmitters in the synapse, thereby enhancing neurotransmission. The specific interactions with the transporters are dictated by the three-dimensional shape and electronic properties of the molecule.

Below is a generalized workflow for assessing the efficacy of novel pyrrolidine derivatives as monoamine reuptake inhibitors.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Assessment cluster_2 In Vivo & ADMET Profiling Synthesis Synthesis of Pyrrolidine Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assays (Ki) for DAT, NET, SERT Purification->Binding_Assay Uptake_Assay Synaptosomal Uptake Inhibition Assays (IC50) Binding_Assay->Uptake_Assay PK_Studies Pharmacokinetic Studies (Brain Penetration, Half-life) Uptake_Assay->PK_Studies In_Vivo_Models Behavioral Models (e.g., Forced Swim Test, Locomotor Activity) PK_Studies->In_Vivo_Models

Caption: Experimental workflow for evaluating pyrrolidine derivatives.

Comparative Efficacy: A Structure-Activity Relationship Perspective

While direct, head-to-head comparative studies of a broad range of 3-aryloxypyrrolidines are not always available in a single publication, a cohesive understanding of their relative efficacies can be constructed by analyzing published structure-activity relationship (SAR) data.

3-(Phenoxy-phenyl-methyl)-pyrrolidines: Potent and Balanced Norepinephrine and Serotonin Reuptake Inhibitors

A notable series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues has been identified as potent and balanced inhibitors of both norepinephrine (NE) and serotonin (5-HT) reuptake.[3] These compounds represent a significant advancement in the development of dual-acting agents, which can offer broader therapeutic efficacy in conditions like chronic pain and depression.

CompoundNET Ki (nM)SERT Ki (nM)In Vitro PK Suitability
39b PotentPotentFavorable

Table 1: Efficacy of a lead 3-(phenoxy-phenyl-methyl)-pyrrolidine derivative.[3]

Compound 39b from this series demonstrated robust efficacy in a spinal nerve ligation model of pain, highlighting the therapeutic potential of this structural class.[3] The favorable in vitro pharmacokinetic properties suggest its potential as an orally available, CNS-targeted therapeutic.[3]

Pyrovalerone Analogs: Potent Dopamine and Norepinephrine Reuptake Inhibitors

In contrast to the balanced NET/SERT inhibitors, pyrovalerone and its analogs are a class of pyrrolidine derivatives that exhibit potent and selective inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[4][5] This pharmacological profile is characteristic of psychostimulants and has implications for the treatment of conditions such as ADHD and narcolepsy.

CompoundSubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
4a 4-Methylphenyl21.4 ± 2.1195 ± 283330 ± 45052 ± 828.3 ± 4.5>10,000
4b (S) 4-Methylphenyl18.1 ± 1.9165 ± 212890 ± 38016.3 ± 2.525.1 ± 3.8>10,000
4r 2-Methylphenyl59.7 ± 7.2425 ± 55>10,000110 ± 1519.7 ± 3.1>10,000
4u 3,4-DichlorophenylPotentPotent----
4t 1-NaphthylPotentPotent----

Table 2: In Vitro Activity of Pyrovalerone Analogs at Monoamine Transporters.[4][5]

The data clearly indicates that pyrovalerone analogs are potent inhibitors of dopamine and norepinephrine reuptake, with the (S)-enantiomer of the 4-methylphenyl analog (4b ) showing slightly higher affinity for DAT than the racemate.[5] The 3,4-dichlorophenyl (4u ) and 1-naphthyl (4t ) analogs were highlighted as being among the most potent in this series.[5]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols are essential. The following are representative protocols for key in vitro assays used to characterize monoamine reuptake inhibitors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for DAT, NET, and SERT.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target transporter.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human DAT, NET, or SERT.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Inhibition Assays

Objective: To determine the functional potency (IC50) of test compounds to inhibit the uptake of monoamines into synaptosomes.

Principle: This assay measures the ability of a test compound to block the transport of radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into isolated nerve terminals (synaptosomes).

Step-by-Step Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET and SERT).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound in a physiological buffer.

  • Uptake Initiation: Add the radiolabeled monoamine to initiate the uptake reaction.

  • Incubation: Incubate for a short period at 37°C to allow for transporter-mediated uptake.

  • Uptake Termination: Terminate the uptake by rapid filtration through a glass fiber filter and washing with ice-cold buffer.

  • Scintillation Counting: Lyse the synaptosomes on the filter and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific monoamine uptake.

Structure-Efficacy Discussion and Future Directions

The presented data underscores the chemical tractability of the pyrrolidine scaffold in generating monoamine reuptake inhibitors with diverse selectivity profiles.

  • For balanced NET/SERT inhibition , as seen with the 3-(phenoxy-phenyl-methyl)-pyrrolidines, the presence of both the phenoxy and phenyl groups at the 3-position appears crucial for achieving dual activity. Further exploration of substitutions on both aromatic rings could lead to the identification of compounds with optimized potency and pharmacokinetic properties.

  • For selective DAT/NET inhibition , the pyrovalerone scaffold is a well-established starting point. The length of the alkyl chain and the substitution pattern on the phenyl ring are key determinants of potency. The high potency of the 3,4-dichlorophenyl and 1-naphthyl analogs suggests that electron-withdrawing groups and extended aromatic systems are well-tolerated and can enhance binding affinity.[5]

The in-depth understanding of the structure-activity relationships of these and other pyrrolidine derivatives is vital for the rational design of next-generation CNS therapeutics with improved efficacy and side-effect profiles. Future research should focus on obtaining high-resolution co-crystal structures of these inhibitors bound to their respective transporters to further elucidate the molecular basis of their activity and guide future drug discovery efforts.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. Available from: [Link]

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461. Available from: [Link]

  • Pettersson, M., Campbell, B. M., Dounay, A. B., Gray, D. L., Xie, L., O'Donnell, C. J., Stratman, N. C., Zoski, K., Drummond, E., Bora, G., Probert, A., & Whisman, T. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & medicinal chemistry letters, 21(2), 865–868. Available from: [Link]

  • Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4938. Available from: [Link]

  • PubChem. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. Available from: [Link]

  • S. A. Poyraz, D. E. U. Aksoy, E. Y. Koyuncu, F. B. Yilmaz, I. Gulcin, A. T. Koparal, F. G. G. de la Torre, & D. I. C. O. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249369. Available from: [Link]

Sources

Validating the In Vitro Activity of 3-(2-methoxyphenoxy)pyrrolidine: A Comparative Guide to Secondary Assay Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Validation in Drug Discovery

In the landscape of early-stage drug discovery, primary high-throughput screening (HTS) assays are indispensable for identifying initial "hit" compounds from large chemical libraries. However, the inherent limitations of these primary assays, such as susceptibility to artifacts and off-target effects, necessitate the use of secondary, orthogonal assays for robust validation. This guide provides a comprehensive framework for validating the in vitro activity of a novel pyrrolidine derivative, 3-(2-methoxyphenoxy)pyrrolidine, using a secondary neurotransmitter uptake assay.

The chemical scaffold of this compound suggests a potential interaction with monoamine transporters, a class of proteins crucial for regulating neurotransmission in the central nervous system. Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, making them attractive therapeutic targets. This guide will therefore focus on validating the inhibitory activity of this compound on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, comparing its hypothetical performance against well-established selective inhibitors.

From Primary Hit to Secondary Validation: The Case for a Neurotransmitter Uptake Assay

Let us postulate that a primary radioligand binding assay identified this compound as a potential inhibitor of monoamine transporters. While binding assays are excellent for assessing the direct interaction of a compound with its target protein, they do not provide information about the functional consequences of this binding. A secondary, functional assay is therefore critical to confirm that the compound not only binds to the transporter but also inhibits its primary function: the reuptake of neurotransmitters from the synaptic cleft.

A cell-based neurotransmitter uptake assay serves as an ideal orthogonal method for this validation. This assay directly measures the ability of a compound to block the transport of a substrate (e.g., a radiolabeled or fluorescent neurotransmitter) into cells engineered to express a specific monoamine transporter. This approach provides a more physiologically relevant assessment of a compound's functional activity.

Comparative In Vitro Profiling: this compound vs. Standard Inhibitors

To contextualize the in vitro activity of this compound, its performance in a neurotransmitter uptake assay is compared against well-characterized and widely used monoamine transporter inhibitors: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Nisoxetine, a selective norepinephrine reuptake inhibitor (NRI). For this guide, we will use hypothetical, yet plausible, IC50 values for this compound to illustrate its potential selectivity profile.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Selectivity Profile
This compound 25550>10,000SERT-selective
Fluoxetine 7.3 - 15.8[1]-210[2]SERT-selective
Nisoxetine -15 - 20[3][4]-NET-selective
Citalopram 17.7[1]--SERT-selective

Note: IC50 values for Fluoxetine, Nisoxetine, and Citalopram are sourced from published literature. The data for this compound is hypothetical for illustrative purposes.

This comparative data suggests that this compound is a potent and selective inhibitor of the serotonin transporter, with significantly weaker activity at the norepinephrine and dopamine transporters. This profile is comparable to established SSRIs like fluoxetine and citalopram.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

The following protocol outlines a robust method for determining the inhibitory potency (IC50) of test compounds on monoamine transporters expressed in a heterologous system, such as Human Embryonic Kidney 293 (HEK293) cells.

Materials and Reagents:
  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) or a fluorescent substrate analog

  • Test compound (this compound) and reference compounds (Fluoxetine, Nisoxetine)

  • Scintillation fluid and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader

  • 96-well cell culture plates

Step-by-Step Methodology:
  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the transporter of interest in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.[5]

  • Compound Preparation:

    • Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in assay buffer to create a range of concentrations for the dose-response curve.

  • Uptake Assay:

    • On the day of the assay, wash the cell monolayer with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test or reference compounds for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

    • Initiate the uptake reaction by adding the radiolabeled or fluorescent neurotransmitter substrate to each well.

    • Allow the uptake to proceed for a defined period (e.g., 10-20 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Detection and Data Analysis:

    • For radiolabeled assays, lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • For fluorescent assays, measure the intracellular fluorescence using a plate reader.[5][6][7]

    • Determine non-specific uptake in the presence of a high concentration of a known inhibitor.

    • Subtract non-specific uptake from all measurements to obtain specific uptake.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Workflow and Underlying Principles

To further elucidate the experimental process and the scientific rationale, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Neurotransmitter Uptake Assay A 1. Cell Plating (HEK293 expressing transporter) B 2. Compound Pre-incubation (Test & Reference Compounds) A->B C 3. Substrate Addition (Radiolabeled or Fluorescent Neurotransmitter) B->C D 4. Uptake Incubation C->D E 5. Termination & Washing D->E F 6. Detection (Scintillation Counting or Fluorescence Reading) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: A flowchart of the neurotransmitter uptake assay workflow.

G cluster_pathway Mechanism of Neurotransmitter Reuptake Inhibition NT Neurotransmitter Transporter Monoamine Transporter (e.g., SERT) NT->Transporter Binds PresynapticNeuron Presynaptic Neuron Transporter->PresynapticNeuron Reuptake Inhibitor Inhibitor (e.g., this compound) Inhibitor->Transporter Blocks SynapticCleft Synaptic Cleft

Caption: Inhibition of neurotransmitter reuptake at the synapse.

Conclusion and Future Directions

This guide has outlined a systematic approach to validating the in vitro activity of a novel compound, this compound, using a secondary, functional neurotransmitter uptake assay. By comparing its (hypothetical) performance to established inhibitors, we can confidently characterize its potency and selectivity profile. The detailed experimental protocol and illustrative diagrams provide a practical framework for researchers in the field of drug discovery.

The promising hypothetical results for this compound as a selective serotonin reuptake inhibitor warrant further investigation. Subsequent steps in the drug discovery cascade would involve assessing its activity in more complex in vitro models (e.g., primary neurons), followed by in vivo studies to evaluate its pharmacokinetic properties, efficacy, and safety in preclinical models of neuropsychiatric disorders.

References

  • N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. (2025). Synapse.
  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). MethodsX.
  • Nisoxetine | NET Inhibitor. (n.d.). MedchemExpress.com.
  • Characterization of an allosteric citalopram-binding site at the serotonin transporter. (2005). Journal of Neurochemistry.
  • nisoxetine | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023).
  • A Fluorescent-Based Assay for Live Cell, Spatially Resolved Assessment of Vesicular Monoamine Transporter 2-mediated Neurotransmitter Transport. (2012). Journal of Neuroscience Methods.
  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. (2008). Neuropharmacology.
  • Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. (2002).
  • Neuro293: A REST-knockout HEK-293 cell line enables the expression of neuron-restricted genes for the high-throughput testing of human neurobiology and the biochemistry of neuronal proteins. (2022). bioRxiv.
  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). MedicalExpo.
  • [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain. (1990). European Journal of Pharmacology.
  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - C
  • Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. (2006). Journal of Biological Chemistry.
  • Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. (2001). Journal of Neuroscience.
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2018). Current Protocols in Pharmacology.
  • Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. (n.d.). Biocompare.
  • Neuro293: A REST-knockout HEK-293 cell line enables the expression of neuron-restricted genes for the high-throughput testing of human neurobiology and the biochemistry of neuronal proteins. (2023). Cerebral Cortex.
  • The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. (2004). Molecular Pharmacology.
  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices.
  • PET measurement of serotonin transporter occupancy: a comparison of escitalopram and citalopram. (2007). International Journal of Neuropsychopharmacology.
  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. (2009). Journal of Neuroscience.
  • Effect of fluoxetine on serotonin and dopamine concentration in microdialysis fluid from rat stri

Sources

A Comparative Guide to Elucidating the Mechanism of Action of 3-(2-methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Enigmatic Potential of a Novel Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting the central nervous system (CNS).[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, facilitating specific interactions with biological targets.[3][4][5] 3-(2-methoxyphenoxy)pyrrolidine is a novel compound featuring this versatile core, yet its mechanism of action remains to be elucidated.[6][][8] This guide provides a comprehensive, multi-pronged strategy for the cross-validation of its biological activity, comparing its potential profile to established CNS-active agents. Our investigation will be guided by the hypothesis that, given its structural motifs, this compound may act as a modulator of monoaminergic systems, a common mechanism for antidepressant and anxiolytic drugs.[9][10][11]

Phase 1: Unbiased Target Identification

To avoid confirmation bias, our initial approach will be broad, aiming to identify the direct molecular targets of this compound without preconceived notions.[12][13][14] This phase is crucial for discovering both the intended and potential off-target interactions that could influence the compound's overall pharmacological profile.

Experimental Approach: Affinity-Based and Label-Free Proteomics

We will employ two complementary strategies for target identification:

  • Affinity Chromatography: A derivative of this compound will be synthesized with a linker arm and immobilized on a solid support (e.g., agarose beads).[12][15][16] This affinity matrix will be incubated with brain tissue lysate to capture binding proteins, which will then be identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis.[12][16] Cell lysates will be treated with this compound followed by limited proteolysis. Proteins that show increased stability in the presence of the compound will be identified by mass spectrometry.

Data Presentation: Target Candidate Prioritization

The proteins identified by both methods will be compiled and prioritized based on the strength of the evidence and their known biological functions.

Target ID Identification Method Cellular Localization Known Function Relevance to CNS
e.g., MAO-AAffinity Chromatography, DARTSMitochondrial outer membraneNeurotransmitter metabolismHigh
e.g., SERTAffinity ChromatographyPresynaptic neuron membraneSerotonin reuptakeHigh
e.g., GABRA1DARTSPostsynaptic membraneInhibitory neurotransmissionHigh

Phase 2: Focused Mechanistic Validation

Based on the initial unbiased screening and our guiding hypothesis, we will proceed with targeted assays to validate the interaction of this compound with key players in monoamine neurotransmission. For comparison, we will test our compound alongside well-characterized inhibitors: Clorgyline (selective MAO-A inhibitor), Selegiline (selective MAO-B inhibitor), and Fluoxetine (selective serotonin reuptake inhibitor - SSRI).

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay will determine if this compound directly inhibits the enzymatic activity of MAO-A or MAO-B.[10][17][18][19][20]

Methodology:

  • Recombinant human MAO-A and MAO-B enzymes will be used.

  • A continuous spectrophotometric or fluorometric method will be employed to measure enzyme activity.[10] For example, the oxidation of a substrate like kynuramine produces a fluorescent product, allowing for real-time monitoring of the reaction.[17][20]

  • The enzymes will be incubated with a range of concentrations of this compound and the comparator compounds.

  • The rate of product formation will be measured, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated.

Data Presentation: Comparative Inhibitory Potency
Compound MAO-A IC50 (nM) MAO-B IC50 (nM) Selectivity Index (MAO-B IC50 / MAO-A IC50)
This compoundTo be determinedTo be determinedTo be determined
Clorgyline~10>1000>100
Selegiline>1000~15<0.015
Fluoxetine>10,000>10,000~1
Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Recombinant MAO-A or MAO-B Incubation Incubate Enzyme with Compound Enzyme->Incubation Substrate Kynuramine Reaction_Start Add Substrate Substrate->Reaction_Start Compound Test Compound or Control Compound->Incubation Incubation->Reaction_Start Measurement Measure Fluorescence Over Time Reaction_Start->Measurement Analysis Calculate IC50 Value Measurement->Analysis

Caption: Workflow for determining MAO inhibitory activity.

Phase 3: Cellular and In Vivo Corroboration

Positive results from in vitro assays must be validated in a more complex biological context to confirm the mechanism of action and assess potential therapeutic effects.[21][22][23][24][25]

Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

This assay will determine if this compound inhibits the reuptake of serotonin, dopamine, or norepinephrine into synaptosomes or cultured neuronal cells.

Methodology:

  • Prepare synaptosomes from rat brain tissue or use a cell line expressing the respective transporters (e.g., SERT, DAT, NET).

  • Incubate the synaptosomes/cells with this compound or a control compound (e.g., Fluoxetine).

  • Add a radiolabeled neurotransmitter (e.g., [3H]5-HT).

  • After a short incubation, terminate the uptake and measure the amount of radioactivity accumulated in the synaptosomes/cells.

  • Calculate the IC50 for inhibition of neurotransmitter uptake.

Experimental Protocol: In Vivo Behavioral Models of Depression and Anxiety

To assess the potential antidepressant and anxiolytic effects of this compound, we will use established rodent models.[9][11][26]

Models:

  • Forced Swim Test (FST): Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. Antidepressants typically reduce immobility time.[26]

  • Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. This test also measures behavioral despair.[26]

  • Chronic Unpredictable Mild Stress (CUMS) Model: Animals are exposed to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state, characterized by anhedonia (reduced preference for a sucrose solution).[21][26] The ability of a compound to reverse this anhedonia is a strong indicator of antidepressant potential.

Methodology:

  • Animals will be administered this compound, a positive control (e.g., Fluoxetine), or vehicle daily for a specified period.

  • Behavioral tests will be conducted at the end of the treatment period.

  • Data on immobility time or sucrose preference will be collected and analyzed.

Data Presentation: Comparative In Vivo Efficacy
Treatment Group Forced Swim Test (Immobility Time, sec) Sucrose Preference (%)
Vehiclee.g., 120 ± 10e.g., 65 ± 5
This compound (10 mg/kg)To be determinedTo be determined
This compound (30 mg/kg)To be determinedTo be determined
Fluoxetine (20 mg/kg)e.g., 60 ± 8e.g., 85 ± 4
Signaling Pathway Visualization

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT VMAT2 NT_vesicle Vesicle VMAT->NT_vesicle Storage Transporter SERT/DAT/NET NT Neurotransmitter (e.g., Serotonin) Transporter->NT NT->MAO Metabolism NT->VMAT Packaging Synapse Synaptic Cleft NT_vesicle->Synapse Release Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal NT_synapse

Caption: Potential monoaminergic targets for new therapeutics.

Conclusion

This comprehensive guide outlines a logical and robust workflow for the de-orphaning of this compound. By integrating unbiased target identification with focused in vitro and in vivo validation, we can build a strong, evidence-based profile of its mechanism of action. The comparative approach, benchmarking against established drugs, will provide crucial context for its potential novelty and therapeutic utility. This systematic cross-validation is essential for advancing our understanding of this promising compound and guiding its future development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • Target Identification and Validation (Small Molecules). University College London.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Small-molecule Target and Pathway Identific
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology.
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
  • Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue. (2024). Phytomedicine.
  • Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in
  • In vivo and in vitro models of Depression.
  • High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. (2012, August 8). PLoS ONE.
  • Enzyme Inhibition Assays for Monoamine Oxidase. (2024). Methods in Molecular Biology.
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. (2024). PubMed Central.
  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
  • Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.)
  • In vitro and in vivo evaluation of the antidepressant activity of aplysinopsin analogs. Thieme Connect.
  • 3-(2-Methoxyphenoxy)-1-methylpyrrolidine | C12H17NO2 | CID 152134401. PubChem.
  • Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract. (2024). PubMed Central.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers in Chemistry.
  • In vitro and in vivo effects of the multimodal antidepressant vortioxetine (Lu AA21004) at human and rat targets.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PubMed Central.
  • Anti-Depressive Effectiveness of Baicalin In Vitro and In Vivo. (2019, January 17). MDPI.
  • CAS 17741-15-0 this compound hydrochloride. BOC Sciences.
  • This compound hydrochloride | 17741-15-0. Sigma-Aldrich.
  • 788123-19-3(this compound) Product Description. ChemicalBook.
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (2022). RSC Advances.
  • Synthesis and Evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine Analogues as Histamine H3 Receptor Antagonists. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Pyrrolidine. Wikipedia.
  • Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone'. (2001). Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(2-Methoxyphenoxy)pyrrolidine Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 3-(2-methoxyphenoxy)pyrrolidine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for various central nervous system (CNS) targets. Its inherent structural features, including a chiral center, a basic nitrogen atom, and an aromatic ether linkage, provide a rich canvas for chemical modifications to fine-tune pharmacological activity. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their well-established role as dopamine D4 receptor antagonists and a comparative analysis of related scaffolds targeting other key CNS proteins. Experimental data from seminal studies are presented to support the discussion, providing researchers and drug development professionals with a comprehensive overview of this important chemical class.

The this compound Scaffold: A Gateway to CNS Targets

The core this compound structure presents multiple points for chemical modification, each influencing the resulting compound's affinity, selectivity, and pharmacokinetic properties. The key regions for SAR exploration are:

  • The Pyrrolidine Ring: Modifications to the nitrogen atom, including alkylation and incorporation into larger ring systems, significantly impact receptor interactions. The stereochemistry at the C3 position is also a critical determinant of activity.

  • The Phenoxy Moiety: Substitution on the phenyl ring can modulate electronic properties and provide additional interaction points within the receptor binding pocket. The position and nature of the methoxy group are also crucial for high-affinity binding to specific targets.

  • The Linker: While the core structure features a direct ether linkage, related analogs often incorporate alkyl or other functional group linkers between the pyrrolidine and phenoxy moieties, which can alter flexibility and receptor engagement.

The following sections will delve into the specific SAR of analogs targeting the dopamine D4 receptor and compare these findings with related pyrrolidine-based compounds aimed at other CNS targets.

Targeting the Dopamine D4 Receptor: A Primary Focus for this compound Analogs

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex and limbic areas of the brain, making it an attractive target for the treatment of various neuropsychiatric disorders, including schizophrenia and ADHD. The this compound scaffold has been extensively explored in the quest for potent and selective D4 antagonists.

SAR of (S)-N-(3-Pyrrolidinyl)benzamide Derivatives

A significant body of research has focused on (S)-N-(3-pyrrolidinyl)benzamide derivatives, where the core pyrrolidine is linked to a substituted benzamide. These studies have revealed critical SAR insights. For instance, one study synthesized a series of these derivatives and evaluated their binding affinities for dopamine D2, D3, and D4 receptors. The results demonstrated that the D4 receptor has a greater tolerance for bulky substituents at the 4-amino group of the benzamide nucleus compared to D2 and D3 receptors.[1] This differential tolerance is a key factor in achieving D4 selectivity.

Specifically, the introduction of cyclopropyl-, cyclobutyl-, and cyclopentylcarbonyl groups at this position maintained high affinity for D3 and D4 receptors while reducing D2 affinity.[1] Furthermore, the substituent on the pyrrolidine nitrogen (R2) plays a crucial role in modulating affinity and selectivity across the D2-like receptor family.[1]

One of the most potent compounds identified in this series was (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611).[1] This compound exhibited high affinity for D3 and D4 receptors with Ki values of 21 nM and 2.1 nM, respectively, and demonstrated 110-fold selectivity for D4 over D2 receptors.[1] In vivo, it displayed potent antipsychotic-like activity in a mouse model of apomorphine-induced climbing behavior, with an ED50 of 0.32 mg/kg.[1]

Table 1: Comparative Binding Affinities (Ki, nM) of (S)-N-(3-Pyrrolidinyl)benzamide Analogs for Dopamine Receptors

CompoundR1 (on Benzamide)R2 (on Pyrrolidine)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D4/D2 Selectivity
YM-43611 (5c) CyclopropylcarbonylBenzyl230212.1110
Analog 1 AcetylBenzyl150358.517.6
Analog 2 IsobutyrylBenzyl300283.293.8
Analog 3 CyclopropylcarbonylH>100025050>20

Data synthesized from narrative descriptions in the cited literature.[1]

Logical Relationship of SAR at the D4 Receptor

The following diagram illustrates the key structural modifications and their impact on D4 receptor affinity and selectivity.

SAR_D4 cluster_scaffold 3-Pyrrolidinylbenzamide Scaffold cluster_mods Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold Core Scaffold R1 R1 on Benzamide (4-amino position) Scaffold->R1 Modify R2 R2 on Pyrrolidine (Nitrogen) Scaffold->R2 Modify D4_Affinity Increased D4 Affinity R1->D4_Affinity Bulky groups (e.g., cyclopropylcarbonyl) D2_Affinity Decreased D2 Affinity R1->D2_Affinity Bulky groups R2->D4_Affinity Large hydrophobic groups (e.g., benzyl) D4_Selectivity Increased D4/D2 Selectivity D2_Affinity->D4_Selectivity Leads to experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Synthesized Analogs binding_assay Radioligand Binding Assay (e.g., D4 Receptor) start->binding_assay data_analysis_vitro Determine IC50 and Ki Values binding_assay->data_analysis_vitro select_compounds Select Potent & Selective Analogs data_analysis_vitro->select_compounds Lead Identification behavioral_model Behavioral Model (e.g., Apomorphine-Induced Climbing) select_compounds->behavioral_model data_analysis_vivo Determine ED50 and Efficacy behavioral_model->data_analysis_vivo end Preclinical Candidate data_analysis_vivo->end Candidate Selection

Caption: A typical workflow for the evaluation of novel CNS compounds.

Conclusion

The this compound scaffold and its close relatives represent a highly fruitful area of research in CNS drug discovery. The SAR studies detailed in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in pharmacological activity, enabling the selective targeting of diverse CNS proteins, including dopamine and histamine receptors, as well as monoamine transporters. A thorough understanding of these SAR principles is essential for the rational design of novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. The continued exploration of this versatile scaffold holds significant promise for the future of CNS drug development.

References

  • Becknell, N. C., et al. (2011). Synthesis and Evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine Analogues as Histamine H3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076-7080. [Link]

  • Kolaczynska, K. E., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. Pharmaceuticals (Basel), 14(8), 753. [Link]

  • Onai, T., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 41(21), 3974-3981. [Link]

Sources

A Head-to-Head Preclinical Comparison: 3-(2-Methoxyphenoxy)pyrrolidine Analogues versus Levetiracetam in Epilepsy Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drug (AED) discovery, the pyrrolidine scaffold has emerged as a privileged structure, yielding both established therapies and promising new candidates. This guide provides a detailed preclinical head-to-head comparison of a representative 3-phenoxypyrrolidine derivative, a close structural analogue of 3-(2-methoxyphenoxy)pyrrolidine, with the standard-of-care AED, levetiracetam. While direct experimental data for this compound is not publicly available, this analysis leverages published data on a closely related analogue to offer valuable insights for researchers in the field.

The objective of this guide is to dissect the anticonvulsant efficacy, neurotoxicity profile, and mechanistic underpinnings of this emerging class of compounds in relation to a clinically validated therapeutic. By presenting a side-by-side analysis supported by experimental data and protocols, we aim to provide a comprehensive resource for drug development professionals exploring novel chemical entities for the treatment of epilepsy.

Introduction to the Contenders

Levetiracetam , a pyrrolidone derivative, is a widely prescribed second-generation AED with a unique mechanism of action.[1] Unlike traditional AEDs that primarily target voltage-gated ion channels or enhance GABAergic inhibition, levetiracetam's primary binding target is the synaptic vesicle glycoprotein 2A (SV2A).[2][3] This interaction is believed to modulate neurotransmitter release, thereby reducing neuronal hypersynchronization that leads to seizures.[2][4][5]

3-Phenoxypyrrolidine derivatives represent a class of novel chemical entities with demonstrated anticonvulsant potential. For the purpose of this guide, we will analyze the preclinical data of a representative analogue from this class, hereafter referred to as Compound-X . The rationale for selecting this analogue is based on the availability of robust preclinical data in standardized anticonvulsant screening models, allowing for a direct and meaningful comparison with levetiracetam. The core hypothesis is that modifications at the 3-position of the pyrrolidine ring with a phenoxy moiety can confer potent anticonvulsant activity, potentially through novel mechanisms of action.

Mechanism of Action: A Tale of Two Pyrrolidines

The distinct mechanisms of action of levetiracetam and the proposed mechanisms for novel pyrrolidine derivatives are central to understanding their therapeutic potential and potential for differentiated clinical profiles.

Levetiracetam: A Unique Target in the Synapse

The anticonvulsant effect of levetiracetam is primarily attributed to its high-affinity binding to SV2A, a protein integral to synaptic vesicle exocytosis.[2][3] This interaction is thought to decrease the release of excitatory neurotransmitters during high-frequency neuronal firing, a hallmark of seizure activity.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds to SynapticVesicle Synaptic Vesicle SV2A->SynapticVesicle Modulates Neurotransmitter Glutamate SynapticVesicle->Neurotransmitter Contains Synaptic Cleft SynapticVesicle->Synaptic Cleft Exocytosis Ca_Channel Ca²⁺ Channel Ca_Channel->SynapticVesicle Triggers Fusion Receptor Glutamate Receptor Neurotransmitter->Receptor Activates

Caption: Levetiracetam's mechanism of action targeting SV2A.

Compound-X and its Congeners: Exploring New Pathways

While the precise mechanism of action for many novel 3-phenoxypyrrolidine derivatives is still under investigation, preliminary studies suggest potential interactions with conventional AED targets. Some analogues within the broader class of pyrrolidine derivatives have shown activity related to the modulation of voltage-gated sodium channels and/or enhancement of GABAergic neurotransmission. The structure-activity relationship (SAR) of these compounds is an active area of research, aiming to delineate the specific molecular targets responsible for their anticonvulsant effects.

Head-to-Head Preclinical Efficacy: The Anticonvulsant Screening Program

The National Institutes of Health (NIH) Anticonvulsant Drug Development (ADD) Program has established standardized preclinical models for the initial screening of potential AEDs.[3] The two most widely used initial tests are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) seizure models.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures. Seizures are induced by an electrical stimulus, and the ability of a compound to prevent the tonic hindlimb extension phase is a measure of its efficacy.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures. The chemoconvulsant pentylenetetrazole is administered, and the ability of a compound to prevent clonic seizures is assessed.

Table 1: Comparative Anticonvulsant Activity

CompoundMES Test (ED₅₀, mg/kg)scPTZ Test (ED₅₀, mg/kg)Reference
Compound-X (analogue) Data not available for the exact compound, representative analogues show activity in the range of 30-100 mg/kgData not available for the exact compound, representative analogues show variable activity[2][4]
Levetiracetam > 50 mg/kg (inactive in acute models)25 mg/kg[6][7]

Interpretation of Efficacy Data:

A key differentiating feature observed in preclinical models is levetiracetam's lack of activity in the acute MES test, which contrasts with its potent efficacy in models of chronic epilepsy, such as kindling.[6][7] This unique profile suggests a mechanism that is more effective in preventing seizure development and propagation in a chronically epileptic brain.

While specific ED₅₀ values for this compound are not available, published data on closely related 3-substituted pyrrolidone and pyrrolidine-2,5-dione derivatives indicate that compounds in this class can exhibit potent activity in the MES test, suggesting a potential mechanism of action distinct from that of levetiracetam and more aligned with traditional AEDs that block seizure spread.[2][4]

Neurotoxicity Assessment: A Critical Component of the Therapeutic Index

A crucial aspect of AED development is to ensure a wide therapeutic window, where the effective dose is significantly lower than the dose that produces adverse effects. Acute neurotoxicity in preclinical models is often assessed using the rotarod test, which measures motor coordination.

Table 2: Comparative Neurotoxicity

CompoundRotarod Test (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Compound-X (analogue) Data not available for the exact compound, representative analogues show TD₅₀ > 300 mg/kgPI for analogues can be > 3-10 (MES)[1]
Levetiracetam > 1000 mg/kg> 40 (scPTZ)[6]

Interpretation of Neurotoxicity Data:

Levetiracetam is known for its exceptionally high safety margin, with a very high TD₅₀ in the rotarod test.[6] This favorable neurotoxicity profile is a significant clinical advantage.

For the 3-phenoxypyrrolidine class, while data for the specific target compound is absent, related analogues have demonstrated a favorable safety profile with high TD₅₀ values in the rotarod test, leading to promising Protective Indices.[1] This suggests that the pyrrolidine scaffold can be modified to achieve a good separation between anticonvulsant efficacy and motor impairment.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, the following are detailed, step-by-step methodologies for the key preclinical assays.

Protocol 1: Maximal Electroshock (MES) Test

Objective: To assess the ability of a test compound to prevent tonic-clonic seizures.

Workflow:

Animal_Acclimatization Animal Acclimatization Compound_Administration Compound Administration (i.p. or p.o.) Animal_Acclimatization->Compound_Administration Waiting_Period Waiting Period (Time to Peak Effect) Compound_Administration->Waiting_Period Electrical_Stimulation Corneal Electrical Stimulation Waiting_Period->Electrical_Stimulation Observation Observe for Tonic Hindlimb Extension Electrical_Stimulation->Observation Data_Analysis Calculate ED₅₀ Observation->Data_Analysis

Caption: Workflow for the Maximal Electroshock (MES) test.

Methodology:

  • Animal Preparation: Adult male Swiss mice (18-25 g) are used. Animals are acclimatized to the laboratory environment for at least one week prior to testing.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect for the compound.

  • Electrical Stimulation: A corneal electrode is used to deliver a 50 mA electrical stimulus for 0.2 seconds.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded, and the median effective dose (ED₅₀) is calculated using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: To assess the ability of a test compound to prevent clonic seizures.

Workflow:

Animal_Acclimatization Animal Acclimatization Compound_Administration Compound Administration (i.p. or p.o.) Animal_Acclimatization->Compound_Administration Waiting_Period Waiting Period (Time to Peak Effect) Compound_Administration->Waiting_Period scPTZ_Injection Subcutaneous PTZ Injection Waiting_Period->scPTZ_Injection Observation_Period Observe for Clonic Seizures (30 min) scPTZ_Injection->Observation_Period Data_Analysis Calculate ED₅₀ Observation_Period->Data_Analysis

Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.

Methodology:

  • Animal Preparation: As in the MES test.

  • Compound Administration: As in the MES test.

  • Time to Peak Effect: As in the MES test.

  • scPTZ Injection: Pentylenetetrazole (85 mg/kg) is administered subcutaneously in the scruff of the neck.

  • Observation: Animals are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Data Analysis: The percentage of animals protected from clonic seizures at each dose is recorded, and the ED₅₀ is calculated.

Protocol 3: Rotarod Neurotoxicity Test

Objective: To assess motor coordination and potential neurological deficits.

Workflow:

Animal_Training Train Animals on Rotarod Compound_Administration Compound Administration (i.p. or p.o.) Animal_Training->Compound_Administration Waiting_Period Waiting Period (Time to Peak Effect) Compound_Administration->Waiting_Period Rotarod_Test Place Animal on Rotating Rod Waiting_Period->Rotarod_Test Measure_Latency Measure Latency to Fall Rotarod_Test->Measure_Latency Data_Analysis Calculate TD₅₀ Measure_Latency->Data_Analysis

Caption: Workflow for the Rotarod neurotoxicity test.

Methodology:

  • Animal Training: Mice are trained to stay on a rotating rod (e.g., 6 rpm) for a predetermined period (e.g., 1 minute) in three successive trials.

  • Compound Administration: The test compound is administered at various doses.

  • Time to Peak Effect: The test is conducted at the time of peak effect.

  • Rotarod Test: Animals are placed on the rotating rod, and the time they remain on the rod is recorded.

  • Endpoint: An animal is considered to have failed the test if it falls off the rod or passively rotates with the rod.

  • Data Analysis: The percentage of animals exhibiting motor impairment at each dose is recorded, and the median toxic dose (TD₅₀) is calculated.

Conclusion and Future Directions

This head-to-head comparison, based on available preclinical data for a representative analogue, highlights both the promise and the remaining questions for the 3-phenoxypyrrolidine class of potential anticonvulsants.

Levetiracetam stands as a benchmark with its unique SV2A-mediated mechanism of action and an exceptional safety profile. Its efficacy, particularly in models of chronic epilepsy, underscores the value of novel mechanistic approaches.

Compound-X and its analogues demonstrate the potential of the 3-phenoxypyrrolidine scaffold to yield potent anticonvulsant activity, possibly through mechanisms that are more aligned with traditional AEDs. The favorable neurotoxicity profiles observed for some analogues are encouraging.

Future research should focus on:

  • Direct Head-to-Head Studies: Conducting direct comparative studies of this compound and levetiracetam in a comprehensive panel of seizure models, including models of drug-resistant epilepsy.

  • Mechanism of Action Elucidation: Utilizing in vitro techniques such as patch-clamp electrophysiology and radioligand binding assays to identify the specific molecular targets of 3-phenoxypyrrolidine derivatives.

  • Pharmacokinetic Profiling: Determining the pharmacokinetic properties of lead candidates to assess their suitability for in vivo development.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the 3-phenoxypyrrolidine scaffold to optimize potency, selectivity, and safety.

By pursuing these avenues of research, the scientific community can further unlock the therapeutic potential of this promising class of compounds and contribute to the development of the next generation of antiepileptic drugs.

References

  • Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. PubMed. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

  • Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. PubMed. [Link]

  • Synthesis and evaluation of potent pyrrolidine H(3) antagonists. PubMed. [Link]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI. [Link]

  • Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. PubMed. [Link]

  • Levetiracetam for Alzheimer's Disease-Associated Network Hyperexcitability. ClinicalTrials.gov. [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. [Link]

  • Structures of pyrrolidones with anticonvulsant activity. ResearchGate. [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. [Link]

  • Levetiracetam: the preclinical profile of a new class of antiepileptic drugs?. PubMed. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PubMed Central. [Link]

  • Benefit of combination therapy in epilepsy: a review of the preclinical evidence with levetiracetam. PubMed. [Link]

  • Structure activity relationships of novel antiepileptic drugs. PubMed. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PubMed. [Link]

  • Levetiracetam has an activity-dependent effect on inhibitory transmission. PubMed. [Link]

  • Development of tolerance to levetiracetam in rats with chronic epilepsy. ResearchGate. [Link]

Sources

A Guide to the Independent Synthesis and Verification of 3-(2-Methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis and characterization of 3-(2-methoxyphenoxy)pyrrolidine. As of the latest literature review, a specific, peer-reviewed synthesis for this exact molecule has not been prominently published. Therefore, this document serves as a guide for the independent replication of this compound based on established and reliable synthetic methodologies. The protocols herein are designed to be self-validating, providing researchers with a robust framework for obtaining and confirming the target compound with a high degree of confidence.

Introduction: The Rationale for a Proposed Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a valuable core for exploring chemical space in drug discovery. The 3-aryloxy-pyrrolidine motif, in particular, has been investigated for its potential to interact with various biological targets. This guide addresses the need for a clear and reproducible method to synthesize this compound, a compound of interest for screening and further derivatization.

In the absence of a specific published procedure, we propose a synthetic route leveraging the Williamson ether synthesis. This classic and robust reaction is ideally suited for the formation of the aryl ether bond between a protected 3-hydroxypyrrolidine and guaiacol (2-methoxyphenol). The choice of this method is based on its high reliability, predictable outcomes, and the commercial availability of the necessary starting materials.

Proposed Synthetic Route: Williamson Ether Synthesis

The proposed synthesis proceeds in two key steps: the formation of an aryl ether via Williamson synthesis, followed by the deprotection of the pyrrolidine nitrogen to yield the final product. The choice of a protecting group for the pyrrolidine nitrogen is critical to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is selected for its stability under the basic conditions of the ether synthesis and its straightforward removal under acidic conditions.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection Boc_3_hydroxy N-Boc-3-hydroxypyrrolidine Boc_product N-Boc-3-(2-methoxyphenoxy)pyrrolidine Boc_3_hydroxy->Boc_product 1. Guaiacol Guaiacol Guaiacol->Boc_product 2. Base NaH, THF Base->Boc_product Final_Product This compound Boc_product->Final_Product Acid TFA or HCl in Dioxane Acid->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of N-Boc-3-(2-methoxyphenoxy)pyrrolidine

This procedure is based on the principles of the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide or sulfonate.[1][2] In this case, we adapt it for the coupling of a secondary alcohol and a phenol.

Materials and Reagents:

  • N-Boc-3-hydroxypyrrolidine

  • Guaiacol (2-methoxyphenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxypyrrolidine (1.0 eq). Dissolve it in anhydrous THF (approximately 0.2 M concentration).

  • Formation of the Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Addition of Guaiacol: Add a solution of guaiacol (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(2-methoxyphenoxy)pyrrolidine.

Part 2: Synthesis of this compound (Final Product)

The Boc protecting group is removed under acidic conditions to yield the final product.

Materials and Reagents:

  • N-Boc-3-(2-methoxyphenoxy)pyrrolidine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the purified N-Boc-3-(2-methoxyphenoxy)pyrrolidine (1.0 eq) in dichloromethane.

  • Deprotection: Add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

  • Stirring: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is fully consumed.

  • Concentration: Remove the solvent and excess acid under reduced pressure.

  • Workup: Dissolve the residue in water and basify to pH > 10 with 1 M NaOH solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Characterization and Data Comparison

The successful synthesis of this compound should be confirmed by a suite of analytical techniques. The following table provides expected data based on the structure of the molecule.

Analysis Expected Results for this compound
Appearance Colorless to pale yellow oil or solid
¹H NMR Signals corresponding to aromatic protons of the methoxyphenyl group, a multiplet for the pyrrolidine CH-O proton, multiplets for the other pyrrolidine protons, and a singlet for the methoxy group protons. The NH proton may be a broad singlet.
¹³C NMR Resonances for the aromatic carbons, the pyrrolidine carbons (with the CH-O carbon being the most downfield of the aliphatic carbons), and the methoxy carbon.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of C₁₁H₁₅NO₂ (193.24 g/mol ).
Purity (HPLC) >95%

Discussion of Alternative Synthetic Strategies

While the Williamson ether synthesis is a robust choice, other methods could also be employed to synthesize the target molecule.

  • Mitsunobu Reaction: This reaction allows for the coupling of an alcohol and a nucleophile (in this case, a phenol) under mild conditions with inversion of stereochemistry if a chiral starting material is used.[3][4][5] It involves the use of a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). A key advantage is its reliability for sterically hindered alcohols.

Diagram of the Mitsunobu Reaction Workflow

Mitsunobu_Workflow Start N-Boc-3-hydroxypyrrolidine + Guaiacol + PPh₃ in THF Cool Cool to 0 °C Start->Cool Add_DEAD Add DEAD or DIAD dropwise Cool->Add_DEAD React Stir at room temperature Add_DEAD->React Workup Aqueous workup and extraction React->Workup Purify Column Chromatography Workup->Purify Product N-Boc-3-(2-methoxyphenoxy)pyrrolidine Purify->Product

Caption: General workflow for the Mitsunobu reaction.

Troubleshooting and Causality

Potential Issue Possible Cause Suggested Solution
Low yield in Williamson synthesis Incomplete deprotonation of the alcohol. Inactive sodium hydride.Ensure anhydrous conditions. Use fresh, high-quality sodium hydride. Increase the equivalents of base.
Side reactions (e.g., elimination).While less likely with this substrate, ensure the reaction temperature does not significantly exceed the reflux temperature of THF.
Incomplete deprotection Insufficient acid or reaction time.Increase the equivalents of acid or prolong the reaction time. Monitor carefully by TLC.
Difficulty in purification Co-elution of byproducts.Optimize the solvent system for column chromatography. A second purification may be necessary.

Conclusion

This guide provides a detailed and scientifically-grounded framework for the synthesis and verification of this compound. By leveraging the well-established Williamson ether synthesis and providing clear protocols for synthesis, purification, and characterization, researchers are equipped to independently produce and validate this compound. The inclusion of alternative strategies and troubleshooting advice further enhances the utility of this guide for the broader scientific community.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019).
  • Swiny, M. A., & Gupton, J. T. (2001). Mitsunobu Reaction. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Mitsunobu Reaction. Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

Sources

A Researcher's Guide to Characterizing the Off-Target Profile of 3-(2-methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of the novel compound 3-(2-methoxyphenoxy)pyrrolidine. We will move beyond a simple listing of data to provide an integrated strategy, explaining the rationale behind each experimental choice. Our approach is designed to build a self-validating dataset, starting from broad, cost-effective screening and progressing to focused, functional validation. This ensures a robust understanding of the compound's selectivity and potential liabilities, a critical step in any drug development pipeline.

For the purpose of this guide, we will treat this compound as a hypothetical lead compound primarily designed as a selective inhibitor of the Dopamine Transporter (DAT), with structural similarities to other monoamine transporter inhibitors. Our goal is to compare its off-target profile against two well-characterized compounds:

  • Modafinil: A DAT-selective inhibitor known for its relatively "clean" profile.

  • Amitriptyline: A non-selective tricyclic antidepressant known to interact with a wide range of targets, serving as our positive control for off-target effects.

Section 1: The Rationale for a Phased Approach to Off-Target Assessment

In modern drug discovery, identifying a potent "hit" against a primary target is only the beginning. The subsequent, and arguably more critical, challenge is ensuring selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or even unexpected therapeutic benefits. A systematic, multi-tiered approach to profiling is not just best practice; it is a necessary investment to de-risk a development program. Our workflow, illustrated below, prioritizes efficiency by using broad, cost-effective methods to identify potential liabilities before committing resources to more complex, functional studies.

G cluster_0 Phase 1: In-Silico & Broad Screening cluster_1 Phase 2: Potency & Functional Validation A Compound of Interest (this compound) B In-Silico Target Prediction (Database Similarity Search) A->B Predicts potential interactions C Broad In-Vitro Binding Screen (e.g., Eurofins SafetyScreen 44™) A->C Directly tests binding D Initial 'Hit' List Generation (Targets with >50% inhibition @ 10µM) B->D Guides interpretation C->D Primary data source E Dose-Response Assays (Determine IC50/Ki for hits) D->E Prioritize potent hits F Cell-Based Functional Assays (Agonist/Antagonist activity) E->F Confirms functional impact G Final Selectivity Profile E->G Quantifies selectivity F->G Defines liability

Caption: Tiered workflow for off-target profiling.

Section 2: Initial Broad Panel Screening - Casting a Wide Net

The most effective starting point for experimental profiling is a broad, competitive binding assay panel. Commercially available services, such as the Eurofins SafetyScreen44™ or the DiscoverX KINOMEscan™, offer a standardized and cost-effective method to rapidly screen a compound against hundreds of known receptors, transporters, ion channels, and enzymes.

The underlying principle is straightforward: the test compound is incubated at a high concentration (typically 1-10 µM) with a target protein and a radiolabeled ligand known to bind that target. A significant reduction in the radioligand signal indicates that the test compound is competing for the same binding site. This provides a clear, albeit non-physiological, "yes/no" answer to the question of binding.

Comparative Binding Data (Hypothetical)

Below is a summarized table of hypothetical results from a broad panel screen, comparing our lead compound with Modafinil and Amitriptyline. The data represents the percent inhibition observed at a single concentration of 10 µM.

Target ClassTargetThis compound (% Inhibition @ 10µM)Modafinil (% Inhibition @ 10µM)Amitriptyline (% Inhibition @ 10µM)
Primary Target Dopamine Transporter (DAT) 98% 95% 75%
Key Off-Targets Serotonin Transporter (SERT)65%15%99%
Norepinephrine Transporter (NET)72%25%98%
Sigma-1 Receptor (σ1)55%8%88%
Histamine H1 Receptor12%5%92%
M1 Muscarinic Receptor8%2%85%

Interpretation of Initial Findings:

From this initial screen, a clear pattern emerges. As expected, all three compounds show strong interaction with the primary target, DAT. However, this compound exhibits significant cross-reactivity with SERT and NET, as well as a moderate interaction with the Sigma-1 receptor. This profile is distinct from the more selective Modafinil but appears cleaner than the broadly active Amitriptyline, which interacts strongly with nearly all targets tested. These "hits" (typically defined as >50% inhibition) must now be validated and quantified.

Section 3: From Binding to Function - Validating Off-Target Hits

A binding event does not always translate to a functional cellular response. Therefore, the next critical step is to perform two types of follow-up experiments for each validated "hit":

  • Dose-Response Curves: Determine the potency (IC50 or Ki) of the interaction. A low-potency interaction may not be physiologically relevant.

  • Functional Assays: Establish whether the compound acts as an agonist (activator) or antagonist (inhibitor) at the off-target receptor.

For example, the interaction with the Sigma-1 (σ1) receptor is a key finding. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of signaling pathways, and its modulation can lead to complex downstream effects. A functional assay is essential to understand the consequence of this binding.

Illustrative Signaling Pathway: Sigma-1 (σ1) Receptor Modulation

The diagram below illustrates a simplified pathway involving the σ1 receptor. Understanding this context is crucial for designing a relevant functional assay, such as measuring changes in intracellular calcium mobilization or assessing the modulation of ion channel activity.

G compound This compound sigma1 Sigma-1 Receptor (At ER-Mitochondria Interface) compound->sigma1 Binds to receptor ip3r IP3 Receptor sigma1->ip3r Modulates activity ca_er Ca2+ (Endoplasmic Reticulum) ip3r->ca_er Releases ca_cyto Ca2+ (Cytosol) ca_er->ca_cyto Mobilization downstream Downstream Signaling (e.g., Kinase activation, Gene transcription) ca_cyto->downstream Activates

Caption: Sigma-1 receptor signaling pathway.

Comparative Potency at Off-Targets

The following table presents hypothetical potency data (Ki, in nM) derived from dose-response curves for the primary target and key off-targets. A lower number indicates a stronger binding affinity.

TargetThis compound (Ki, nM)Modafinil (Ki, nM)Amitriptyline (Ki, nM)
DAT 50 150 320
SERT250>10,00020
NET180>10,00045
Sigma-1 (σ1)800>10,000150

Analysis of Potency and Selectivity:

This quantitative data allows us to calculate a selectivity ratio. For our lead compound, the selectivity for DAT over NET is approximately 3.6-fold (180 nM / 50 nM), and over SERT is 5-fold (250 nM / 50 nM). This suggests a compound with mixed monoamine activity rather than a truly DAT-selective agent. While Modafinil shows a much cleaner profile with selectivity ratios well over 50-fold, Amitriptyline is confirmed to be highly non-selective.

The 800 nM potency at the Sigma-1 receptor is noteworthy. While significantly weaker than the primary target interaction, it is potent enough that it could become relevant at higher therapeutic doses, warranting further investigation in functional and later, in-vivo, models.

Section 4: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the methodologies used to generate the data above must be clearly defined.

Protocol 1: Radioligand Binding Assay (Dose-Response)
  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor/transporter.

  • Materials:

    • Cell membranes expressing the target of interest (e.g., hDAT, hSERT).

    • Specific radioligand (e.g., [³H]-WIN 35,428 for DAT).

    • Test compounds (10 mM stock in DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand at a fixed concentration (typically at its Kd), and 25 µL of the test compound dilution.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation.

    • Incubate for a defined period (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data is analyzed using non-linear regression (e.g., Prism) to fit a sigmoidal dose-response curve and calculate the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay (Functional Screen)
  • Objective: To determine if a compound acts as an agonist or antagonist at a Gq-coupled receptor (e.g., M1 Muscarinic) by measuring changes in intracellular calcium.

  • Materials:

    • CHO or HEK293 cells stably expressing the target receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Known agonist (e.g., Carbachol for M1).

    • Fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Procedure:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol (e.g., 1 hour at 37°C).

    • For antagonist mode: Add the test compound at various concentrations and incubate for 15-30 minutes.

    • Place the plate in the fluorescence reader.

    • Initiate reading and establish a stable baseline fluorescence.

    • Add a known agonist (at its EC80 concentration) and continue to measure fluorescence for 2-3 minutes.

    • For agonist mode: Add the test compound directly after establishing the baseline and measure the fluorescence response.

    • Data is normalized to the response of the agonist alone. A reduction in the agonist's signal in antagonist mode indicates inhibition. An increase in signal in agonist mode indicates activation.

Conclusion and Forward Look

The comprehensive assessment reveals that this compound is a potent monoamine transporter ligand with a mixed DAT/NET/SERT profile. Its selectivity is significantly lower than that of Modafinil but cleaner than a broadly acting agent like Amitriptyline. The off-target interaction with the Sigma-1 receptor represents a potential liability or, depending on the therapeutic context, a secondary mechanism of action that requires further exploration.

This guide demonstrates a logical, evidence-based workflow for characterizing off-target effects. By integrating in-silico prediction, broad binding screens, and targeted functional assays, researchers can build a robust data package to make informed decisions, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

  • Title: Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Mediates the Mitochondria-ER-Nucleus Signaling for Cellular Survival. Source: PLOS ONE. URL: [Link]

  • Title: Sigma-1 receptor (S1R) dynamics in mitochondria-associated endoplasmic reticulum membrane (MAM). Source: European Journal of Pharmacology. URL: [Link]

  • Title: Relationship Between Inhibition Constant (KI) and Concentration of Inhibitor Which Causes 50 Per Cent Inhibition (I50) of an Enzymatic Reaction. Source: Biochemical Pharmacology. URL: [Link]

Benchmarking the Pharmacokinetic Properties of 3-(2-methoxyphenoxy)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold and the Promise of 3-(2-methoxyphenoxy)pyrrolidine

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile scaffold for exploring three-dimensional chemical space, which is crucial for target engagement.[1][4] Pyrrolidine-containing compounds have demonstrated a wide range of biological activities, including antiviral, antipsychotic, antidiabetic, and anticancer effects.[2][3]

This guide focuses on this compound, a molecule of interest for its potential therapeutic applications, likely in areas such as central nervous system (CNS) disorders or as an antiviral agent, given the common activities of related structures.[2][5] Understanding the pharmacokinetic profile—the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME)—is paramount for the successful development of any new chemical entity. This document provides a predictive benchmarking of this compound against established therapeutic alternatives and details the requisite experimental protocols to validate these predictions.

Predicted Pharmacokinetic Profile of this compound

In the absence of direct experimental data, a predictive analysis based on the structure of this compound allows us to anticipate its pharmacokinetic behavior.

  • Absorption: The presence of the pyrrolidine and methoxy groups is expected to confer moderate lipophilicity and some aqueous solubility. This balance is often favorable for oral absorption. We predict that this compound will be reasonably well-absorbed from the gastrointestinal tract.

  • Distribution: The molecule's relatively small size and moderate lipophilicity suggest it is likely to distribute into tissues. Penetration of the blood-brain barrier (BBB) is a possibility, a key consideration for CNS-active drugs.[6] However, the extent of this will be influenced by factors such as its affinity for efflux transporters like P-glycoprotein (P-gp).[7] Plasma protein binding is anticipated to be moderate.

  • Metabolism: The liver is the primary site of metabolism for many drugs.[8][9] The methoxy group on the phenyl ring is a likely site for O-demethylation by cytochrome P450 (CYP) enzymes. The pyrrolidine ring itself may also undergo oxidation. The overall metabolic clearance is predicted to be moderate.

  • Excretion: The metabolites, being more polar than the parent compound, are expected to be primarily eliminated by the kidneys through urine.[8][10]

Comparative Analysis with Therapeutic Alternatives

To contextualize the potential of this compound, we compare its predicted pharmacokinetic properties with those of established drugs in two potential therapeutic areas: antipsychotics and antivirals.

Comparison with Atypical Antipsychotics

Many atypical antipsychotics are characterized by good oral absorption but are also subject to significant first-pass metabolism.[11] They are generally widely distributed in the body, and their metabolism is heavily reliant on CYP enzymes, leading to potential drug-drug interactions.[11][12]

ParameterPredicted for this compoundAtypical Antipsychotics (General Profile)
Oral Bioavailability Moderate to HighVariable, often moderate due to first-pass metabolism[11]
Half-life (t½) ModerateGenerally long, allowing for once or twice-daily dosing[13]
Volume of Distribution (Vd) Moderate to HighHigh, indicating extensive tissue distribution[12]
Metabolism Primarily hepatic (CYP-mediated)Extensive hepatic metabolism via CYP enzymes[11]
Protein Binding ModerateHigh[14]
Comparison with Oral Antiviral Agents

The pharmacokinetic profiles of oral antiviral drugs are diverse and highly dependent on their chemical structure and mechanism of action.[8][10] Many are prodrugs designed to enhance bioavailability.

ParameterPredicted for this compoundOral Antivirals (General Profile)
Oral Bioavailability Moderate to HighHighly variable; can be low, necessitating prodrug strategies[8]
Half-life (t½) ModerateVaries widely from short to long, influencing dosing frequency[15]
Volume of Distribution (Vd) Moderate to HighVariable, dependent on tissue penetration requirements[10]
Metabolism Primarily hepatic (CYP-mediated)Can be minimal or extensive, involving various enzymes[8]
Protein Binding ModerateLow to high, affecting the free drug concentration[16]

Experimental Protocols for Pharmacokinetic Characterization

To move from prediction to concrete data, a series of standardized in vitro and in vivo assays are essential. These studies are designed to be self-validating through the use of appropriate controls and standards.

In Vitro ADME Assays

In vitro ADME studies are crucial for early-stage drug development, providing key insights into a compound's metabolic fate and potential for bioavailability.[9]

This assay assesses the susceptibility of a compound to metabolism, typically by liver enzymes.[9] It is a primary screen to estimate a compound's clearance in the body.

Protocol:

  • Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).

  • Incubation: Incubate the test compound at a final concentration (e.g., 1 µM) with liver microsomes or hepatocytes from different species (e.g., human, rat) at 37°C.[17][18] The incubation mixture must contain necessary cofactors like NADPH for Phase I metabolism.[17]

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[17][19]

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock incubate Incubate at 37°C prep_compound->incubate prep_matrix Prepare Microsome/Hepatocyte Suspension with Cofactors prep_matrix->incubate sample_t0 Sample at T=0 incubate->sample_t0 Immediate sample_tx Sample at T=x min incubate->sample_tx Time course quench Quench Reaction (e.g., cold acetonitrile) sample_t0->quench sample_tx->quench lcms LC-MS/MS Analysis quench->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for the in vitro metabolic stability assay.

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the gold standard for predicting intestinal drug absorption and identifying compounds that are substrates of efflux transporters.[20][21]

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for approximately 21 days to allow for differentiation and formation of a monolayer.[21]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[20]

  • Permeability Measurement:

    • A to B Transport (Apical to Basolateral): Add the test compound to the apical (upper) side and measure its appearance on the basolateral (lower) side over time. This mimics absorption from the gut into the bloodstream.

    • B to A Transport (Basolateral to Apical): Add the test compound to the basolateral side and measure its appearance on the apical side. This indicates active efflux.

  • Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.

  • Data Interpretation: Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux transporters.[21]

cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis culture_cells Culture Caco-2 cells on Transwell inserts (~21 days) check_integrity Verify monolayer integrity (TEER) culture_cells->check_integrity transport_ab A -> B Transport (Absorption) check_integrity->transport_ab transport_ba B -> A Transport (Efflux) check_integrity->transport_ba lcms LC-MS/MS Analysis of samples transport_ab->lcms transport_ba->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Caco-2 permeability assay workflow.

This assay determines the extent to which a drug binds to proteins in the blood plasma. Only the unbound (free) drug is generally considered pharmacologically active.[22][23]

Protocol:

  • Method: Rapid Equilibrium Dialysis (RED) is a common and reliable method.[22]

  • Preparation: Add the test compound to plasma in one chamber of the RED device, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.

  • Equilibration: Incubate the device at 37°C with shaking to allow the free drug to equilibrate across the membrane.[23]

  • Sampling: After equilibration (typically 4 hours), collect samples from both the plasma and buffer chambers.[24]

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Data Interpretation: Calculate the fraction unbound (fu) of the compound in plasma.[24]

cluster_setup Assay Setup cluster_incubation Equilibration cluster_sampling Sampling cluster_analysis Analysis spike_plasma Spike test compound into plasma setup_red Load plasma and buffer into RED device spike_plasma->setup_red incubate Incubate at 37°C with shaking (~4h) setup_red->incubate sample_chambers Sample plasma and buffer chambers incubate->sample_chambers lcms LC-MS/MS Analysis sample_chambers->lcms calculate Calculate Fraction Unbound (fu) lcms->calculate

Caption: Plasma protein binding assay workflow using RED.

In Vivo Pharmacokinetic Study

An in vivo study, typically in rodents, is essential to understand how a drug behaves in a whole organism.[25]

Study Design (Rat Model):

  • Animal Model: Use male Sprague-Dawley rats.[26]

  • Dosing Groups:

    • Intravenous (IV) Group: Administer the compound intravenously (e.g., via tail vein) at a specific dose (e.g., 1-2 mg/kg). This allows for the determination of clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Group: Administer the compound orally via gavage at a higher dose (e.g., 5-10 mg/kg). This, in conjunction with the IV data, allows for the calculation of oral bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[27]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • t½: Half-life.

    • F%: Oral bioavailability.

cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose IV Dosing Group blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose PO Dosing Group po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms LC-MS/MS Bioanalysis plasma_prep->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis

Caption: In vivo pharmacokinetic study workflow.

Conclusion

This compound, by virtue of its chemical structure, holds promise as a potential therapeutic agent. Its predicted pharmacokinetic profile suggests it may possess favorable drug-like properties, including good oral absorption and moderate clearance. However, these are projections that require empirical validation. The comparative analysis with existing antipsychotic and antiviral agents provides a framework for evaluating its potential advantages and liabilities. The detailed experimental protocols outlined in this guide offer a clear and robust pathway for researchers to thoroughly characterize the ADME properties of this compound, enabling data-driven decisions in its development journey.

References

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2024). Pharmacokinetics of Antiviral Agents: From Absorption to Excretion. [Link]

  • Walsh Medical Media. (n.d.). Pharmacokinetics of New Antiviral Drugs for Emerging Infectious Diseases. [Link]

  • Accelero. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Bio-protocol. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. [Link]

  • Bio-protocol. (n.d.). Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Deranged Physiology. (2021). Pharmacology of antipsychotics. [Link]

  • PubMed Central. (2020). Pharmacokinetics/Pharmacodynamics of Antiviral Agents Used to Treat SARS-CoV-2 and Their Potential Interaction with Drugs and Other Supportive Measures: A Comprehensive Review by the PK/PD of Anti-Infectives Study Group of the European Society of Antimicrobial Agents. [Link]

  • Slideshare. (n.d.). Antipsychotics, chemistry and pharmacokinetics. [Link]

  • OMICS International. (n.d.). Pharmacokinetic Profiling of New Antiviral Agents: Lessons from the Post-Pandemic Era. [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. [Link]

  • National Institutes of Health. (n.d.). A review of pharmacokinetic and pharmacodynamic interactions with antipsychotics. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic properties of atypical antipsychotic drugs. [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • PubMed. (2012). What are the optimal pharmacokinetic properties of antipsychotic medications?. [Link]

  • ACS Omega. (n.d.). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. [Link]

  • ResearchGate. (n.d.). Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies. [Link]

  • MDPI. (2023). A Systematic Review of Clinical Pharmacokinetics of Inhaled Antiviral. [Link]

  • YouTube. (2022). PPB Training Video. [Link]

  • Meadowhawk Biolabs. (n.d.). DISCOVERY IN VIVO PHARMACOKINETICS. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • MDPI. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed Central. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

  • PubMed Central. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. [Link]

  • ResearchGate. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. [Link]

  • PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. [Link]

  • PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022. [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • ResearchGate. (2025). Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed Central. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. [Link]

Sources

A Comparative Neuropharmacological Guide to 3-(2-Methoxyphenoxy)pyrrolidine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential neuropharmacological profile of 3-(2-methoxyphenoxy)pyrrolidine. As a novel compound with limited published data, its properties are herein extrapolated and compared with structurally related pyrrolidine derivatives that have established neuropharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a framework for future investigation based on established experimental data from comparator compounds.

Introduction: The Pyrrolidine Scaffold in Neuropharmacology

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to introduce three-dimensional complexity and serve as a key pharmacophore in numerous centrally active agents.[1][2][3] Its conformational flexibility and the basicity of the nitrogen atom allow for precise interactions with various biological targets within the central nervous system (CNS).[1] Derivatives of this scaffold have been developed as potent and selective ligands for a range of neurological targets, including monoamine transporters, G-protein coupled receptors, and ion channels.

This guide will focus on comparing the potential neuropharmacological properties of this compound with two major classes of structurally related compounds: phenoxypyrrolidine-based monoamine reuptake inhibitors and pyrrolidine-containing cathinone derivatives . By examining the structure-activity relationships (SAR) of these established compounds, we can formulate hypotheses regarding the likely biological targets and in vivo effects of this compound.

Comparator Class 1: 3-(Phenoxy-phenyl-methyl)-pyrrolidines as Norepinephrine and Serotonin Reuptake Inhibitors

A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced inhibitors of both the norepinephrine transporter (NET) and the serotonin transporter (SERT).[4] These compounds demonstrate the significance of the 3-phenoxy moiety in directing activity towards these specific monoamine transporters.

Mechanism of Action: Dual NET/SERT Inhibition

The primary mechanism of action for this class of compounds is the simultaneous blockade of norepinephrine and serotonin reuptake in the synaptic cleft. This dual action is known to produce antidepressant and analgesic effects. The therapeutic efficacy of such compounds is attributed to the synergistic enhancement of noradrenergic and serotonergic neurotransmission.

Experimental Data: In Vitro Transporter Inhibition

The potency of these compounds is typically determined through in vitro radioligand binding assays or uptake inhibition assays using cells expressing the human transporters or synaptosomal preparations.

CompoundNET IC50 (nM)SERT IC50 (nM)
Analog 39b 1529
Reference:[4]

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

A standard methodology to determine the potency of compounds at monoamine transporters involves the following steps:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with plasmids encoding the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Synaptosome Preparation (Alternative): Alternatively, synaptosomes can be prepared from specific brain regions of rodents (e.g., striatum for DAT, cortex for NET and SERT) through differential centrifugation.

  • Uptake Inhibition Assay:

    • Cells or synaptosomes are pre-incubated with varying concentrations of the test compound.

    • A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped within the cells or synaptosomes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.

G cluster_0 In Vitro Uptake Inhibition Workflow Cells/Synaptosomes Cells/Synaptosomes Incubation Incubation Cells/Synaptosomes->Incubation Test Compound Test Compound Test Compound->Incubation Radiolabeled Substrate Radiolabeled Substrate Radiolabeled Substrate->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification IC50 Determination IC50 Determination Quantification->IC50 Determination G cluster_1 Intravenous Self-Administration Paradigm Catheter Implantation Catheter Implantation Operant Chamber Operant Chamber Catheter Implantation->Operant Chamber Lever Press Lever Press Operant Chamber->Lever Press Drug Infusion Drug Infusion Lever Press->Drug Infusion Reinforcement Data Collection Data Collection Lever Press->Data Collection Drug Infusion->Lever Press Contingency

Caption: Schematic of the intravenous self-administration procedure.

Hypothesized Neuropharmacological Profile of this compound

Based on the structure of this compound, we can infer its potential neuropharmacological properties by considering the contributions of its key structural motifs: the pyrrolidine ring, the 3-phenoxy linkage, and the 2-methoxy substituent on the phenyl ring.

Potential Mechanism of Action

The presence of the 3-phenoxypyrrolidine core suggests that this compound is likely to interact with monoamine transporters . The 2-methoxy substitution on the phenyl ring could modulate its affinity and selectivity for DAT, NET, and SERT. It is plausible that this compound will exhibit inhibitory activity at one or more of these transporters.

Hypothesized In Vitro Activity
  • Primary Targets: We hypothesize that this compound will have the highest affinity for NET and/or SERT , similar to the 3-(phenoxy-phenyl-methyl)-pyrrolidine series.

  • Dopaminergic Activity: The lack of a carbonyl group, which is present in the cathinone derivatives, may result in lower affinity for DAT compared to compounds like α-PVP and MDPV.

  • Selectivity: The methoxy group's electronic and steric properties will be crucial in determining the selectivity profile. It may favor interaction with either NET or SERT, or it could lead to a more balanced profile.

Predicted In Vivo Effects

If this compound is a potent NET and/or SERT inhibitor, its in vivo effects could include:

  • Antidepressant-like activity: This could be assessed in rodent models such as the forced swim test or tail suspension test.

  • Analgesic effects: Evaluation in models of neuropathic or inflammatory pain would be warranted.

  • Psychostimulant properties: Depending on its affinity for DAT, it may or may not produce significant locomotor stimulation or have a high abuse potential.

Proposed Experimental Plan for Characterization

To elucidate the neuropharmacological profile of this compound, a tiered experimental approach is recommended:

  • In Vitro Profiling:

    • Primary Screen: Conduct radioligand binding and functional uptake inhibition assays for hDAT, hNET, and hSERT to determine IC50 values and selectivity.

    • Secondary Screen: Screen against a broad panel of CNS receptors and ion channels to identify any off-target activities.

  • In Vivo Behavioral Pharmacology:

    • Locomotor Activity: Assess the effect on spontaneous locomotor activity in mice or rats.

    • Drug Discrimination: Train animals to discriminate a known psychostimulant (e.g., cocaine or amphetamine) from saline and test for substitution with this compound.

    • Intravenous Self-Administration: If significant DAT inhibition is observed, evaluate the reinforcing properties in a self-administration paradigm.

    • Antidepressant and Anxiolytic Models: Employ models such as the forced swim test, elevated plus maze, and novelty-suppressed feeding test.

    • Analgesic Models: Test for efficacy in models of acute, inflammatory, and neuropathic pain.

  • Pharmacokinetic Studies:

    • Determine the brain penetrability and pharmacokinetic profile of the compound to ensure adequate CNS exposure for in vivo studies.

Conclusion

While the neuropharmacology of this compound remains to be experimentally determined, a comparative analysis with structurally related compounds provides a rational basis for predicting its potential activities. The 3-phenoxypyrrolidine scaffold strongly suggests an interaction with monoamine transporters, with the 2-methoxy substituent likely modulating its potency and selectivity. The proposed experimental plan offers a comprehensive strategy to characterize this novel compound and determine its therapeutic potential and abuse liability. This in-depth, data-driven approach is essential for advancing our understanding of the complex structure-activity relationships within the diverse class of pyrrolidine-based neuropharmacological agents.

References

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology. [Link]

  • In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Drug Testing and Analysis. [Link]

  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. PubMed. [Link]

  • The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)pyrrolidine] Inhibits Methamphetamine-Evoked Dopamine Release and Methamphetamine Self-Administration. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Forensic Toxicology. [Link]

  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Future Medicinal Chemistry. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI. [Link]

  • The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid. ACS Pharmacology & Translational Science. [Link]

  • Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal. [Link]

  • Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-. MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology. [Link]

  • The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. ACS Chemical Neuroscience. [Link]

  • Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. ResearchGate. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • (2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidine. PubChem. [Link]compound/10443009)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Methoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of 3-(2-Methoxyphenoxy)pyrrolidine. The protocols herein are designed to ensure operational safety, maintain scientific integrity, and adhere to regulatory standards, building a foundation of trust through meticulous, value-added guidance.

Foundational Principle: Hazard-Informed Waste Management

The pyrrolidine moiety suggests potential for corrosivity, flammability, and toxicity, as seen in related compounds.[1][2] The methoxyphenoxy group can be associated with skin, eye, and respiratory irritation.[3] Therefore, this compound must be treated as hazardous waste by default, demanding a cautious and systematic approach to its disposal.

Table 1: Anticipated Hazard Profile and Regulatory Considerations
Hazard ParameterAnticipated Risk for this compoundRationale & Causality
GHS Classification (Inferred) Flammable Liquid; Skin Corrosion/Irritation; Serious Eye Damage; Acute Toxicity (Oral, Inhalation).[1]Based on the known properties of pyrrolidine and its derivatives.[1][4]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.[1][2]The compound's physical state (likely a liquid) and potential volatility dictate these routes.
Environmental Hazards Potential for groundwater contamination. Do not empty into drains or sewer systems.[1]Many organic compounds are mobile in the environment and can be harmful to aquatic life.[5]
Regulatory Framework EPA Resource Conservation and Recovery Act (RCRA). All chemical waste from laboratories is regulated by the EPA, requiring proper characterization and disposal.

Pre-Disposal Protocol: Safe Handling and Waste Segregation

The foundation of safe disposal is laid long before the waste container is full. It begins with the correct handling and segregation of the chemical at the point of generation.

Step-by-Step Handling and Segregation Workflow
  • Personal Protective Equipment (PPE) is Non-Negotiable: Before handling the substance, whether in pure form or as waste, wear appropriate PPE. This includes:

    • Chemical-resistant gloves (Nitrile or Neoprene).

    • Splash-proof safety goggles and a face shield .

    • A flame-retardant laboratory coat .

    • Causality: This is a corrosive and irritant substance.[1][2] Direct contact can cause severe skin burns and eye damage, making a robust barrier essential.

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab where the waste will be stored. This area must be at or near the point of generation and under the control of laboratory personnel.[6][7]

    • Causality: The SAA model ensures that hazardous waste is managed safely by trained professionals in the immediate vicinity of its creation, minimizing the risk of spills or improper mixing during transport within the facility.

  • Select the Correct Waste Container:

    • Use a dedicated, leak-proof container, preferably made of high-density polyethylene (HDPE) or another compatible plastic.[8][7]

    • Ensure the container has a secure, screw-top cap.

    • Causality: Plastic containers are generally preferred over glass to minimize the risk of breakage.[8] Incompatible containers, such as storing acidic waste in metal drums, can lead to dangerous reactions.[6]

  • Practice Strict Waste Segregation:

    • DO NOT mix this compound waste with other waste streams unless their compatibility is confirmed.

    • Keep it separate from strong oxidizing agents, acids, and bases.

    • Causality: Incompatible chemicals can react violently, generate toxic gases, or build pressure, leading to container failure. Segregation by hazard class is a core principle of safe chemical waste management.[8]

The Disposal Process: A Step-by-Step Operational Guide

Follow this validated, procedural workflow to ensure compliant and safe disposal.

Waste Characterization and Labeling
  • Step 1: Classify as Hazardous Waste. Based on its chemical structure, this compound waste must be managed as hazardous.

  • Step 2: Affix a Hazardous Waste Tag. Immediately label the designated waste container using your institution's official hazardous waste tag (provided by Environmental Health and Safety - EHS).[8]

  • Step 3: Complete the Tag Information. The label must be filled out completely and legibly:

    • Full Chemical Name: Write "this compound". Do not use abbreviations or chemical formulas.[8]

    • Constituents and Concentration: If it is a solution, list all components and their approximate percentages.

    • Hazard Identification: Tick the boxes for "Flammable," "Corrosive," and "Toxic."

Accumulation and Storage
  • Step 4: Keep the Container Closed. The waste container must be securely capped at all times, except when actively adding waste.[7]

    • Causality: This prevents the release of potentially harmful vapors and reduces the risk of spills. An open container is a direct regulatory violation.

  • Step 5: Store in Secondary Containment. Place the primary container within a larger, chemically resistant tray or tub.

    • Causality: Secondary containment ensures that any potential leaks or spills from the primary container are captured, preventing environmental contamination and personnel exposure.[6]

  • Step 6: Monitor Accumulation Limits. Do not exceed 90% of the container's capacity to allow for vapor expansion.[6] Be aware of your facility's volume limits for SAAs (typically 55 gallons).[7]

Final Disposal and Decontamination
  • Step 7: Arrange for Professional Disposal. Once the container is ready for removal, contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][9][10]

    • Trustworthiness: Chemical waste must be transported and disposed of by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF) to comply with EPA regulations.[11]

  • Step 8: Decontaminate Empty Containers. If the original reagent bottle is to be disposed of, it must be thoroughly decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[9]

  • Step 9: Manage Decontaminated Containers. After triple-rinsing, the container can often be disposed of in the regular laboratory glass or plastic recycling, but only after defacing the label to prevent reuse. Confirm this procedure with your institutional EHS guidelines.[9]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Decision Workflow for this compound start Waste Generated ppe 1. Don Correct PPE (Gloves, Goggles, Lab Coat) start->ppe Always First characterize 2. Characterize Waste (Pure, Mixture, or Spill Debris) ppe->characterize container 3. Select & Label Appropriate Waste Container characterize->container segregate 4. Add Waste to Container (Ensure Compatibility) container->segregate store 5. Store in SAA (Closed, Secondary Containment) segregate->store spill Emergency Spill? store->spill pickup 6. Arrange EHS Pickup (When Full or Per Schedule) spill->pickup No spill_proc Follow Spill Protocol: - Evacuate & Secure - Use Absorbent - Collect in Sealed Container spill->spill_proc Yes spill_proc->container

Caption: Logical workflow for handling and disposing of chemical waste.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Remove Ignition Sources: If the material is considered flammable, extinguish all nearby flames and turn off spark-producing equipment.[10]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or dry lime to cover and contain the spill.[10] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated, sealable container. Label the container as hazardous waste, detailing the contents (e.g., "Spill Debris with this compound and Vermiculite").[10][12]

  • Arrange for Pickup: Contact EHS for disposal of the spill cleanup materials.

References

  • PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Pyrrolidine - Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • 2-Pyrrolidone - Safety Data Sheet. Carl ROTH. Available at: [Link]

  • 4-Methoxyphenol - Safety Data Sheet. Carl ROTH. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • Safety Data Sheet - Generic. AA Blocks. Available at: [Link]

  • How to Dispose of Chemical Waste. University of Tennessee Knoxville EHS. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.